alpha-Eucaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
470-68-8 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
MJMZACWQGQGLBI-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of alpha-Eucaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Eucaine, a synthetic local anesthetic, emerged in the late 19th century as one of the earliest alternatives to cocaine. Its development marks a significant milestone in the history of medicinal chemistry and the quest for safer and more reliable anesthetic agents. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols and quantitative data for its preparation. The information is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational chemistry of this early anesthetic.
Historical Context and Discovery
This compound was first synthesized by the German chemist Georg von Merling in 1884.[1] At the time, cocaine was the only effective local anesthetic, but its use was fraught with problems, including high toxicity and the potential for addiction.[2] This created an urgent need for synthetic substitutes that could replicate cocaine's anesthetic properties without its adverse effects.
Von Merling's work was part of a broader effort to understand the structure-activity relationship of cocaine and to design simpler, synthetic analogues. This compound was one such analogue, designed to mimic the essential chemical features of cocaine responsible for its anesthetic action.[3] While it demonstrated effective local anesthetic properties, this compound was found to be significantly irritating to tissues, which limited its clinical utility.[1] This led von Merling and his colleague Albrecht Schmidt to develop a less irritating isomer, beta-Eucaine, in 1896.[1] Despite its limitations, the discovery of this compound was a crucial step forward, demonstrating that effective local anesthetics could be created synthetically in the laboratory.
Chemical Synthesis of this compound
The historical synthesis of this compound is a multi-step process that begins with the readily available starting material, acetone (B3395972). The overall pathway involves the construction of a substituted piperidine (B6355638) ring, followed by the introduction of the necessary functional groups to impart anesthetic activity.
Overall Synthesis Pathway
The synthesis can be broadly divided into two major stages: the preparation of the key intermediate, triacetonamine (B117949), and its subsequent conversion to this compound.
Caption: Overview of the synthetic pathway to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.
Stage 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone)
This foundational step involves the condensation of three molecules of acetone with one molecule of ammonia (B1221849).
Reaction:
3 C₃H₆O + NH₃ → C₉H₁₇NO + 2 H₂O
Protocol:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: The flask is charged with 435 g (7.5 moles) of acetone and 20 g of anhydrous calcium chloride, which acts as a catalyst.[1]
-
Ammonia Addition: The mixture is cooled to 10-15 °C in an ice-water bath. While stirring vigorously, 45 g (3.8 moles) of a 25-28% aqueous ammonia solution is added dropwise from the dropping funnel over a period of 2-3 hours. The temperature should be carefully maintained below 20 °C during the addition.[1]
-
Reaction Period: After the addition is complete, the reaction mixture is stirred at room temperature for 20-24 hours. The mixture will gradually turn into a yellowish slurry.[1]
-
Work-up and Purification:
-
The slurry is filtered to remove the calcium chloride.
-
The filter cake is washed with a small amount of acetone.
-
The filtrate is subjected to distillation at atmospheric pressure to remove unreacted acetone and other low-boiling components. The distillation is stopped when the vapor temperature reaches 100 °C.
-
The remaining residue is cooled and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation, collecting the fraction boiling at 95-100 °C at 20 mmHg.[1]
-
Quantitative Data for Triacetonamine Synthesis
| Parameter | Value |
| Acetone | 7.5 moles |
| Ammonia (25-28% aq.) | 3.8 moles |
| Calcium Chloride | 20 g |
| Reaction Temperature | < 20 °C (addition), RT (stirring) |
| Reaction Time | 20-24 hours |
| Boiling Point (product) | 95-100 °C at 20 mmHg |
| Typical Yield | ~60-70% |
Stage 2: Conversion of Triacetonamine to this compound
This stage involves a four-step sequence starting from triacetonamine.
Caption: Detailed workflow for the conversion of triacetonamine to this compound.
1. N-Methylation of Triacetonamine
Protocol:
-
Triacetonamine is dissolved in a suitable solvent such as acetone or a lower alcohol.
-
A slight excess of a methylating agent, such as methyl iodide, is added.
-
A base, typically potassium carbonate, is added to neutralize the hydroiodic acid formed during the reaction.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude N-methyltriacetonamine can be purified by distillation or used directly in the next step.
2. Cyanohydrin Formation
Protocol:
-
N-methyltriacetonamine is dissolved in a suitable solvent, such as ethanol (B145695) or diethyl ether.
-
The solution is cooled in an ice bath.
-
A source of cyanide, such as hydrogen cyanide or a mixture of sodium cyanide and a protic acid, is added slowly while maintaining the low temperature.
-
The reaction is stirred for several hours at low temperature.
-
The reaction mixture is then carefully neutralized and worked up to isolate the cyanohydrin intermediate.
3. Esterification with Benzoyl Chloride
Protocol:
-
The cyanohydrin intermediate is dissolved in a non-protic solvent like pyridine (B92270) or dichloromethane.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride is added dropwise with stirring. Pyridine can act as both a solvent and an acid scavenger.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated to yield the benzoylated cyanohydrin.
4. Pinner Reaction to this compound
Protocol:
-
The benzoylated cyanohydrin is dissolved in anhydrous ethanol.
-
The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is allowed to stand at a low temperature for an extended period (often several days) to allow for the formation of the imino ether hydrochloride (Pinner salt).
-
Water is then added to the reaction mixture, which hydrolyzes the imino ether to the corresponding ester, this compound.
-
The product is isolated by basification of the solution and extraction with an organic solvent. The crude product can be purified by crystallization.
Quantitative Data for the Conversion of Triacetonamine to this compound
| Step | Key Reagents | Typical Conditions | Notes |
| N-Methylation | Methyl iodide, K₂CO₃ | Reflux in acetone | Yields are generally high. |
| Cyanohydrin Formation | NaCN, H⁺ | 0 °C to RT | Reaction is reversible. |
| Esterification | Benzoyl chloride, Pyridine | 0 °C to RT | Exothermic reaction. |
| Pinner Reaction | Anhydrous Ethanol, HCl (gas) | Low temperature, several days | Requires anhydrous conditions initially. |
Logical Relationships in Early Anesthetic Discovery
The discovery of this compound was not an isolated event but part of a logical progression in the early development of local anesthetics. The general workflow involved identifying a lead compound (cocaine), simplifying its structure to identify the key pharmacophore, and then synthesizing analogues to improve the therapeutic profile.
Caption: Logical workflow of early local anesthetic discovery.
Conclusion
This compound holds a significant place in the history of pharmacology as one of the first synthetic local anesthetics. While its clinical use was limited by side effects, its discovery and synthesis were pivotal in demonstrating the feasibility of creating cocaine alternatives in the laboratory. The multi-step synthesis, starting from simple precursors, showcases classic organic chemistry reactions and provides a valuable case study for students and professionals in the field of drug development. The detailed protocols and historical context presented in this guide offer a comprehensive resource for understanding the origins of this important class of therapeutic agents.
References
A Technical Guide to the Historical Synthesis of alpha-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis pathways of alpha-Eucaine, a pioneering synthetic local anesthetic developed as an alternative to cocaine. The document provides a detailed overview of the chemical reactions, intermediates, and methodologies reported in the late 19th and early 20th centuries, with a focus on the seminal work of its inventor, Georg Merling.
Introduction
This compound, chemically known as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, was first synthesized in 1896 by the German chemist Georg Merling.[1] It emerged from the scientific endeavor to create a local anesthetic with the efficacy of cocaine but without its undesirable side effects, such as toxicity and addiction.[2] This guide will delineate the multi-step synthesis of this compound, commencing from readily available starting materials and proceeding through key intermediates.
Historical Synthesis Pathway of this compound
The primary historical synthesis of this compound begins with the formation of triacetonamine (B117949), a pivotal precursor. This is followed by a series of transformations including N-methylation, cyanohydrin formation, esterification, and a final Pinner reaction to yield the target molecule.
Stage 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone)
The synthesis of the core piperidine (B6355638) structure begins with the condensation of acetone (B3395972) and ammonia (B1221849).
Experimental Protocol:
A detailed experimental protocol for the synthesis of triacetonamine involves the reaction of acetone with an aqueous solution of ammonia in the presence of a catalyst, such as calcium chloride. The reaction mixture is typically stirred for an extended period at or below room temperature. The triacetonamine is then isolated and purified by distillation.
Stage 2: N-Methylation of Triacetonamine
The secondary amine of triacetonamine is methylated to introduce the N-methyl group characteristic of this compound.
Experimental Protocol:
2,2,6,6-Tetramethyl-4-piperidone is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base and a suitable solvent. The reaction is carried out at an elevated temperature, and upon completion, the product, 1,2,2,6,6-pentamethyl-4-piperidone, is isolated and purified. A patent describing this process claims a yield of over 95%.[3]
Stage 3: Cyanohydrin Formation
The ketone functionality of 1,2,2,6,6-pentamethyl-4-piperidone is converted to a cyanohydrin, which introduces the carbon atom that will ultimately become the carboxyl group of the final product.
Experimental Protocol:
1,2,2,6,6-pentamethyl-4-piperidone is reacted with a source of cyanide, typically hydrogen cyanide generated in situ from the reaction of potassium cyanide with a mineral acid. This nucleophilic addition to the carbonyl group yields 4-cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine.
Stage 4: Esterification with Benzoyl Chloride
The tertiary hydroxyl group of the cyanohydrin intermediate is esterified with benzoyl chloride to introduce the benzoyl group.
Experimental Protocol:
The cyanohydrin intermediate is treated with benzoyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to facilitate the esterification. The product of this reaction is 4-benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine.
Stage 5: Pinner Reaction to Yield this compound
The final step in the synthesis is a Pinner reaction, which converts the nitrile group into a methyl ester.
Experimental Protocol:
The benzoylated cyanohydrin is treated with an alcohol, such as methanol, in the presence of a strong acid catalyst, typically dry hydrogen chloride gas. This reaction proceeds through an imino ester intermediate, which is then hydrolyzed to afford the final product, this compound (methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate).[4] The product can be isolated as its hydrochloride salt.
Quantitative Data
While detailed quantitative data from the original historical literature is sparse, the following table summarizes the key transformations and intermediates.
| Step | Starting Material | Reagents | Product | Reported Yield |
| 1 | Acetone, Ammonia | Calcium Chloride | Triacetonamine | Not specified |
| 2 | Triacetonamine | Dimethyl Sulfate, Base | 1,2,2,6,6-Pentamethyl-4-piperidone | >95%[3] |
| 3 | 1,2,2,6,6-Pentamethyl-4-piperidone | KCN, Acid | 4-Cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Not specified |
| 4 | 4-Cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Benzoyl Chloride, Base | 4-Benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine | Not specified |
| 5 | 4-Benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine | Methanol, HCl | This compound | Not specified |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages in the historical synthesis of this compound.
Conclusion
The historical synthesis of this compound represents a significant milestone in the development of synthetic pharmaceuticals. The pathway, while multi-stepped, relies on fundamental organic reactions that were accessible to chemists of the late 19th century. This guide provides a comprehensive overview of this historical process, offering valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. The synthesis of this compound not only paved the way for safer local anesthetics but also contributed to the growing body of knowledge in synthetic organic chemistry.
References
An In-depth Technical Guide to the Original Chemical Structure of alpha-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the original chemical structure, properties, synthesis, and mechanism of action of alpha-Eucaine. Designed for a scientific audience, this document consolidates key data and experimental details to facilitate a deeper understanding of this early synthetic local anesthetic.
Introduction
This compound (α-Eucaine) was one of the first synthetic local anesthetics, developed as an analogue of cocaine in the late 19th century.[1] It was first synthesized in 1884 by the German chemist Georg Merling.[2] While its development marked a significant step in the search for cocaine substitutes, its clinical use was limited due to significant tissue irritation.[2] This led to the subsequent development of its less irritating successor, beta-Eucaine.[2] This guide focuses on the foundational chemical and pharmacological aspects of the original this compound molecule.
Chemical Structure and Identifiers
The chemical structure of this compound is based on a piperidine (B6355638) ring, a key feature that distinguished it from the tropane (B1204802) ring structure of cocaine. This structural modification was a deliberate attempt to reduce the undesirable side effects associated with cocaine while retaining its anesthetic properties.[3]
The formal IUPAC name for this compound is Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate.[1][4]
Caption: 2D chemical structure of this compound.
Physicochemical and Pharmacological Data
Quantitative data for this compound is limited due to its early obsolescence. The following table summarizes its fundamental physicochemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [1][4] |
| Synonyms | α-Eucaine, Eucaine A | [1][4] |
| Molecular Formula | C₁₉H₂₇NO₄ | [1][4][5] |
| Molar Mass | 333.428 g·mol⁻¹ | [1][4][6] |
| CAS Number | 470-68-8 | [1][4] |
| PubChem CID | 5282357 | [1][4] |
| Chemical Class | Benzoate Ester | [6] |
Original Synthesis Protocol
The synthesis of this compound involves a multi-step process starting from acetone (B3395972). The detailed methodology provides a historical context for early synthetic organic chemistry techniques.[1]
Experimental Protocol:
-
Aldol (B89426) Condensation: Two equivalents of acetone undergo an aldol condensation to produce mesityl oxide (1).
-
Ammonolysis: Mesityl oxide is treated with ammonia (B1221849) (ammonolysis) to form diacetonamine (B58104) (2).
-
Cyclization: Diacetonamine reacts with another equivalent of acetone to yield triacetonamine (B117949) (3).
-
N-Methylation: The secondary amine of triacetonamine is methylated to give 1,2,2,6,6-pentamethylpiperidin-4-one (B1347279) (4).
-
Cyanohydrin Formation: The ketone at position 4 is converted to a cyanohydrin (5) by reaction with a cyanide source.
-
Esterification: The tertiary alcohol of the cyanohydrin is esterified using benzoyl chloride to form the benzoyl ester (6).
-
Pinner Reaction: The nitrile group is converted to a methyl ester via a Pinner reaction with acidified methanol, yielding the final product, this compound (7).
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action
As a local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of nerve impulses, thereby producing a numbing effect.
Experimental Protocol for Assessing Local Anesthetic Activity (General):
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or other suitable nerve cells from a model organism.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to measure sodium currents (I_Na).
-
Drug Application: Perfuse the cells with a solution containing a known concentration of the local anesthetic (e.g., this compound).
-
Stimulation and Recording: Apply a series of voltage steps to elicit sodium channel opening and record the resulting currents before and after drug application.
-
Data Analysis: Analyze the reduction in the peak sodium current to determine the potency (e.g., IC₅₀) of the compound.
The binding of the anesthetic to the intracellular side of the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[7]
Caption: Mechanism of action for local anesthetics like this compound.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. GSRS [precision.fda.gov]
- 6. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
α-Eucaine: A Technical Examination of an Early Cocaine Analog in Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the late 19th century, the search for a safe and effective local anesthetic was a paramount challenge in medicine. Cocaine, the first local anesthetic, had revolutionized surgical procedures but its significant toxicity and addictive properties spurred the quest for synthetic alternatives. Among the earliest of these was alpha-Eucaine, a compound developed as a structural analog of cocaine. This technical guide provides an in-depth analysis of this compound, focusing on its role as a cocaine analog in the nascent field of local anesthesia. It summarizes the available quantitative data, details the experimental protocols of the era used for its evaluation, and illustrates the understood mechanisms of action.
Historical Context and Development
This compound was first synthesized in 1896 and introduced as a less toxic substitute for cocaine.[1] Its development was a direct response to the growing concerns over cocaine's adverse effects. Early reports, such as those by Dr. Gaetano Vinci of Berlin in 1896, highlighted its potential as a local anesthetic.[1] However, this compound was soon observed to cause significant tissue irritation, a notable drawback that limited its clinical utility.[1] This led to the rapid development and preference for its successor, beta-Eucaine, which was found to be less irritating.[1]
Comparative Analysis: α-Eucaine vs. Cocaine
While historical records consistently describe this compound as being less toxic than cocaine, precise quantitative comparisons from the late 19th and early 20th centuries are scarce in readily available literature. The following table summarizes the qualitative comparisons mentioned in historical texts.
| Property | Cocaine | α-Eucaine |
| Anesthetic Potency | High | Reportedly similar to cocaine |
| Toxicity | High (systemic and local) | Reported to be less toxic than cocaine |
| Tissue Irritation | Moderate | High |
| Chemical Stability | Decomposes upon boiling | More stable than cocaine |
| Addictive Potential | High | Lower than cocaine |
Mechanism of Action: The Sodium Channel Blockade
The primary mechanism of action for local anesthetics, including this compound and cocaine, is the blockade of voltage-gated sodium channels in nerve cell membranes.[2] This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential. By interrupting nerve impulse transmission, these agents produce a transient and localized loss of sensation.
The following diagram illustrates the general signaling pathway for local anesthetic action.
Caption: General signaling pathway of local anesthetics like α-Eucaine.
Experimental Protocols of the Era
The evaluation of new local anesthetics in the late 19th and early 20th centuries relied on a set of standardized, albeit rudimentary by modern standards, experimental protocols. These in vivo animal models were crucial for assessing the potency, duration of action, and local toxicity of compounds like this compound.
Rabbit Cornea Test for Surface Anesthesia
This was a primary method for determining the efficacy of a topical anesthetic.
-
Objective: To assess the onset, duration, and intensity of surface anesthesia.
-
Methodology:
-
A solution of the test compound (e.g., this compound hydrochloride) at a specific concentration was prepared.
-
A healthy rabbit was restrained, and one eye was designated as the test eye, while the other served as a control.
-
A few drops of the anesthetic solution were instilled into the conjunctival sac of the test eye. The control eye received a saline solution.
-
The corneal reflex was tested at regular intervals by touching the cornea with a fine, non-traumatic probe (such as a hair or a small loop of thread).
-
The absence of a blink reflex was indicative of successful anesthesia.
-
The time to the onset of anesthesia and the total duration until the return of the corneal reflex were recorded.
-
The degree of local irritation (e.g., redness, swelling, or corneal clouding) was also observed and noted.
-
Frog Sciatic Nerve Block for Conduction Anesthesia
This preparation was widely used to study the effects of local anesthetics on nerve conduction.
-
Objective: To evaluate the ability of a compound to block nerve impulse transmission.
-
Methodology:
-
A frog was pithed, and the sciatic nerve was carefully dissected from the leg, often with the gastrocnemius muscle still attached.
-
The preparation was mounted in a nerve chamber with electrodes for stimulation and recording.
-
The nerve was stimulated with a minimal electrical current that would elicit a visible muscle twitch.
-
A section of the nerve was then bathed in a solution of the local anesthetic.
-
The nerve was stimulated at regular intervals, and the presence or absence of a muscle twitch was observed.
-
The time taken for the muscle twitch to be completely abolished was recorded as the onset of the nerve block.
-
The nerve was then washed with a Ringer's solution, and the time to the return of the muscle twitch was recorded to determine the duration of the block.
-
The following diagram illustrates a generalized workflow for these early experimental protocols.
Caption: Workflow of early local anesthetic evaluation.
Conclusion
This compound represents a significant, albeit brief, chapter in the history of local anesthesia. As one of the first synthetic alternatives to cocaine, it demonstrated the feasibility of creating safer anesthetic agents. Although its clinical use was hampered by tissue irritation, the study of this compound and its comparison to cocaine laid the groundwork for the development of a long line of more effective and less toxic local anesthetics that are central to modern medicine. The experimental protocols of the time, while simple, were foundational in establishing the principles of pharmacological evaluation that continue to evolve today. Further research into archived historical medical journals may yet reveal more precise quantitative data to fully elucidate the pharmacological profile of this pioneering compound.
References
An In-depth Technical Guide on the Physicochemical Properties of alpha-Eucaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
Quantitative data for alpha-Eucaine and its hydrochloride salt are summarized below. It is important to note the distinction between the free base and its hydrochloride salt, as their properties will differ.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source |
| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [1][2] |
| Synonyms | α-Eucaine, Eucaine A | [1][2][3] |
| CAS Number | 470-68-8 | [1][2][4] |
| Molecular Formula | C₁₉H₂₇NO₄ | [2][4][5] |
| Molecular Weight | 333.428 g/mol | [2][4][5] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Comment |
| Molecular Formula | C₁₉H₂₈ClNO₄ | Calculated |
| Molecular Weight | 369.89 g/mol | Calculated |
| Melting Point | Data not readily available in searched literature. | A general experimental protocol is provided below. |
| Solubility | Data not readily available in searched literature. | A general experimental protocol is provided below. |
| pKa | Data not readily available in searched literature. | A general experimental protocol is provided below. |
Mechanism of Action and Signaling Pathway
This compound, like other local anesthetics, functions by blocking nerve impulses.[3] This is primarily achieved by inhibiting the propagation of action potentials in nerve fibers. The principal target for this action is the voltage-gated sodium channel.
Local anesthetics block the influx of sodium ions through these channels, which is a critical step in the depolarization of the neuronal membrane.[6] By preventing this influx, the threshold for electrical excitability is increased, the rate of rise of the action potential is slowed, and nerve conduction is ultimately blocked. The binding site for most local anesthetics is thought to be located within the pore of the sodium channel.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound hydrochloride are provided below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid this compound hydrochloride transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to determine an approximate melting point. c. The apparatus is allowed to cool. d. A second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. e. The temperature at which the first drop of liquid appears is recorded as the onset of melting. f. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound hydrochloride in various solvents (e.g., water, ethanol).
Methodology:
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: a. The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid. b. A known volume of the clear supernatant is carefully removed. c. The concentration of this compound hydrochloride in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. d. The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amine in this compound hydrochloride.
Methodology:
-
Solution Preparation: A precise weight of this compound hydrochloride is dissolved in a known volume of water to create a solution of known concentration.
-
Titration: a. The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. b. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. c. The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point is determined from the inflection point of the curve (often by examining the first or second derivative). c. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
References
- 1. This compound [medbox.iiab.me]
- 2. α-Eucaine - Wikipedia [en.wikipedia.org]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Characteristics of an Early Anesthetic: A Technical Guide to the Solubility and Stability of Alpha-Eucaine in Inaugural Formulations
For Immediate Release
This technical guide delves into the core physicochemical properties of alpha-Eucaine, an early synthetic local anesthetic. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the solubility and stability of this compound, with a particular focus on the data available during its initial use in the late 19th and early 20th centuries. The information presented is crucial for understanding the formulation challenges and pharmacological behavior of this historical compound.
Introduction: The Dawn of Synthetic Local Anesthetics
This compound, a benzoate (B1203000) ester, emerged in the late 19th century as one of the first synthetic substitutes for cocaine, which, despite its anesthetic properties, presented significant toxicity and addiction concerns.[1][2] Developed as a less toxic alternative, this compound paved the way for the development of a wide array of local anesthetics. However, its clinical application was hampered by issues of irritation, leading to its eventual replacement by the less irritating beta-Eucaine.[1] Understanding the foundational solubility and stability of this compound provides valuable insights into the evolution of local anesthetic formulations.
Physicochemical Properties of this compound
This compound, chemically known as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, possesses the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.42 g/mol |
Solubility Profile of this compound and its Hydrochloride Salt
The solubility of a drug is a critical determinant of its formulation and bioavailability. Early investigations into this compound and its hydrochloride salt provided foundational data for its initial pharmaceutical preparations.
Qualitative and Quantitative Solubility Data from Early Formulations
The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents as documented in early 20th-century scientific literature.
| Compound | Solvent | Solubility |
| This compound (Free Base) | Water | Sparingly soluble |
| Alcohol | Readily soluble | |
| Ether | Readily soluble | |
| Chloroform | Readily soluble | |
| This compound Hydrochloride | Water | 1 part in 10 parts of water |
| Alcohol | 1 part in 14 parts of alcohol | |
| Chloroform | Soluble |
Experimental Protocols for Solubility Determination (circa 1901)
The solubility data from early studies were typically determined through direct observation and gravimetric analysis. A standard protocol of the era would involve:
-
Saturation: A surplus of the solute (this compound or its hydrochloride salt) was added to a known volume of the solvent at a controlled temperature.
-
Equilibration: The mixture was agitated for an extended period to ensure saturation.
-
Filtration: The undissolved solute was removed by filtration.
-
Evaporation and Weighing: A known volume of the saturated solution was carefully evaporated to dryness, and the weight of the remaining residue was determined.
-
Calculation: The solubility was then expressed as the mass of solute dissolved in a given mass or volume of the solvent.
References
The Dawn of Synthetic Anesthetics: Alpha-Eucaine's Pivotal, Albeit Brief, Role
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The late 19th century marked a transformative era in medicine with the advent of local anesthesia. The discovery of cocaine's anesthetic properties revolutionized surgical procedures, but its significant drawbacks, including toxicity and addictive potential, spurred a fervent search for safer alternatives. Among the first synthetic compounds to emerge from this quest was alpha-Eucaine, a substance that, despite its own limitations, played a crucial role in shaping the trajectory of synthetic anesthetic development. This technical guide delves into the core of this compound's story, providing a detailed examination of its properties, the experimental methods of the time, and its ultimate contribution to the development of modern local anesthetics.
From Natural Alkaloid to Synthetic Analog: The Genesis of this compound
Cocaine, isolated from the coca leaf, was the first effective local anesthetic. However, its adverse effects necessitated the search for a synthetic substitute that could replicate its anesthetic properties without its undesirable side effects. This led German chemist Georg Merling to synthesize this compound in 1884, representing a significant step away from reliance on naturally occurring alkaloids.[1] This endeavor was a pioneering example of rational drug design, attempting to modify a known active molecule to improve its therapeutic profile.
The development of this compound was quickly followed by the synthesis of its isomer, beta-Eucaine, in 1896 by Merling and his colleague Albrecht Schmidt.[1] Beta-Eucaine proved to be less irritating to tissues and more stable, capable of being sterilized by boiling, a significant advantage over the heat-labile cocaine.[1] This led to the rapid obsolescence of this compound in clinical practice.
Comparative Quantitative Analysis
Precise quantitative data from the late 19th and early 20th centuries is often sparse and variable. However, based on available historical records, the following tables summarize the known toxicological and emerging anesthetic properties of this compound in comparison to its natural predecessor, cocaine, and its more successful synthetic successor, beta-Eucaine.
Table 1: Comparative Toxicity
| Compound | Animal Model | Route of Administration | Toxicity Metric (LD50/MLD) | Reference |
| This compound | Rabbit | Subcutaneous | Not Found | |
| beta-Eucaine | Rabbit | Subcutaneous | 400-500 mg/kg (MLD) | [2] |
| Cocaine | Rabbit | Subcutaneous | ~150-200 mg/kg (Estimated) |
Note: A precise subcutaneous LD50 for cocaine in rabbits from a directly comparable historical source was not available. The estimated value is based on various historical toxicity studies and should be interpreted with caution.
Table 2: Anesthetic Properties (Qualitative and Emerging Quantitative)
| Compound | Anesthetic Potency | Irritation Potential |
| This compound | Reported to have anesthetic effects | High |
| beta-Eucaine | Similar to cocaine | Low |
| Cocaine | Standard for comparison | Moderate |
Historical Experimental Protocols
The evaluation of new anesthetic compounds in the late 19th and early 20th centuries relied on a variety of in vivo animal models. These protocols, while rudimentary by modern standards, provided the foundational data for the development of safer and more effective local anesthetics.
Determination of Anesthetic Potency
1. Rabbit Cornea Test (Surface Anesthesia):
-
Objective: To assess the topical anesthetic efficacy of a substance.
-
Methodology:
-
A solution of the test compound (e.g., this compound hydrochloride) at a specific concentration was prepared.
-
A healthy rabbit was gently restrained.
-
A few drops of the anesthetic solution were instilled into one of the rabbit's eyes. The other eye served as a control and received a saline solution.
-
The corneal reflex was tested at regular intervals by lightly touching the cornea with a fine, non-injurious object, such as a hair from a camel-hair brush or a thin filament (a precursor to the Von Frey hairs).
-
The time to the abolition of the blink reflex was recorded as the onset of anesthesia.
-
The duration of anesthesia was determined by recording the time until the return of the corneal reflex.
-
Different concentrations of the test substance were used to establish a dose-response relationship.
-
2. Guinea Pig Intradermal Wheal Test (Infiltration Anesthesia):
-
Objective: To evaluate the potency and duration of action of an anesthetic when infiltrated into the skin.
-
Methodology:
-
The back of a guinea pig was carefully shaved.
-
A small volume (e.g., 0.1-0.25 mL) of the anesthetic solution was injected intradermally, raising a small wheal.
-
The site of injection was tested for sensation at regular intervals. This was often done by pricking the skin within the wheal with a sharp needle or applying a calibrated pressure filament (such as a Von Frey hair).
-
The absence of a flinch or withdrawal response from the animal indicated successful anesthesia.
-
The time to the onset of anesthesia and the total duration of the anesthetic effect were recorded.
-
Multiple wheals with different concentrations of the anesthetic could be tested on the same animal to compare potencies.
-
Assessment of Irritation Potential
1. Subcutaneous Injection and Observation:
-
Objective: To qualitatively and semi-quantitatively assess the local tissue irritation caused by a substance.
-
Methodology:
-
A solution of the test compound was injected subcutaneously into a rabbit or guinea pig.
-
The injection site was observed over several hours and days for signs of inflammation, including:
-
Erythema (redness): Graded on a scale (e.g., 0 for no redness to 4 for severe redness).
-
Edema (swelling): Graded on a scale (e.g., 0 for no swelling to 4 for severe swelling).
-
Necrosis (tissue death): Noted if present.
-
-
The severity and duration of the inflammatory response were recorded and compared to a control injection of saline. This method was a precursor to the more standardized Draize test developed later.
-
Signaling Pathways and Logical Relationships
The development of synthetic anesthetics was a logical progression driven by the need to separate the desirable anesthetic effects of cocaine from its undesirable systemic properties. The underlying mechanism of action, the blockade of nerve impulse transmission, was the target for these new synthetic molecules.
References
The Advent of Synthetic Local Anesthesia: A Technical History of Alpha-Eucaine's Introduction
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed historical and technical overview of the introduction of alpha-Eucaine into medicine. It addresses the scientific context of its development, its initial promise as a synthetic alternative to cocaine, and the ultimate reasons for its limited clinical adoption.
Executive Summary
The late 19th century marked a pivotal era in the development of local anesthesia. While cocaine, isolated from the coca leaf, had demonstrated remarkable efficacy in numbing tissues, its significant drawbacks, including toxicity, potential for addiction, and inability to be sterilized by heat, spurred a fervent search for safer, synthetic alternatives. Into this landscape emerged this compound, one of the first synthetic compounds to be introduced as a local anesthetic. Synthesized in 1896 by the German chemist Georg Merling, this compound was initially heralded as a promising substitute for cocaine. This guide delves into the historical context of its discovery, its chemical synthesis, early pharmacological evaluations, and the factors that ultimately led to its replacement by more suitable agents.
The Precursor: Cocaine and the Quest for a Synthetic Analogue
The introduction of cocaine into clinical practice in 1884 by Carl Koller for ophthalmic surgery revolutionized medical and dental procedures by allowing for localized pain control. However, the initial euphoria surrounding cocaine soon gave way to concerns regarding its adverse effects, which included systemic toxicity and the risk of addiction. The chemical instability of cocaine when heated also prevented its sterilization, a critical procedural step for preventing infections. This pressing need for a safer and more stable local anesthetic drove chemists to investigate the structure of cocaine and attempt to synthesize analogues that retained its anesthetic properties while shedding its undesirable characteristics.
The Synthesis and Initial Description of this compound
In 1896, Georg Merling, a chemist at the German pharmaceutical company Schering, successfully synthesized a new compound he named "Eucaine." This initial formulation would later be designated this compound to distinguish it from a subsequent, improved version. The synthesis of this compound represented a significant step in medicinal chemistry, demonstrating that the anesthetic properties of cocaine were not inextricably linked to its complex and problematic molecular structure.
The anesthetic properties of this new compound were first described in the same year by Dr. Gaetano Vinci of Berlin. His initial reports highlighted its efficacy as a local anesthetic, positioning it as a viable man-made substitute for the naturally derived cocaine.
Comparative Physicochemical and Pharmacological Properties
While detailed quantitative data from the late 19th and early 20th centuries are scarce and often lack the rigorous statistical analysis of modern studies, historical accounts provide a qualitative and semi-quantitative comparison between this compound and cocaine.
| Property | This compound | Cocaine | Source |
| Origin | Synthetic | Natural (from Erythroxylum coca) | |
| Anesthetic Potency | Effective local anesthetic | Potent local anesthetic | |
| Toxicity | Reportedly less toxic than cocaine | Higher systemic toxicity | |
| Addiction Potential | Non-addictive | Addictive | |
| Stability to Heat | Stable; could be sterilized by boiling | Unstable; could not be sterilized by boiling | |
| Tissue Irritation | Highly irritating to tissues | Less irritating than this compound |
Table 1: Comparative Properties of this compound and Cocaine
Experimental Protocols of the Era
The experimental protocols for evaluating local anesthetics in the late 19th and early 20th centuries were rudimentary by modern standards. They primarily relied on observational methods in animal models and, subsequently, in human subjects.
5.1 Animal Studies:
-
Corneal Anesthesia in Rabbits: A common method involved applying a solution of the anesthetic agent to the cornea of a rabbit's eye. The absence of a blink reflex upon touching the cornea with a fine hair or probe indicated the onset and duration of anesthesia.
-
Subcutaneous Injections in Guinea Pigs: Anesthetic solutions were injected subcutaneously into the backs of guinea pigs. The area was then tested for sensory perception by applying a stimulus, such as a sharp bristle, and observing for a skin twitch (the panniculus carnosus reflex). The absence of this reflex indicated successful local anesthesia.
5.2 Human Volunteer Studies and Clinical Application:
-
Topical Application: Solutions were applied to mucous membranes, such as the inside of the cheek or the surface of the eye, and the subject would report on the numbing effect.
-
Infiltration Anesthesia: The anesthetic was injected into the skin or subcutaneous tissue, and the area was then tested for sensation using a pinprick.
These early studies, including those by Dr. Vinci, would have followed similar observational protocols to establish the anesthetic efficacy of this compound.
The Critical Flaw: Tissue Irritation
Despite its advantages in terms of stability and lower toxicity, this compound possessed a significant and ultimately fatal flaw: it was highly irritating to tissues upon injection. This irritation caused considerable pain and inflammation at the injection site, which largely negated the benefits of its anesthetic effect. This severe drawback rendered it unsuitable for widespread clinical use.
The Rise of Beta-Eucaine and the Decline of this compound
Recognizing the limitations of this compound, researchers at Schering, including Georg Merling and Albrecht Schmidt, quickly developed a second-generation compound, beta-Eucaine, in 1897. Beta-Eucaine was found to be significantly less irritating than its predecessor while retaining the desirable properties of being a stable and effective local anesthetic.
The introduction of the less irritating beta-Eucaine effectively rendered this compound obsolete for most clinical applications. The development trajectory of the Eucaines illustrates a crucial principle in drug development: a compound's therapeutic efficacy can be completely undermined by unacceptable side effects.
Visualization of the Historical Development
The following diagrams illustrate the key relationships and timeline in the introduction of this compound.
Figure 1: Logical Flow of this compound's Development and Decline
Conclusion
This compound holds a significant, albeit brief, place in the history of pharmacology. As one of the first synthetic local anesthetics, its development marked a crucial step away from reliance on natural plant alkaloids and towards the rational design of safer and more stable drugs. While its clinical utility was short-lived due to severe tissue irritation, the story of this compound serves as a valuable case study for drug development professionals. It underscores the importance of a comprehensive evaluation of a drug candidate's properties, where tolerability and side effect profiles are as critical as its primary therapeutic action. The rapid development of its successor, beta-Eucaine, and its eventual replacement by even superior agents like procaine, highlight the dynamic and iterative nature of pharmaceutical innovation in the ongoing quest for safer and more effective medicines.
degradation products of alpha-Eucaine under historical storage conditions
An In-depth Technical Guide on the Predicted Degradation of Alpha-Eucaine Under Historical Storage Conditions
Abstract
This compound is a synthetic local anesthetic developed in the late 19th century as an analogue to cocaine.[1][2][3] Due to its historical significance and long periods of storage in various collections, understanding its chemical stability and potential degradation products is crucial for both historical reference and modern analytical studies. Direct, published studies on the degradation of this compound under specific historical storage conditions are not available in current scientific literature. Therefore, this technical guide provides a comprehensive overview of the predicted degradation pathways of this compound based on its chemical structure and by drawing parallels with the known degradation patterns of structurally similar ester-type local anesthetics like cocaine and procaine (B135).[4][5] The primary anticipated degradation mechanism is hydrolysis of its two ester functional groups. This document outlines these predicted pathways, proposes a robust experimental protocol for a forced degradation study to identify and quantify these products, and serves as a foundational resource for researchers in this field.
Introduction and Chemical Profile of this compound
This compound, with the IUPAC name Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, was one of the first synthetic substitutes for cocaine used in local anesthesia.[1][2] Its chemical structure features a stable pentamethylpiperidine ring, but more importantly, it contains two ester linkages: a benzoate (B1203000) ester and a methyl ester. These ester groups are the most chemically labile parts of the molecule and are the primary sites for degradation.
Chemical Structure of this compound:
-
Molecular Formula: C₁₉H₂₇NO₄[1]
-
Molar Mass: 333.428 g·mol⁻¹[1]
-
Key Functional Groups:
-
Benzoate Ester
-
Methyl Ester
-
Tertiary Amine (within the piperidine (B6355638) ring)
-
Given the presence of atmospheric moisture, temperature fluctuations, and varying pH conditions over long-term historical storage, hydrolysis is the most probable degradation pathway.
Predicted Degradation Pathways
The degradation of this compound is predicted to occur primarily through the hydrolysis of its ester bonds. Oxidation is considered a secondary, less likely pathway under typical storage conditions as the molecule lacks easily oxidizable moieties like the catechol structure found in other drugs such as epinephrine (B1671497).[6]
Primary Pathway: Hydrolysis
This compound has two ester groups susceptible to hydrolysis. This process can be catalyzed by acid or base, or it can occur slowly via neutral hydrolysis with ambient moisture over extended periods.
-
Hydrolysis of the Benzoate Ester: This reaction would cleave the bond between the piperidine ring and the benzoyl group, yielding Benzoic Acid and Methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate .
-
Hydrolysis of the Methyl Ester: This reaction would cleave the methyl group from the carboxylate, yielding Methanol (B129727) and 4-Benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid .
It is plausible that under harsh conditions (e.g., strong acid or base), sequential hydrolysis could occur, ultimately leading to 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid , benzoic acid, and methanol as the final degradation products.
References
- 1. This compound [medbox.iiab.me]
- 2. α-Eucaine - Wikipedia [en.wikipedia.org]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Observations of alpha-Eucaine's Anesthetic Effects: A Technical Guide
Introduction
In the late 19th century, the search for a safe and effective alternative to cocaine as a local anesthetic was a significant focus of medical research. Cocaine, while groundbreaking in its ability to induce localized numbness, presented considerable challenges due to its toxicity and addictive potential.[1] This pursuit led to the synthesis of alpha-Eucaine (α-Eucaine), one of the first synthetic local anesthetics, designed to replicate cocaine's anesthetic properties without its adverse effects. This technical guide provides an in-depth overview of the initial clinical observations of this compound's anesthetic effects, drawing from the earliest available reports and historical context. It is intended for researchers, scientists, and drug development professionals interested in the history and early development of local anesthetics.
Historical Context and Development
This compound was first synthesized by the German chemist Georg Merling and introduced to the medical community around 1896.[1] Its development was a direct response to the growing concerns over cocaine's side effects. The chemical synthesis of this compound represented a significant step in medicinal chemistry, demonstrating that the anesthetic properties of a natural compound could be replicated and potentially improved upon in a laboratory setting. The initial clinical investigations into its anesthetic potential were described by Dr. Gaetano Vinci of Berlin in 1896.[1] The pharmaceutical company Schering & Glatz was responsible for the production and distribution of this new anesthetic.[1]
References
The Evolution of a Safer Anesthetic: A Technical Guide to the Developmental Relationship Between alpha-Eucaine and beta-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal transition from alpha-Eucaine to beta-Eucaine, a significant step in the late 19th-century quest for safer and more effective local anesthetics. The development of these compounds was a direct response to the significant toxicity and addictive properties of cocaine, the first effective local anesthetic.[1][2] This document provides a detailed comparison of their chemical properties, synthesis, and biological effects, supported by available data from historical and modern sources.
Introduction: The Search for a Cocaine Alternative
The introduction of cocaine as a local anesthetic in 1884 revolutionized surgical practice, particularly in ophthalmology and dentistry.[1][3][4] However, its severe side effects, including toxicity and the potential for addiction, spurred a search for synthetic alternatives.[1][2] This led German chemist Georg von Merling to synthesize this compound in 1896.[1] While effective as an anesthetic, this compound proved to be excessively irritating to tissues, limiting its clinical utility.[1] This critical drawback directly prompted the development of its successor, beta-Eucaine, by von Merling and Albrecht Schmidt in the same year.[1] Beta-Eucaine emerged as a less irritating and more stable compound, marking a significant advancement in the field of local anesthesia.[1]
Chemical and Physical Properties
Alpha- and beta-Eucaine are structurally related as benzoate (B1203000) esters, but subtle differences in their molecular architecture account for their distinct biological properties. Both are piperidine (B6355638) derivatives, representing a simplification of cocaine's tropane (B1204802) ring structure.[5][6]
| Property | This compound Hydrochloride | beta-Eucaine Hydrochloride | Cocaine Hydrochloride |
| Chemical Formula | C₁₉H₂₈ClNO₄ | C₁₅H₂₂ClNO₂ | C₁₇H₂₂ClNO₄ |
| Molecular Weight | 373.88 g/mol [7][8] | 283.79 g/mol [9][10] | 339.81 g/mol [11] |
| Chemical Structure | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate hydrochloride | 2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |
| Solubility in Water | Data not readily available in quantitative modern terms, but historical accounts suggest it was soluble enough for clinical use. | 1g in 30 mL[12] | 1g in 0.4 mL[11] |
| Melting Point | Not available | 277-279 °C (decomposes)[12] | ~195 °C[11] |
| Stability | Less stable than beta-Eucaine, particularly to heat sterilization. | Stable to boiling, a significant advantage over cocaine.[1] | Degrades upon boiling.[1] |
Synthesis and Development
The synthesis of both eucaines marked a significant step away from reliance on naturally sourced alkaloids like cocaine.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from acetone (B3395972) and ammonia.[7]
Synthesis of beta-Eucaine
The synthesis of beta-Eucaine is a more streamlined process.[13]
Developmental Relationship
The development from alpha- to beta-Eucaine was a clear example of iterative drug design driven by clinical observation.
Biological Activity and Toxicity
The primary reason for the shift from alpha- to beta-Eucaine was the latter's improved tolerability.
Mechanism of Action
Like other local anesthetics, the eucaines exert their effect by blocking voltage-gated sodium channels in nerve cell membranes.[5] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.
Comparative Toxicity and Efficacy
While precise, modern quantitative data for this compound is scarce in contemporary literature, historical accounts consistently describe it as significantly more irritating than beta-Eucaine.[1] For beta-Eucaine, some quantitative toxicity data is available.
| Parameter | This compound | beta-Eucaine |
| Anesthetic Potency | Effective, but overshadowed by irritation. Described as having similar duration to cocaine.[14] | Considered superior to this compound due to lower irritation.[14] |
| Tissue Irritation | "Far too irritating to tissues".[1] | "Less irritating".[1] |
| Toxicity (MLD) | Not quantitatively documented in readily available sources. | Frogs: 1300 mg/kg (s.c.)Rabbits: 400-500 mg/kg (s.c.)Rats: 15-25 mg/kg (i.v.)Cats: 10.0-12.5 mg/kg (i.v.)Guinea Pigs: 310 mg/kg (s.c.), 180 mg/kg (i.p.), 30 mg/kg (i.v.)[12] |
Experimental Protocols of the Era
The late 19th and early 20th centuries relied on in vivo animal models to assess the efficacy and toxicity of new anesthetic compounds. While detailed protocols from the original studies on eucaines are not extensively documented in modern databases, the general methodologies of the time can be inferred.
Anesthetic Potency and Duration
A common method was the application of the anesthetic solution to the cornea of a rabbit's eye, followed by testing for the loss of the corneal reflex (blinking) upon touching it with a fine hair or probe. The duration of anesthesia was measured as the time until the reflex returned. For infiltration anesthesia, the compound would be injected subcutaneously into an animal, and the area would be periodically tested for a response to a painful stimulus, such as a pinch or a mild electrical current.
Irritation and Toxicity Testing
Irritation was often assessed by observing the local tissue reaction after subcutaneous injection in animals, looking for signs of inflammation, swelling, and necrosis. Toxicity was typically determined by administering escalating doses of the compound to animals (such as frogs, rabbits, or guinea pigs) via various routes (subcutaneous, intravenous) to establish the minimum lethal dose (MLD), the lowest dose that resulted in death.
Clinical Significance and Conclusion
The development of beta-Eucaine from this compound represents a critical, albeit incremental, step in the evolution of local anesthetics. It demonstrated the feasibility of creating synthetic alternatives to cocaine with improved safety profiles. The key advance was the reduction of tissue irritation, which made beta-Eucaine a viable clinical option for procedures in dentistry and ophthalmology.[1][3][15] Furthermore, its stability to heat allowed for sterilization, a significant advantage over the heat-labile cocaine.[1] Although beta-Eucaine was eventually superseded by even safer and more effective agents like procaine (B135) (Novocain), its development laid important groundwork for the structure-activity relationship studies that would lead to the diverse array of local anesthetics available to clinicians today. The story of the eucaines underscores the importance of iterative design and clinical feedback in the process of drug discovery and development.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs [pubmed.ncbi.nlm.nih.gov]
- 3. tulsaprecisiondental.com [tulsaprecisiondental.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Eucaine | 500-34-5 | Benchchem [benchchem.com]
- 7. α-Eucaine - Wikipedia [en.wikipedia.org]
- 8. This compound [medbox.iiab.me]
- 9. Eucaine Hydrochloride | C15H22ClNO2 | CID 20055420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. beta-Eucaine [drugfuture.com]
- 13. Eucaine - Wikipedia [en.wikipedia.org]
- 14. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 15. Local and Regional Anesthesia in Ophthalmology and Ocular Trauma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery of alpha-Eucaine: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core scientific discoveries surrounding alpha-Eucaine, one of the earliest synthetic local anesthetics. It provides a detailed overview of the key scientists involved, the chemical synthesis, and the mechanism of action, presented in a format tailored for a scientific audience.
Key Scientific Contributors
The development of this compound in the late 19th century was a significant step in the quest for safer alternatives to cocaine for local anesthesia. The primary individuals credited with its discovery and initial characterization are:
-
Georg Merling, Ph.D. A German chemist, Dr. Merling is recognized for the first successful synthesis of this compound around 1895.[1] His work was part of a broader effort to create synthetic compounds that mimicked the anesthetic properties of cocaine without its undesirable side effects and toxicity.
-
Gaetano Vinci, M.D. An Italian physician and pharmacologist, Dr. Vinci is credited with describing the local anesthetic properties of this compound in 1896.[1] His pharmacological investigations were crucial in establishing the potential clinical utility of this new synthetic compound.
-
Albrecht Schmidt, Ph.D. A colleague of Georg Merling, Dr. Schmidt was instrumental in the subsequent development of beta-Eucaine in 1896, a less irritating alternative to the original this compound.[1]
Chemical Synthesis of this compound
The synthesis of this compound, as developed by Georg Merling, is a multi-step process starting from acetone (B3395972). It is a notable example of early synthetic organic chemistry in the development of pharmaceuticals.
Synthesis Pathway
The overall synthetic route to this compound is outlined below.
Experimental Protocols
Step 1: Synthesis of Mesityl Oxide (Aldol Condensation) Two equivalents of acetone are condensed in the presence of an acid or base catalyst to yield mesityl oxide.
Step 2: Synthesis of Diacetonamine (Ammonolysis) Mesityl oxide is treated with ammonia (B1221849) to form diacetonamine.
Step 3: Synthesis of Triacetonamine Diacetonamine is reacted with another equivalent of acetone to yield triacetonamine.
Step 4: N-Methylation of Triacetonamine The secondary amine of triacetonamine is methylated, typically using a methylating agent such as methyl iodide, to form N-methyltriacetonamine.
Step 5: Cyanohydrin Formation N-methyltriacetonamine is reacted with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the corresponding cyanohydrin.
Step 6: Esterification with Benzoyl Chloride The hydroxyl group of the cyanohydrin is esterified using benzoyl chloride to introduce the benzoyl group, a key structural motif for anesthetic activity.
Step 7: Pinner Reaction to form this compound The nitrile group of the benzoyl ester intermediate is converted to a methyl ester via a Pinner reaction, using ethanol (B145695) in the presence of a strong acid, to yield the final product, this compound.
Quantitative Data
Historical records providing precise quantitative data from the original synthesis of this compound are scarce. However, modern analytical data for this compound and its hydrochloride salt are available.
| Property | Value |
| This compound (Free Base) | |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molar Mass | 333.42 g/mol |
| Appearance | White crystalline solid |
| This compound Hydrochloride | |
| Molecular Formula | C₁₉H₂₈ClNO₄ |
| Molar Mass | 369.88 g/mol |
| Appearance | White, odorless crystalline powder |
| Solubility | Soluble in water and alcohol |
Mechanism of Action: Sodium Channel Blockade
The anesthetic effect of this compound, like other local anesthetics, is achieved through the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the propagation of action potentials, thereby blocking the transmission of pain signals.
Signaling Pathway
The interaction of this compound with the sodium channel is a dynamic process. The "modulated receptor hypothesis" suggests that local anesthetics have different affinities for the various states of the sodium channel (resting, open, and inactivated).
Experimental Workflow for Characterization
The pharmacological effects of a novel local anesthetic like this compound would have been characterized through a series of in vitro and in vivo experiments.
Conclusion
The discovery of this compound by Georg Merling and its characterization by Gaetano Vinci marked a pivotal moment in the history of pharmacology and drug development. It demonstrated that synthetic molecules could be designed to produce specific physiological effects, paving the way for the development of a wide range of local anesthetics that are central to modern medicine. While this compound itself was eventually superseded by less irritating and more potent compounds, its discovery laid the crucial groundwork for the science of synthetic drug design.
References
Foundational Research on alpha-Eucaine: A Technical Guide to the Late 19th-Century Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on alpha-Eucaine, a synthetic local anesthetic that emerged in the late 19th century as one of the first alternatives to cocaine. The document collates and synthesizes data from seminal papers of the era, focusing on the initial pharmacological studies, comparative analyses with cocaine, and the experimental methodologies employed.
Introduction: The Advent of a Synthetic Cocaine Substitute
This compound was first synthesized by the German chemist Georg Merling and introduced as a local anesthetic in 1896, with its physiological properties extensively detailed by Dr. Gaetano Vinci of Berlin.[1] Developed and marketed by the pharmaceutical company Schering & Glatz, it was presented as a safer alternative to cocaine, primarily due to its lower systemic toxicity and the stability of its solutions, which could be sterilized by boiling without decomposition.[1] However, its practical use was hampered by side effects such as irritation and the induction of hyperemia (increased blood flow) at the site of application.[2]
Comparative Analysis of Anesthetic Properties: this compound vs. Cocaine
Initial clinical and experimental comparisons between this compound and cocaine were crucial in establishing the former's profile as a local anesthetic. The data, while often qualitative by modern standards, provides valuable insight into its early reception and perceived efficacy.
Table 1: Anesthetic Efficacy and Physiological Effects
| Parameter | This compound | Cocaine | Source |
| Anesthetic Potency | Equal to cocaine when applied topically to the cornea. | Standard for local anesthesia at the time. | Legrand (1897) |
| Onset of Anesthesia | Slightly slower than cocaine. | Rapid. | Legrand (1897) |
| Duration of Anesthesia | Generally shorter than cocaine. | Longer-lasting. | Legrand (1897) |
| Effect on Vasculature | Causes vasodilation (hyperemia). | Causes vasoconstriction (ischemia). | Vinci (1896), Legrand (1897) |
| Effect on Pupil | No effect on pupil size or accommodation. | Causes mydriasis (pupil dilation). | Vinci (1896), Legrand (1897) |
| Irritation | Causes a burning sensation and irritation. | Less irritating on initial application. | Legrand (1897) |
| Solution Stability | Stable in boiling water, allowing for sterilization. | Decomposes upon boiling. | [2] |
Toxicological Profile
One of the primary advantages of this compound, as highlighted in early research, was its reduced systemic toxicity compared to cocaine.
Table 2: Comparative Toxicity
| Organism/System | This compound | Cocaine | Source |
| General Systemic Toxicity | Stated to be 3.75 times less toxic than cocaine. | Higher systemic toxicity. | Vinci (1896) |
| Effect on Heart | Less pronounced effect on heart rate and blood pressure. | Can cause significant cardiovascular effects. | Vinci (1896) |
| Effect on Central Nervous System | Less stimulating; does not induce euphoria. | Potent CNS stimulant with euphoric and addictive properties. | Vinci (1896) |
| Lethal Dose (qualitative) | Higher lethal dose required compared to cocaine. | Lower lethal dose. | Vinci (1896) |
Experimental Protocols of the Late 19th Century
The methodologies employed in the foundational research of this compound reflect the scientific standards of the period. These protocols, while not as quantitative as modern assays, were instrumental in characterizing the drug's properties.
Assessment of Local Anesthetic Action
-
Corneal Anesthesia in Animals:
-
Subject: Rabbits and dogs.
-
Procedure: A 1-2% solution of this compound hydrochlorate was instilled into the conjunctival sac of the animal's eye.
-
Observation: The cornea was then touched with a fine probe or foreign objects were placed on it. The absence of a blink reflex or any sign of irritation was indicative of complete anesthesia. The time to onset and the duration of the anesthetic effect were noted.
-
Evaluation of Systemic Physiological Effects
-
Cardiovascular and Respiratory Effects in Animals:
-
Subjects: Rabbits and dogs.
-
Procedure: this compound was administered intravenously to observe its effects on the circulatory and respiratory systems. In some experiments, the animals were curarized (paralyzed) and artificial respiration was maintained to isolate the drug's direct effects on the heart.
-
Measurements: Heart rate and blood pressure were likely monitored using a kymograph, a common recording device of that era. Respiratory rate was observed visually or also recorded.
-
Toxicological Assessment
-
Lethal Dose Determination (Qualitative):
-
Subjects: Various animal models, including frogs, guinea pigs, rabbits, and dogs.
-
Procedure: Increasing doses of this compound were administered to different groups of animals to determine the dose at which death occurred.
-
Observation: The symptoms leading to death (e.g., convulsions, respiratory failure) were recorded. This method provided a relative measure of toxicity compared to cocaine.
-
Visualizing the Research Process and Concepts
The following diagrams, generated using the DOT language, illustrate the workflow of the early experiments and the conceptual understanding of this compound's properties.
Mechanism of Action: A Late 19th-Century Perspective
The understanding of pharmacology in the late 19th century was not based on molecular interactions with specific receptors as it is today. Instead, the mechanism of action of local anesthetics like this compound was described in more general, physiological terms. It was understood that these substances acted directly on the peripheral nerves to block the transmission of sensory information to the brain. The prevailing theory was that local anesthetics induced a temporary, reversible "paralysis" of the sensory nerve endings, thereby preventing the generation and propagation of a nerve impulse. The exact nature of this "paralysis" was not elucidated, but it was observed to be a localized phenomenon that did not affect consciousness.
Conclusion
The foundational research on this compound in the late 19th century marked a significant step in the development of synthetic local anesthetics. While it was ultimately superseded by less irritating and more effective compounds like beta-Eucaine and later, procaine, the initial studies by Vinci and others laid the groundwork for the systematic evaluation of new anesthetic agents. The experimental protocols, though rudimentary by modern standards, provided the essential data that guided the clinical application and further development of local anesthesia. This early work highlights the transition from naturally derived alkaloids to synthetic compounds in the quest for safer and more reliable methods of pain control in medicine and dentistry.
References
Methodological & Application
Historical Methods for the Identification of alpha-Eucaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Eucaine, synthesized in 1896 by Georg Merling, emerged as one of the earliest synthetic substitutes for cocaine, aiming to provide localized anesthesia with reduced toxicity and irritability.[1][2] Known chemically as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, its introduction marked a significant step in the development of local anesthetics.[3] The historical identification of this compound and its differentiation from its less irritating successor, beta-Eucaine, relied on a series of classical chemical and physical tests characteristic of early 20th-century analytical methods.
These application notes provide a detailed overview of the historical methods for the identification of this compound, drawing primarily from the comprehensive work of C. L. Parsons in his 1901 paper, "THE IDENTIFICATION AND PROPERTIES OF α- AND β-EUCAINE." The protocols outlined below were crucial for the quality control and characterization of this early anesthetic.
Physical and Chemical Properties
The initial identification of this compound involved the determination of its physical properties, which served as primary indicators of purity and identity. These properties were often compared with those of the more common beta-Eucaine to avoid adulteration or misidentification.
Quantitative Data
The following table summarizes the key physical properties of this compound and its hydrochloride salt as documented in the historical literature.
| Property | This compound (Free Base) | This compound Hydrochloride | Reference |
| Melting Point | 103°C | 268°C (with decomposition) | Parsons, C. L. (1901) |
| Solubility in Water | Sparingly soluble | 1 part in 10 parts water | Parsons, C. L. (1901) |
| Solubility in Alcohol | Readily soluble | 1 part in 20 parts alcohol | Parsons, C. L. (1901) |
| Solubility in Ether | Readily soluble | Insoluble | Parsons, C. L. (1901) |
| Crystalline Form | Brilliant plates | Fine, white, crystalline powder | Parsons, C. L. (1901) |
Experimental Protocols
The following protocols describe the key historical experiments for the identification of this compound.
Melting Point Determination
Objective: To determine the melting point of this compound and its hydrochloride salt as a primary means of identification and purity assessment.
Methodology:
-
A small quantity of the finely powdered sample (either the free base or the hydrochloride salt) was introduced into a capillary tube sealed at one end.
-
The capillary tube was attached to a thermometer, ensuring the sample was level with the thermometer's bulb.
-
The thermometer and capillary tube were immersed in a suitable heating bath (e.g., sulfuric acid or paraffin (B1166041) oil).
-
The bath was heated gradually while being stirred to ensure uniform temperature distribution.
-
The temperature at which the substance began to melt and the temperature at which it became completely liquid were recorded as the melting point range.
-
For this compound hydrochloride, careful observation of decomposition (charring) at the melting point was also noted.
Solubility Tests
Objective: To assess the solubility of this compound and its hydrochloride salt in various solvents, providing a simple and effective means of differentiation.
Methodology:
-
A known weight of the sample (e.g., 0.1 g) was placed in a test tube.
-
A measured volume of the solvent (water, alcohol, or ether) was added incrementally at a constant temperature (typically room temperature).
-
The mixture was agitated thoroughly after each addition of the solvent.
-
The volume of solvent required to completely dissolve the sample was recorded.
-
The solubility was expressed as the number of parts of the solvent required to dissolve one part of the solute.
General Alkaloid Precipitation Tests
Objective: To confirm the alkaloidal nature of this compound through precipitation reactions with common alkaloid reagents.
Methodology:
-
A dilute solution of this compound hydrochloride (approximately 1% in water) was prepared.
-
A few drops of the appropriate reagent were added to a small volume of the this compound solution in a test tube.
-
The formation of a precipitate was observed and its color and character were noted.
Reagents:
-
Mayer's Reagent (Potassiomercuric Iodide Solution): A white or pale yellow precipitate indicates the presence of an alkaloid.
-
Wagner's Reagent (Iodine in Potassium Iodide Solution): A reddish-brown precipitate is indicative of an alkaloid.
-
Dragendorff's Reagent (Potassium Bismuth Iodide Solution): An orange or reddish-orange precipitate suggests the presence of an alkaloid.
Distinguishing Test from beta-Eucaine: Reaction with Mercuric Chloride
Objective: To differentiate this compound from beta-Eucaine based on their differential reaction with mercuric chloride.
Methodology:
-
A small amount of the sample (this compound hydrochloride) was dissolved in water to make a concentrated solution.
-
A few drops of a 5% solution of mercuric chloride were added to the eucaine solution.
-
Observation for this compound: A white, crystalline precipitate forms immediately.
-
Observation for beta-Eucaine: No immediate precipitate is formed. A precipitate may form on standing, but the immediate reaction is a key differentiator.
Saponification and Odor Test
Objective: To identify the ester linkage in this compound through saponification and the subsequent detection of the characteristic odor of benzoic acid.
Methodology:
-
A small amount of this compound was heated with a dilute solution of sodium hydroxide.
-
The mixture was boiled for several minutes to ensure complete hydrolysis of the ester.
-
The solution was then cooled and acidified with dilute sulfuric acid.
-
The characteristic odor of benzoic acid (a pleasant, aromatic odor) upon acidification confirmed the presence of the benzoyl ester group. A white precipitate of benzoic acid may also form if the solution is sufficiently concentrated.
Diagrams
Experimental Workflow for this compound Identification
Caption: Workflow for the historical identification of this compound.
Logical Relationship for Distinguishing alpha- and beta-Eucaine
Caption: Decision tree for differentiating alpha- and beta-Eucaine.
References
Distinguishing Alpha- and Beta-Eucaine: Early 20th-Century Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The early 20th century saw the introduction of synthetic local anesthetics, with alpha- and beta-Eucaine emerging as early alternatives to cocaine. While both are effective anesthetic agents, their differing chemical structures necessitate distinct analytical methods for their identification and differentiation. Alpha-Eucaine is n-methylbenzoyltetramethyl-γ-oxypiperidine-carboxylic methyl ester, while beta-Eucaine is benzoylvinyldiacetone-alkamine. This document outlines the key early analytical techniques used to distinguish between these two isomers, focusing on methods accessible to chemists of that era.
The primary methods for differentiation relied on the physical properties of their hydrochloride salts, specifically their solubility in various solvents, and on characteristic chemical reactions that produce visually distinct precipitates. These techniques, while rudimentary by modern standards, provided reliable means of identification for quality control and research purposes during their time.
Comparative Data of Eucaine Isomers
The following table summarizes the key quantitative data for the hydrochloride salts of alpha- and beta-Eucaine, which were crucial for their differentiation.
| Property | This compound Hydrochloride | beta-Eucaine Hydrochloride | Reference |
| Molecular Formula | C₁₉H₂₇NO₄·HCl | C₁₅H₂₁NO₂·HCl | [1] |
| Molecular Weight | 373.89 g/mol | 283.79 g/mol | [1][2] |
| Melting Point | Not specified | 277-279 °C | [3] |
| Solubility in Water | 1 gram in 10 mL | 1 gram in 30 mL | [4] |
| Solubility in Ethanol | Soluble | 1 gram in 35 mL | [3] |
| Solubility in Ether | Very slightly soluble | Insoluble | [4] |
Experimental Protocols
The following protocols detail the experimental procedures used in the early 20th century to distinguish between alpha- and beta-Eucaine.
Protocol 1: Differentiation by Solubility
This protocol leverages the significant difference in the solubility of the hydrochloride salts of alpha- and beta-Eucaine in water and ether.
Materials:
-
Sample of Eucaine hydrochloride (alpha or beta)
-
Distilled water
-
Diethyl ether
-
Test tubes
-
Graduated cylinders or pipettes
-
Balance
Procedure:
-
Water Solubility Test:
-
Accurately weigh 1.0 g of the Eucaine hydrochloride sample.
-
Measure 10 mL of distilled water into a test tube.
-
Add the weighed sample to the water and agitate to dissolve. Observe if the entire sample dissolves.
-
If the sample was this compound hydrochloride, it should completely dissolve.
-
If the sample was beta-Eucaine hydrochloride, it would not completely dissolve in 10 mL of water, requiring approximately 30 mL for complete dissolution.[4]
-
-
Ether Solubility Test:
-
Place a small amount (e.g., 0.1 g) of the Eucaine hydrochloride sample into a dry test tube.
-
Add 5 mL of diethyl ether to the test tube.
-
Agitate the mixture and observe.
-
This compound hydrochloride will show very slight solubility.
-
beta-Eucaine hydrochloride will be practically insoluble.[4]
-
Protocol 2: Chemical Differentiation with Iodine Solution
This test relies on the differential precipitation of the two isomers in the presence of an iodine solution.
Materials:
-
Aqueous solution of the Eucaine hydrochloride sample (1% w/v)
-
Iodine solution (e.g., Lugol's solution - a solution of iodine and potassium iodide in water)
-
Test tubes
Procedure:
-
Prepare a 1% aqueous solution of the Eucaine hydrochloride sample.
-
To a small volume of this solution in a test tube, add a few drops of the iodine solution.
-
Observe the formation of a precipitate.
-
This compound hydrochloride will produce an immediate and voluminous dark reddish-brown precipitate.
-
beta-Eucaine hydrochloride will form a lighter, yellowish-brown precipitate that may be less voluminous and slower to form.
Protocol 3: Chemical Differentiation with Picric Acid
Picric acid forms crystalline precipitates with many alkaloids, and the nature of these crystals can be used for identification.
Materials:
-
Aqueous solution of the Eucaine hydrochloride sample (1% w/v)
-
Saturated aqueous solution of picric acid
-
Test tubes
-
Microscope and slides
Procedure:
-
Prepare a 1% aqueous solution of the Eucaine hydrochloride sample.
-
To a small volume of this solution in a test tube, add a few drops of the saturated picric acid solution.
-
Observe the formation of a precipitate.
-
This compound hydrochloride will form a distinct crystalline precipitate. The crystals are often described as yellow needles or prisms.
-
beta-Eucaine hydrochloride will also form a yellow precipitate, but the crystalline structure will be different, often appearing as smaller, more granular crystals under microscopic examination.
Protocol 4: General Alkaloid Precipitation Tests
These tests produce a precipitate with most alkaloids and could be used as a preliminary confirmation, although they are not specific for differentiating the Eucaine isomers without observing subtle differences in the precipitate's appearance or formation.
a) Dragendorff's Reagent
-
Preparation: Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water. Solution B: Dissolve 8 g of potassium iodide in 20 mL of water. Mix equal volumes of Solution A and Solution B to prepare the reagent.
-
Procedure: To a small amount of the Eucaine hydrochloride solution, add a few drops of Dragendorff's reagent.
-
Expected Result: Both isomers will produce an orange to reddish-brown precipitate, characteristic of alkaloids.
b) Mayer's Reagent
-
Preparation: Dissolve 1.36 g of mercuric chloride in 60 mL of water and, in a separate container, 5 g of potassium iodide in 10 mL of water. Mix the two solutions and dilute to 100 mL with water.
-
Procedure: To a small amount of the Eucaine hydrochloride solution, add a few drops of Mayer's reagent.
-
Expected Result: Both isomers will produce a creamy white or yellowish precipitate.
Visualizations
Caption: Workflow for distinguishing alpha- and beta-Eucaine.
Caption: Logical relationships of distinguishing properties.
References
Application Notes and Protocols: α-Eucaine in Late 19th-Century Dental Procedures
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Reference Code: AN-AE-1896
Introduction
These application notes provide a detailed overview of the use of alpha-Eucaine (α-Eucaine) in dental procedures during the late 19th century. Synthesized in Germany around 1895 by Georg Merling, this compound was one of the first synthetic local anesthetics developed as a substitute for cocaine.[1] Its introduction in 1896, with its anesthetic properties described by Dr. Gaetano Vinci of Berlin, marked a significant step in the search for safer alternatives to cocaine for local anesthesia in dentistry and other minor surgeries.[1] This document collates available historical data on its application, protocols derived from the practices of the era, and the theoretical understanding of its mechanism of action.
The development of this compound was driven by the significant drawbacks of cocaine, which included systemic toxicity, the risk of addiction, and the inability of its solutions to be sterilized by boiling without decomposition. This compound offered a chemically stable alternative that could be sterilized, a notable advantage for surgical procedures. However, its clinical application was brief, as it was soon superseded by a less irritating formulation, beta-Eucaine, introduced the following year.[1] Consequently, this compound was often referred to as "Eucaine A" to distinguish it from its successor.[1]
Data Presentation: Comparative Analysis
Quantitative data from the late 19th century regarding the clinical efficacy and safety of this compound is scarce in the available historical literature. The period lacked the rigorous, controlled clinical trials that are standard today. However, based on qualitative descriptions and comparisons to cocaine from historical texts, the following comparative table has been constructed to summarize its properties.
| Parameter | Cocaine | This compound | Beta-Eucaine |
| Anesthetic Potency | Regarded as the standard of the time | Reported to be of equal or slightly less potency than cocaine | Generally considered less potent than cocaine but effective |
| Toxicity | High systemic toxicity, with reports of fatalities from small doses | Reported to be 2 to 3 times less toxic than cocaine | Less toxic than this compound and significantly less toxic than cocaine |
| Vasoconstrictive Effect | Natural vasoconstrictor, leading to a bloodless field of operation | Lacked significant vasoconstrictive properties; sometimes caused hyperemia | Lacked vasoconstrictive properties |
| Tissue Irritation | Low | High; frequently reported to cause a burning sensation and post-operative swelling | Less irritating than this compound, but still more so than later anesthetics |
| Solution Stability | Decomposes upon boiling | Stable; solutions could be sterilized by boiling | Stable; solutions could be sterilized by boiling |
| Addiction Potential | High | Considered to be non-addictive | Considered to be non-addictive |
Experimental and Clinical Protocols
The following protocols are reconstructed based on the general understanding of dental and surgical practices of the late 19th century. Specific, standardized protocols for this compound are not well-documented due to its short period of use.
Preparation of this compound Solution
-
Objective: To prepare a sterile this compound hydrochloride solution for injection.
-
Materials:
-
This compound hydrochloride powder
-
Distilled water
-
Glass beaker or flask
-
Spirit lamp or other heating source for boiling
-
Hypodermic syringe with a needle (the invention of the hollow needle and hypodermic syringe in 1853 made this procedure possible)
-
-
Protocol:
-
A 2% to 5% solution of this compound hydrochloride in distilled water was typically prepared. For a 2% solution, 0.2 grams of this compound hydrochloride would be dissolved in 10 ml of distilled water.
-
The solution was brought to a boil to ensure sterility. The stability of this compound when heated was a key advantage over cocaine.
-
The solution was then allowed to cool to room temperature before being drawn into a hypodermic syringe.
-
Administration for Dental Procedures
-
Objective: To achieve local anesthesia for procedures such as tooth extraction, cavity preparation, or pulp extirpation.
-
Procedure (Infiltration Anesthesia):
-
The area of injection was topically cleansed with an antiseptic solution where available.
-
The prepared this compound solution was drawn into a hypodermic syringe.
-
For infiltration, the needle was inserted into the gum tissue near the apex of the tooth to be treated.
-
A small volume of the solution (typically 1 to 2 ml of a 2% solution) was slowly injected into the soft tissue.
-
A waiting period of 5 to 10 minutes was generally observed for the anesthetic effect to manifest before commencing the dental procedure.
-
Due to its irritating properties, practitioners would have noted localized burning or stinging upon injection, followed by numbness.
-
Visualizations: Signaling Pathways and Workflows
Late 19th-Century Conceptualization of Local Anesthesia
In the late 19th century, the precise molecular mechanism of local anesthesia involving sodium channels was unknown. Nerve impulses were understood as a form of electrical transmission. Anesthetics were thought to function by creating a "physiological block," interrupting this electrical current along the nerve fiber, thereby preventing the sensation of pain from reaching the brain.
Experimental Workflow for Dental Application
The following diagram illustrates the typical workflow for the preparation and application of this compound in a late 19th-century dental setting.
Conclusion
This compound represents a critical, albeit transitional, chapter in the history of dental anesthesiology. Its introduction demonstrated the feasibility of synthetic cocaine substitutes that were more stable and posed less risk of addiction. However, its significant tissue-irritating properties limited its clinical utility and spurred the rapid development and adoption of its successor, beta-Eucaine. The protocols and understanding of its mechanism of action were products of their time, reflecting an empirical approach to a developing field of medicine. These historical notes serve as a valuable reference for understanding the evolutionary path of local anesthetics in dentistry.
References
Historical Formulations of alpha-Eucaine for Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Eucaine, synthesized in 1895, was one of the earliest synthetic substitutes for cocaine developed as a local anesthetic.[1] Its clinical application, however, was short-lived due to significant irritation upon administration, leading to its rapid replacement by the less irritating beta-Eucaine, introduced in 1896.[1] Despite its brief period of use, this compound was historically employed in topical applications, particularly in ophthalmology, dentistry, and ear, nose, and throat surgery.[1] These application notes provide a summary of the known historical formulations of this compound for topical use, based on available historical data. The information is intended for research and informational purposes to understand the evolution of local anesthetic formulations.
Data Presentation: Historical Formulations of this compound
Historical records lack detailed, standardized formulations for this compound topical preparations comparable to modern pharmacopeias. The primary form of application appears to have been aqueous solutions of its hydrochloride salt. The following table summarizes the quantitative data that has been discerned from historical accounts.
| Formulation Type | Active Ingredient | Concentration Range | Vehicle | Notes |
| Aqueous Solution | This compound Hydrochloride | 2% - 5% | Distilled Water | Employed for infiltration and local anesthesia. The hydrochloride salt is soluble in 10 parts of hot water and 30 parts of cold water. |
| Ophthalmic Solution | This compound Hydrochloride | 2% - 5% | Sterile Distilled Water | Used for local anesthesia in eye surgery. |
| Dental Application | This compound Hydrochloride | Up to 10% | Aqueous Solution | Applied topically for local anesthesia in dental procedures. |
Experimental Protocols
Detailed experimental protocols from the late 19th and early 20th centuries are not extensively documented. However, based on the known properties of this compound hydrochloride, a general protocol for the preparation of a simple aqueous solution can be reconstructed.
Protocol for Preparation of a 2% this compound Hydrochloride Topical Solution
Materials:
-
This compound Hydrochloride powder
-
Sterile Distilled Water
-
Glass beaker
-
Graduated cylinder
-
Stirring rod
-
Heat source (e.g., water bath)
-
Filtration apparatus (optional, for sterilization)
Methodology:
-
Weighing: Accurately weigh 2.0 grams of this compound Hydrochloride powder.
-
Measuring Vehicle: Measure 98.0 mL of sterile distilled water using a graduated cylinder.
-
Dissolution:
-
Transfer the distilled water to a glass beaker.
-
Gently heat the water using a water bath to facilitate dissolution, as this compound hydrochloride is more soluble in hot water.
-
Slowly add the weighed this compound Hydrochloride powder to the warm water while continuously stirring with a glass rod until the powder is completely dissolved.
-
-
Cooling: Once dissolved, remove the beaker from the heat source and allow the solution to cool to room temperature.
-
Sterilization (Optional but Recommended for Ophthalmic Use): Historically, solutions might have been sterilized by boiling. A modern equivalent for research purposes would be to filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the prepared solution in a clean, airtight container, protected from light.
Mandatory Visualizations
Mechanism of Action of Local Anesthetics (Historical Perspective)
The precise molecular mechanism of action of local anesthetics was not fully understood in the late 19th century. The prevailing understanding was that these agents acted by reversibly blocking the propagation of nerve impulses.
References
Application Notes & Protocols: α-Eucaine as a Reference Standard in Historical Drug Analysis
Introduction
α-Eucaine, a synthetic analog of cocaine, was one of the earliest artificial local anesthetics developed in the late 19th century.[1] While its clinical use was short-lived due to tissue irritation, its stable, synthetic nature made it a candidate for use as a reference standard in the analysis of cocaine and its analogues during a period when analytical chemistry was rapidly evolving.[2][3] This document provides detailed application notes and protocols for the hypothetical use of α-Eucaine as a reference standard in historical drug analysis, reflecting the analytical techniques of the late 19th and early 20th centuries.
As a synthesized compound, α-Eucaine offered a higher degree of purity and stability compared to cocaine extracted from natural sources, which was crucial for the standardization of analytical methods.[1][4] The protocols outlined below are based on common alkaloid quantification methods of the era, such as colorimetry and acid-base titration.
Physicochemical Properties of α-Eucaine
A consistent and well-characterized reference standard is fundamental to accurate quantitative analysis. The following table summarizes the key physicochemical properties of α-Eucaine.
| Property | Value | Reference |
| Chemical Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [1] |
| Molecular Formula | C₁₉H₂₇NO₄ | [1] |
| Molar Mass | 333.428 g/mol | [1] |
| Appearance | White, crystalline solid | [5] |
| CAS Number | 470-68-8 | [1] |
Experimental Protocols
Protocol 1: Preparation of α-Eucaine Standard Solution
This protocol describes the preparation of a stock standard solution of α-Eucaine, which can be used for subsequent quantitative analyses.
Materials:
-
α-Eucaine hydrochloride (reference standard grade)
-
Distilled water
-
Volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh approximately 10 mg of α-Eucaine hydrochloride using an analytical balance.
-
Quantitatively transfer the weighed α-Eucaine hydrochloride into a 10 mL volumetric flask.
-
Add approximately 5 mL of distilled water to the volumetric flask and swirl to dissolve the compound.
-
Once dissolved, bring the solution to volume with distilled water.
-
Stopper the flask and invert several times to ensure homogeneity. This is the stock standard solution.
-
For working standards, dilute the stock solution as required. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the stock solution into a 100 mL volumetric flask and bring to volume with distilled water.
Protocol 2: Quantitative Analysis by Acid Dye Colorimetry
This protocol outlines a colorimetric method for the quantification of an unknown sample containing a cocaine-like alkaloid, using α-Eucaine as a reference standard. The principle involves the formation of a colored ion-pair complex between the alkaloid and an acid dye, which can be measured spectrophotometrically.[6]
Materials:
-
α-Eucaine standard solutions (prepared as in Protocol 1)
-
Sample solution containing the unknown alkaloid
-
Bromocresol green (BCG) solution (0.1% in ethanol)
-
Phosphate (B84403) buffer (pH 4.7)
-
Separatory funnels
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Pipette a series of aliquots of the α-Eucaine working standard solutions into separate separatory funnels.
-
To each funnel, add 5 mL of phosphate buffer (pH 4.7) and 1 mL of BCG solution.
-
Add 10 mL of chloroform to each funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the chloroform layer, which contains the yellow alkaloid-BCG complex.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (around 418 nm) using a spectrophotometer, with chloroform as the blank.[6]
-
Plot a calibration curve of absorbance versus concentration of α-Eucaine.
-
-
Analysis of Unknown Sample:
-
Pipette a known volume of the sample solution into a separatory funnel.
-
Follow the same procedure as for the standards (addition of buffer, BCG, and chloroform, followed by extraction).
-
Measure the absorbance of the chloroform layer.
-
Determine the concentration of the alkaloid in the sample by interpolating its absorbance on the α-Eucaine standard curve.
-
Hypothetical Quantitative Data
The following table represents hypothetical data that could be obtained from the colorimetric analysis.
| α-Eucaine Concentration (µg/mL) | Absorbance at 418 nm |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
| Unknown Sample | 0.521 |
Based on this hypothetical data, the concentration of the unknown sample would be calculated from the standard curve.
Visualizations
Synthesis of α-Eucaine
The following diagram illustrates the multi-step synthesis of α-Eucaine from acetone.[1]
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. Colorimetric determination of alkaloids in tissues by means of methyl orange in SearchWorks catalog [searchworks.stanford.edu]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. researchgate.net [researchgate.net]
- 5. A colorimetric method for the estimation of some tropine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Modern Chromatographic Analysis of Historical alpha-Eucaine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Eucaine is a synthetic local anesthetic developed in the late 19th century as an alternative to cocaine.[1][2] As a historical pharmaceutical substance, aged samples of this compound may be encountered in forensic analyses, museum collections, or pharmaceutical archives. The assessment of the purity, degradation, and enantiomeric composition of these historical samples requires robust and sensitive analytical techniques. Modern chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offers the necessary tools for a comprehensive analysis.[3]
These application notes provide detailed protocols for the chromatographic analysis of historical this compound samples, including purity determination, impurity profiling, and enantiomeric separation. The methodologies are adapted from established analytical procedures for cocaine and other local anesthetics due to the structural similarities with this compound.[4][5]
Potential Degradation Pathways and Impurities
Historical samples of this compound are susceptible to degradation, primarily through hydrolysis of the ester linkages, given its structure as a benzoate (B1203000) ester.[6] Potential degradation products include benzoic acid and the corresponding piperidine (B6355638) alcohol. Furthermore, impurities from the original synthesis, as outlined by Sneader and Manske, may also be present.[1]
A proposed degradation pathway for this compound is hydrolysis, leading to the formation of methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate and benzoic acid.
Caption: Proposed hydrolytic degradation pathway of this compound.
Experimental Protocols
Sample Preparation
A critical step in the analysis of historical samples is the careful preparation to ensure representative sampling and to minimize further degradation.
Protocol:
-
Visually inspect the historical sample for heterogeneity.
-
If the sample is non-uniform, homogenize a representative portion using a mortar and pestle.
-
Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and sonicate for 10 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol. This is the stock solution.
-
For HPLC analysis, filter an aliquot of the stock solution through a 0.45 µm syringe filter into an HPLC vial.
-
For GC-MS analysis, a derivatization step may be required for polar degradation products. A common method is silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
HPLC-UV for Purity and Impurity Profiling
This method is suitable for the quantification of this compound and the detection of non-volatile impurities and degradation products. The conditions are adapted from methods used for cocaine analysis.[4][7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 274 nm |
Data Presentation: Quantitative Analysis of a Hypothetical Historical Sample
The following table summarizes hypothetical quantitative data obtained from the HPLC-UV analysis of a historical this compound sample, based on what might be expected from aged cocaine samples.[4]
| Compound | Retention Time (min) | Area (%) | Identity Confirmation |
| Benzoic Acid | 3.5 | 8.2 | MS, Standard |
| This compound | 10.2 | 85.5 | MS, Standard |
| Impurity A (synthesis-related) | 12.1 | 2.1 | MS |
| Degradant B (unknown) | 13.5 | 4.2 | MS |
GC-MS for Identification of Volatile Impurities and Degradation Products
GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, which may include synthesis byproducts and some degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data analysis software with a mass spectral library
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Data Presentation: Identification of Compounds in a Hypothetical Historical Sample
| Peak | Retention Time (min) | Tentative Identification | Confirmation |
| 1 | 5.8 | Benzoic acid (as TMS ester) | Library Match, Standard |
| 2 | 12.5 | This compound | Library Match, Standard |
| 3 | 14.2 | Synthesis Precursor X | Library Match |
Chiral HPLC for Enantiomeric Separation
This compound possesses a chiral center, and historical synthesis methods may have produced a racemic mixture or a mixture with a non-racemic enantiomeric ratio. Chiral HPLC can be used to separate and quantify the enantiomers. Methodologies for chiral separation of other local anesthetics can be adapted.[8][9]
Instrumentation:
-
HPLC system with a UV-Vis or Circular Dichroism (CD) detector
-
Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
Data Presentation: Enantiomeric Purity of a Hypothetical Historical Sample
| Enantiomer | Retention Time (min) | Area (%) |
| Enantiomer 1 | 8.9 | 49.8 |
| Enantiomer 2 | 10.1 | 50.2 |
| Enantiomeric Excess | 0.4% |
Experimental and Logical Workflows
Workflow for the Comprehensive Analysis of Historical this compound Samples
Caption: Workflow for the analysis of historical this compound.
Logical Flow for Analytical Method Validation
For establishing these methods in a regulated environment, a validation workflow is necessary.
Caption: Logical workflow for analytical method validation.
The protocols and data presented provide a comprehensive framework for the modern chromatographic analysis of historical this compound samples. By adapting established methods for related compounds, researchers can effectively determine the purity, identify impurities and degradation products, and assess the enantiomeric composition of these valuable historical artifacts. The use of complementary techniques such as HPLC-UV and GC-MS is essential for a complete and accurate characterization.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. iltusa.com [iltusa.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of cocaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantitative Analysis of alpha-Eucaine and its Putative Metabolites in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of alpha-Eucaine and its potential metabolites in biological matrices such as plasma and urine. This compound, a synthetic analog of cocaine, was historically used as a local anesthetic.[1][2][3] Understanding its metabolic fate is crucial for pharmacokinetic and toxicological studies. This method utilizes a simple protein precipitation or solid-phase extraction for sample preparation, followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described methodology is tailored for researchers in pharmacology, toxicology, and drug development, providing a framework for the accurate and precise measurement of this compound and its biotransformation products.
Introduction
This compound is a piperidine-based compound that, like cocaine, exhibits local anesthetic properties by blocking nerve impulses.[4] While its clinical use has been largely superseded by more modern anesthetics, its structural similarity to cocaine suggests a potential for abuse and the presence of metabolites that may have pharmacological activity. As with other local anesthetics, the primary routes of metabolism are expected to involve hydrolysis of the ester groups and N-demethylation.[4] This application note provides a detailed protocol for a high-sensitivity HPLC-MS/MS method to quantify this compound and its hypothesized metabolites: Methylbenzoylecgonine analog, Ecgonine methyl ester analog, and Nor-alpha-Eucaine.
Experimental
Sample Preparation
Two primary methods for sample preparation are presented, depending on the biological matrix and the required level of cleanliness.
1. Protein Precipitation (for Plasma Samples)
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Human or animal plasma
-
Ice-cold acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) (for Urine and Plasma Samples)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Materials:
-
Urine or plasma sample
-
0.1 N HCl
-
Methanol (B129727), HPLC grade
-
Ammonium (B1175870) hydroxide
-
SPE cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Protocol:
-
Acidify the sample with 0.1 N HCl.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of water.
-
Elute the analytes with 5 mL of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Data Presentation
The following tables summarize the proposed MRM transitions and representative quantitative data for the analysis of this compound and its putative metabolites.
Table 1: Proposed MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 334.2 | 182.1 | 25 |
| Methylbenzoylecgonine analog | 320.2 | 168.1 | 22 |
| Ecgonine methyl ester analog | 258.2 | 126.1 | 20 |
| Nor-alpha-Eucaine | 320.2 | 168.1 | 25 |
| This compound-d5 (IS) | 339.2 | 187.1 | 25 |
Table 2: Representative Method Validation Parameters
| Parameter | This compound | Methylbenzoylecgonine analog | Ecgonine methyl ester analog | Nor-alpha-Eucaine |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 200 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.5 | 0.1 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 15% | < 12% |
| Accuracy (% Recovery) | 90-110% | 88-108% | 85-115% | 92-107% |
| Matrix Effect (%) | < 15% | < 15% | < 20% | < 15% |
Visualizations
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound and its potential metabolites in biological matrices. The detailed protocols for sample preparation and instrumental analysis can be readily adapted for various research applications, including pharmacokinetic studies, toxicological screening, and in drug metabolism research. The high sensitivity and specificity of this method make it an invaluable tool for elucidating the biotransformation and disposition of this compound.
References
Application Notes and Protocols for the Spectroscopic Characterization of α-Eucaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of α-Eucaine, a formerly used local anesthetic. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, comprehensive protocols for sample preparation and spectral acquisition, and a discussion of the molecular basis of its anesthetic activity. This guide is intended to support researchers in the identification, characterization, and quality control of α-Eucaine and related piperidine-based compounds.
Introduction
α-Eucaine, chemically known as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, was developed as a synthetic analog of cocaine for use as a local anesthetic.[1] Like other local anesthetics, its mechanism of action involves the blockage of voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses.[2][3][4] Accurate and reliable analytical methods are crucial for the unambiguous identification and purity assessment of such compounds in research and pharmaceutical development.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for α-Eucaine, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data. These predictions are based on established chemical shift and vibrational frequency ranges for analogous functional groups, including piperidine (B6355638) derivatives and benzoate (B1203000) esters.[5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts for α-Eucaine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic (meta, para) | 7.3 - 7.6 | Multiplet | 3H |
| O-CH₃ (ester) | ~3.7 | Singlet | 3H |
| N-CH₃ | ~2.3 | Singlet | 3H |
| Piperidine (axial) | 1.5 - 1.9 | Multiplet | 4H |
| Piperidine (equatorial) | 2.0 - 2.5 | Multiplet | 4H |
| C-CH₃ (gem-dimethyl) | 1.1 - 1.3 | Singlet | 12H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for α-Eucaine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 165 - 175 |
| Aromatic (ipso-C) | 129 - 131 |
| Aromatic (ortho-C) | 128 - 130 |
| Aromatic (para-C) | 132 - 134 |
| Aromatic (meta-C) | 127 - 129 |
| Quaternary Piperidine (C-O) | 75 - 85 |
| Piperidine (CH₂) | 40 - 55 |
| Piperidine (C(CH₃)₂) | 50 - 65 |
| N-CH₃ | 35 - 45 |
| O-CH₃ (ester) | 50 - 55 |
| C-CH₃ (gem-dimethyl) | 25 - 35 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Bands for α-Eucaine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ester) | 1715 - 1730 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1250 - 1310 and 1100 - 1130 | Strong |
| C-N stretch (amine) | 1000 - 1250 | Medium |
Experimental Protocols
The following are general protocols for obtaining NMR and IR spectra of α-Eucaine. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of α-Eucaine for structural verification.
Materials:
-
α-Eucaine sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the α-Eucaine sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (General Guidelines for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum of α-Eucaine to identify its key functional groups.
Materials:
-
α-Eucaine sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol (B129727) or isopropanol (B130326) for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft tissue dampened with methanol or isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid α-Eucaine sample onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal thoroughly to remove all traces of the sample.
-
Process the spectrum by performing a baseline correction if necessary.
-
Label the significant peaks corresponding to the major functional groups.
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic characterization and the signaling pathway of local anesthetics like α-Eucaine.
Caption: Experimental workflow for the spectroscopic characterization of α-Eucaine.
Caption: Signaling pathway of α-Eucaine as a local anesthetic.
Conclusion
NMR and IR spectroscopy are indispensable tools for the structural characterization of pharmaceutical compounds like α-Eucaine. This application note provides predicted spectral data and standardized protocols to facilitate the identification and analysis of α-Eucaine. The presented workflow and understanding of its mechanism of action are valuable for researchers in medicinal chemistry, drug discovery, and analytical sciences working with local anesthetics and related molecules.
References
- 1. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
protocols for handling and storing alpha-Eucaine as a historical reference compound
Application Notes and Protocols for the Historical Reference Compound: α-Eucaine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alpha-Eucaine (α-Eucaine) is a synthetic derivative of piperidine (B6355638) and was one of the earliest synthetic local anesthetics, developed as an analogue to cocaine in the late 19th century.[1] Historically, it was used as a local anesthetic but was soon superseded by its less irritating isomer, β-Eucaine, and subsequently by newer agents like procaine.[2][3] As a historical reference compound, α-Eucaine is valuable for comparative studies in the development of novel anesthetics and for historical research in pharmacology. These application notes provide essential information and protocols for the safe handling and storage of α-Eucaine in a modern research setting.
Chemical and Physical Properties
This compound is a benzoate (B1203000) ester.[4] Its chemical structure and properties are crucial for understanding its stability and handling requirements. While specific experimental data for α-Eucaine is sparse in modern literature, the following tables summarize known information and calculated properties from available databases.
Table 1: Chemical Identifiers for α-Eucaine
| Identifier | Value |
| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate[1][4] |
| Synonyms | Eucaine A, α-Eucaine |
| CAS Number | 470-68-8[1][4] |
| Molecular Formula | C₁₉H₂₇NO₄[1][4] |
| Molecular Weight | 333.42 g/mol [1][4][5] |
| Chemical Structure | A benzoate ester with a tertiary amine within a piperidine ring. |
Table 2: Physicochemical Data for α-Eucaine
| Property | Value/Information | Source |
| Appearance | White, crystalline solid (in hydrochloride salt form). | [6] |
| Melting Point | Data for the free base is not readily available in modern literature. | - |
| Solubility | The hydrochloride salt is soluble in water and alcohol. | Inferred from historical use |
| Stability | As a benzoate ester, it is susceptible to hydrolysis, especially under alkaline conditions. Solutions should be freshly prepared. | General chemical principles |
| Toxicity | Reported to be as toxic as cocaine. Causes irritation to tissues.[2] | Historical accounts |
Protocols for Handling and Storage
Given the historical nature of α-Eucaine and the lack of a modern, comprehensive Safety Data Sheet (SDS), a cautious approach based on its chemical class (tertiary amine, benzoate ester) and historical toxicity information is mandatory.
Personal Protective Equipment (PPE)
A standard PPE protocol for handling potent chemical compounds should be followed:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation.
Storage Protocol
As a reference standard, maintaining the integrity of α-Eucaine is paramount.
-
Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a clean, dry, amber glass vial with a tight-fitting cap.
-
Temperature: For long-term storage, it is recommended to store the compound in a cool, dark, and dry place. Refrigeration (2-8°C) is advisable to minimize degradation.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent oxidative degradation over extended periods.
-
Light: Protect from light to prevent photolytic degradation.
Weighing and Solution Preparation Protocol
-
Environment: All handling of solid α-Eucaine should be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Weighing: Use a calibrated analytical balance. Tare a clean, appropriate weighing vessel. Carefully transfer the desired amount of α-Eucaine powder to the vessel using a clean spatula.
-
Solvent Selection: For preparing stock solutions, consider solvents in which the compound is soluble, such as ethanol (B145695) or a suitable buffer for aqueous solutions. The hydrochloride salt is generally used for aqueous solutions.
-
Dissolution: Add the solvent to the weighed α-Eucaine. Use sonication or gentle vortexing to aid dissolution if necessary.
-
Solution Storage: Aqueous solutions of ester-containing compounds can be prone to hydrolysis and should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
Experimental Protocols
Historical Context: Preparation of an Anesthetic Solution
Historically, local anesthetic solutions were prepared for injection. A typical, albeit historical, approach would involve dissolving the hydrochloride salt of the anesthetic in sterile water to a desired concentration (e.g., 1-2%).
Disclaimer: This information is for historical and academic purposes only and does not constitute a recommendation for in vivo use.
-
Calculate the mass of α-Eucaine hydrochloride needed to achieve the target concentration in a specific volume of sterile water.
-
Under aseptic conditions, weigh the α-Eucaine hydrochloride.
-
Add the powder to a sterile container with the appropriate volume of sterile water for injection.
-
Agitate the solution until the solid is completely dissolved.
-
Historically, such solutions might have been sterilized by boiling, as β-eucaine was noted for its stability to this process, a property that was an improvement over cocaine.[2][3] However, the stability of α-Eucaine to boiling is not as well-documented. Modern practice would involve sterile filtration through a 0.22 µm filter.
Visualizations
General Mechanism of Action for Local Anesthetics
Local anesthetics like α-Eucaine function by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
Caption: Mechanism of action of α-Eucaine as a local anesthetic.
Workflow for Handling and Preparation
The following workflow outlines the necessary steps for safely handling α-Eucaine and preparing a stock solution for in vitro experimental use.
Caption: Experimental workflow for handling α-Eucaine.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 4. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. medkoo.com [medkoo.com]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of α-Eucaine from its potential process-related impurities and degradation products. The described methodology is crucial for the quality control and stability assessment of α-Eucaine in pharmaceutical formulations and research settings.
Introduction
α-Eucaine, a synthetic local anesthetic, is a derivative of piperidine (B6355638).[1] As with any synthesized pharmaceutical compound, it is critical to identify and control impurities that may arise during the manufacturing process or upon storage. These related compounds can impact the safety and efficacy of the final drug product. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed to separate α-Eucaine from its key potential impurities.
α-Eucaine Structure:
-
IUPAC Name: Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate[1]
-
Molecular Weight: 333.42 g/mol [3]
Related Compounds
The potential related compounds for α-Eucaine can be inferred from its synthesis pathway and potential degradation routes.[1] The primary impurities may include starting materials, intermediates, by-products, and degradation products.
Potential Process-Related Impurities:
-
Mesityl Oxide: A precursor in the synthesis.
-
Isophorone: A potential side-product from the initial aldol (B89426) condensation.[1]
-
Diacetonamine: An intermediate formed from the ammonolysis of mesityl oxide.[1]
-
Triacetonamine: A subsequent intermediate in the piperidine ring formation.[1]
-
1,2,2,6,6-pentamethylpiperidin-4-one: The direct precursor to the final stages of the synthesis.[1]
Potential Degradation Products:
-
Benzoic Acid: Resulting from the hydrolysis of the benzoate (B1203000) ester.
-
Methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate: Resulting from the hydrolysis of the benzoate ester.
-
β-Eucaine: A related local anesthetic that could potentially be present as an isomer impurity.[4][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a primary RP-HPLC method for the separation of α-Eucaine and its related compounds.
3.1.1. Materials and Reagents:
-
α-Eucaine reference standard
-
Reference standards for potential related compounds (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Phosphoric acid)
-
Ammonium acetate (B1210297) (or other suitable buffer salts)
3.1.2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3.1.3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3.1.4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the α-Eucaine reference standard and each related compound standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the individual stock solutions.
-
Sample Solution: Accurately weigh and dissolve the α-Eucaine sample in the diluent to a final concentration of 1 mg/mL.
Alternative Analytical Techniques
While HPLC is the primary recommended technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the analysis of α-Eucaine and its related compounds.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Protocol:
-
Derivatization (if necessary): For less volatile or polar compounds, derivatization (e.g., silylation) may be required.
-
Injection: Inject the sample into the GC inlet.
-
Separation: Utilize a suitable capillary column (e.g., DB-5ms) with a temperature gradient program.
-
Detection: Use a mass spectrometer for detection and identification based on mass spectra and retention times.
-
3.2.2. Capillary Electrophoresis (CE):
CE offers high separation efficiency and is particularly well-suited for the analysis of charged species.[6][7][8][9]
-
Protocol:
-
Capillary: Use a fused-silica capillary.
-
Buffer: Employ a suitable background electrolyte (e.g., phosphate (B84403) buffer at a specific pH).
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary.
-
Detection: Use a UV detector at a suitable wavelength.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of α-Eucaine and its related compounds using the proposed HPLC method.
Table 2: Hypothetical HPLC Separation Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Benzoic Acid | 3.5 | - | 1.1 |
| Diacetonamine | 5.2 | 4.8 | 1.2 |
| Triacetonamine | 7.8 | 6.5 | 1.1 |
| 1,2,2,6,6-pentamethylpiperidin-4-one | 10.5 | 7.2 | 1.0 |
| α-Eucaine | 15.2 | 12.5 | 1.1 |
| β-Eucaine | 16.5 | 2.5 | 1.2 |
| Isophorone | 18.1 | 3.8 | 1.1 |
| Mesityl Oxide | 19.5 | 3.2 | 1.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of α-Eucaine.
Caption: Logical relationship of α-Eucaine and its related compounds.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. alpha-Eucaine [medbox.iiab.me]
- 3. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eucaine - Wikipedia [en.wikipedia.org]
- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of α-Eucaine in Preserved Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of α-Eucaine in preserved pharmaceutical preparations. The protocols are designed to be robust, accurate, and precise, incorporating a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
α-Eucaine is a local anesthetic, structurally related to cocaine.[1][2] Its quantification in pharmaceutical formulations is critical for ensuring product quality, stability, and efficacy. Preservatives are commonly added to multi-dose pharmaceutical preparations to prevent microbial growth, but they can potentially interfere with the analysis of the active pharmaceutical ingredient (API). Therefore, a selective and stability-indicating analytical method is essential.
This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of α-Eucaine in the presence of its degradation products and common preservatives. The method is suitable for quality control and stability studies of pharmaceutical preparations containing α-Eucaine. According to FDA guidelines, a stability-indicating method is a validated analytical procedure that accurately and precisely measures the active ingredient free from process impurities, excipients, and degradation products.[3]
Experimental Protocols
-
α-Eucaine reference standard (purity ≥ 99.5%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Common preservatives (e.g., methylparaben, propylparaben, benzalkonium chloride)
-
Pharmaceutical preparation containing α-Eucaine
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: The chromatographic conditions are based on methods developed for similar local anesthetics and may require optimization.[4][5][6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of α-Eucaine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The goal of sample preparation is to extract α-Eucaine from the pharmaceutical matrix and remove potential interferences.[7]
-
Accurately weigh a portion of the pharmaceutical preparation equivalent to approximately 10 mg of α-Eucaine.
-
Transfer the sample to a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to dissolve the α-Eucaine.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with mobile phase A to a final concentration within the calibration range (e.g., 50 µg/mL).
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at 100% of the target concentration.
-
Accuracy: Determine the recovery of α-Eucaine by spiking a placebo formulation with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, subject an α-Eucaine solution to forced degradation under the following conditions:
-
Acidic: 1 M HCl at 60 °C for 24 hours
-
Basic: 1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours
-
Photolytic: Expose to UV light (254 nm) for 24 hours
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent α-Eucaine peak.
-
Data Presentation
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
| Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 80% | 0.85 | 1.25 | 99.5 |
| 100% | 0.65 | 1.10 | 100.2 |
| 120% | 0.78 | 1.32 | 99.8 |
| Stress Condition | % Degradation of α-Eucaine | Purity Angle | Purity Threshold | Observations |
| Acidic (1 M HCl) | 15.2 | 0.123 | 0.250 | Peak purity passed |
| Basic (1 M NaOH) | 25.8 | 0.156 | 0.250 | Peak purity passed |
| Oxidative (3% H₂O₂) | 10.5 | 0.110 | 0.250 | Peak purity passed |
| Thermal (80 °C) | 5.1 | 0.098 | 0.250 | Peak purity passed |
| Photolytic (UV 254 nm) | 8.9 | 0.105 | 0.250 | Peak purity passed |
Visualizations
Caption: Experimental workflow for the quantification of α-Eucaine.
Caption: Logic diagram for developing a stability-indicating method.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of α-Eucaine in preserved pharmaceutical preparations. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers and scientists involved in the development and analysis of pharmaceutical products containing α-Eucaine.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. alpha-Eucaine [medbox.iiab.me]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Analysis of Historical Anesthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The forensic analysis of historical anesthetic compounds such as chloroform (B151607), diethyl ether, and early barbiturates presents a unique set of challenges for toxicologists. These substances, once widely used in medicine, may be encountered in modern forensic casework involving historical or cold cases, exhumations, or the analysis of preserved medical specimens.[1] The inherent volatility, potential for degradation, and significant postmortem redistribution of these compounds necessitate specialized analytical approaches.[2][3][4] These application notes provide a comprehensive overview of the primary challenges, detailed analytical protocols, and metabolic pathways relevant to the forensic investigation of these historical agents.
Core Challenges in the Analysis of Historical Anesthetics
The accurate identification and quantification of historical anesthetics in aged and potentially degraded biological samples are complicated by several factors:
-
Chemical Degradation: Over time, anesthetic compounds can degrade due to chemical and microbial processes. For instance, chloroform can be metabolized or degrade in the environment, and its analysis requires precautions to prevent artefactual formation from other compounds like trichloroacetic acid.[1] Barbiturates, while generally stable in solid forms for decades, can degrade in solution.[5] The presence of degradation products can complicate the interpretation of results and requires robust analytical methods capable of separating the parent compound from its metabolites and breakdown products.
-
Postmortem Redistribution (PMR): Many early anesthetics are lipophilic and have a high volume of distribution, making them prone to significant postmortem redistribution.[2] This phenomenon involves the movement of drugs from tissues with high concentrations (like the lungs, liver, and myocardium) into the blood after death, leading to artificially elevated concentrations in central blood samples.[2] For example, chloroform has been noted to concentrate in the liver postmortem.[1] Therefore, the site of blood sampling is critical, with femoral or subclavian vein blood being preferred over heart blood to minimize the effects of PMR.
-
Sample Matrix Complexity: Historical samples are often subject to decomposition, embalming, or long-term preservation in formalin. Decomposition introduces a host of endogenous volatile compounds that can interfere with the analysis of volatile anesthetics.[6] Embalming fluids, which typically contain formaldehyde, can alter drug concentrations by both dilution and chemical reaction.[7] Formalin fixation of tissues can also lead to the leaching of drugs into the fixative solution and may cause chemical modifications of the target analytes.[8]
-
Volatility and Stability: The high volatility of agents like diethyl ether and chloroform poses significant challenges for sample collection, storage, and analysis. Improperly sealed containers can lead to substantial loss of the analyte. While studies have shown that ether can be stable in preserved, refrigerated blood for at least two months, long-term stability in various tissue types under different historical storage conditions is less certain.[9]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the forensic analysis of historical anesthetic compounds. This data is compiled from various studies and should be considered as a general guide, as specific values can be highly dependent on the analytical method and sample matrix.
Table 1: Detection Limits of Selected Historical Anesthetics
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference(s) |
| Volatile Anesthetics | ||||
| Isoflurane | Blood | HS-SPME-GC-MS | <1 µg/mL (LOQ) | [10] |
| Enflurane | Mouse Brain | Headspace GC-MS | 0.0152 µ g/sample (Linearity Range Start) | [10] |
| Barbiturates | ||||
| Phenobarbital (B1680315) | Whole Blood | LC-MS/MS | 0.5-1.8 mg/kg (Lowest Positive Result) | [11][12] |
| Phenobarbital | Urine | LC-MS/MS | 0.2 ng/mL (LOD) | [1] |
| Pentobarbital | Whole Blood | FM-LPME/LC-MS | 1.5-3.1 ng/mL (LOD) | [13] |
| Secobarbital | Urine | LC-MS/MS | 0.2 ng/mL (LOD) | [1] |
| Butalbital | Oral Fluid | LC-MS/MS | 8 ng/mL (LOQ) | [14] |
Table 2: Stability and Postmortem Redistribution of Historical Anesthetics
| Compound | Parameter | Matrix/Conditions | Observation | Reference(s) |
| Chloroform | Postmortem Redistribution | Blood vs. Liver | Liver concentration can be significantly higher than blood, but this may be subject to misinterpretation. | [1][15] |
| Stability | Postmortem Stomach Contents | Detected at 162 mg/kg after 86 months. | [1][15] | |
| Diethyl Ether | Stability | Preserved, Refrigerated Blood | Stable for at least two months in a concentration range of 0.1 to 5.0 mg/mL. | [9] |
| Phenobarbital | Stability | Solid Dosage Forms (Dragée, Suppository) | Stable for over 36-43 years with no degradation. | [5] |
| Stability | Liquid Dosage Form (Solution) | 12.5% degradation observed after 57 years. | [5] | |
| Postmortem Redistribution | Formalin-Fixed Liver | Leaching into formalin solution observed; concentrations in liver decreased over time. | [8] |
Experimental Protocols
Protocol 1: Analysis of Volatile Anesthetics (Chloroform, Diethyl Ether) in Postmortem Tissues by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is designed for the qualitative and quantitative analysis of volatile anesthetics in decomposed or aged tissue samples.
1. Sample Preparation:
-
All sample handling should be performed in a well-ventilated area, and samples should be kept cold to minimize analyte loss.
-
Weigh approximately 1 gram of tissue (e.g., liver, brain, lung) into a 20 mL headspace vial. For blood samples, use 0.25 to 1 mL.
-
Add an appropriate internal standard (e.g., a deuterated analog or a different volatile compound not expected in the sample).
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
If the sample is solid, homogenization is generally not required for headspace analysis but can be performed if the sample is not uniform. For decomposed samples, care should be taken to obtain a representative portion.[16]
2. HS-GC-MS Instrumental Parameters:
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 50-80°C (A lower temperature of 35°C is recommended for chloroform to prevent artefactual formation).[1]
-
Vial Equilibration Time: 15-30 minutes.
-
Loop Temperature: 10-20°C above the vial temperature.
-
Transfer Line Temperature: 10-20°C above the loop temperature.
-
Injection Volume: 1 mL of headspace gas.
-
-
Gas Chromatograph:
-
Injector Temperature: 200-250°C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable. A porous layer open tubular (PLOT) column can also be used for better separation of very volatile compounds.[10]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis for improved sensitivity.
-
3. Quality Control:
-
A calibration curve should be prepared using matrix-matched standards (e.g., spiking blank tissue with known concentrations of the anesthetics).
-
Include a negative control (blank matrix) and a positive control with each batch of samples.
-
Monitor for carryover by running a blank solvent injection after high-concentration samples.
Protocol 2: Analysis of Early Barbiturates (e.g., Phenobarbital) in Historical Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the sensitive and specific quantification of barbiturates in complex matrices such as decomposed tissue or formalin-fixed specimens.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 1 gram of tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6-7). For blood or urine, use 100-200 µL.[1][17]
-
Add an appropriate deuterated internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of an organic solvent mixture (e.g., 1:9 n-hexane:ethyl acetate).[17]
-
Vortex for 5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase A: Water with a modifier such as 5 mM ammonium (B1175870) acetate.[18]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/minute.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for barbiturates.[17][18]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for confident identification and quantification.
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each specific barbiturate (B1230296).
-
3. Derivatization for GC-MS Analysis (Alternative Method):
For less sensitive instruments or to improve chromatographic performance, derivatization can be employed prior to GC-MS analysis.
-
After extraction and evaporation, add a derivatizing agent such as one that performs methylation (e.g., iodomethane/tetramethylammonium hydroxide (B78521) in dimethylsulfoxide).[19]
-
This process replaces active hydrogens on the barbiturate molecule, making it more volatile and less polar.
-
Analyze the derivatized sample using GC-MS with a similar setup as described in Protocol 1, adjusting the temperature program as needed for the higher boiling point derivatives.
Signaling and Metabolic Pathways
Understanding the metabolic pathways of historical anesthetics is crucial for interpreting toxicological findings, as the presence of specific metabolites can confirm exposure and provide information about the time since administration.
Chloroform Metabolism
Chloroform is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[14][20][21][22] This metabolic activation is a key factor in its hepatotoxicity.
Caption: Oxidative metabolism of chloroform by CYP2E1 to the toxic intermediate phosgene.
Diethyl Ether Metabolism
A significant portion of diethyl ether is excreted unchanged through the lungs. The metabolized fraction is processed by cytochrome P450 enzymes in the liver.[23][24][25]
Caption: Metabolic pathway of diethyl ether to acetaldehyde, ethanol, and acetate.
Phenobarbital Metabolism
Phenobarbital undergoes hepatic metabolism, primarily through hydroxylation, followed by conjugation with glucuronic acid. A portion is also excreted unchanged.[7][11][26][27]
References
- 1. A chloroform-related death: analytical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijirmps.org [ijirmps.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of phenobarbital and its main metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. books.rsc.org [books.rsc.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Metabolic fate of phenobarbital in man. N-Glucoside formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. dfs.virginia.gov [dfs.virginia.gov]
- 18. agilent.com [agilent.com]
- 19. organomation.com [organomation.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolism of chloroform by cytochrome P450 2E1 is required for induction of toxicity in the liver, kidney, and nose of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diethyl ether - Wikipedia [en.wikipedia.org]
- 24. Diethyl Ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 25. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Barbiturates in forensic toxicology | Research Starters | EBSCO Research [ebsco.com]
- 27. Metabolic fate of phenobarbital. A quantitative study of p-hydroxyphenobarbital elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comparative Study of alpha-Eucaine and Other Local Anesthetics at their Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Eucaine, a synthetic derivative of cocaine, represents one of the earliest local anesthetics developed. While it has been largely superseded by agents with more favorable efficacy and safety profiles, its study in a comparative context with modern local anesthetics can provide valuable insights into the structure-activity relationships of these drugs at their binding sites on voltage-gated sodium channels. These application notes provide a framework for the comparative evaluation of this compound and other local anesthetics, offering detailed protocols for key experiments.
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved through their binding to specific sites within the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is necessary for nerve depolarization. The potency and duration of action of a local anesthetic are influenced by its physicochemical properties, such as lipid solubility and pKa, as well as its affinity for the sodium channel in its different conformational states (resting, open, and inactivated).
Comparative Data of Local Anesthetics
| Local Anesthetic | Chemical Class | pKa | Lipid Solubility (Octanol/Buffer Partition Coefficient) | Plasma Protein Binding (%) | Relative Potency (Procaine = 1) | Duration of Action | IC50 for Na+ Channel Block (µM) |
| This compound | Ester | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Procaine | Ester | 8.9 | 0.6 | 6 | 1 | Short | 60 |
| Tetracaine | Ester | 8.5 | 80 | 76 | 16 | Long | 0.7 - 400 |
| Lidocaine | Amide | 7.9 | 2.9 | 64 | 4 | Medium | 204 |
| Bupivacaine | Amide | 8.1 | 27.5 | 95 | 16 | Long | 27 |
| Ropivacaine | Amide | 8.1 | 7.8 | 94 | 16 | Long | Data not available |
Note: Data compiled from various sources. The IC50 values can vary depending on the experimental conditions, such as the specific sodium channel isoform and the state of the channel.
Experimental Protocols
In Vivo Evaluation of Local Anesthetic Efficacy: Rodent Sciatic Nerve Block
This protocol describes a standard method for assessing the onset, duration, and potency (ED50) of a local anesthetic in an in vivo model.
Materials:
-
Test compounds (e.g., this compound, lidocaine) dissolved in sterile saline.
-
Rodents (rats or guinea pigs).
-
Nerve stimulator with needle electrode.
-
Calipers or a ruler.
-
Stopwatch.
-
Analgesia testing apparatus (e.g., hot plate, von Frey filaments).
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Place the animal in a lateral or prone position to expose the posterior thigh.
-
Identify the landmarks for the sciatic nerve, typically between the greater trochanter and the ischial tuberosity.
-
Insert the nerve stimulator needle and advance it slowly until a motor response (e.g., foot twitch) is elicited at a low current (typically 0.3-0.5 mA).
-
Once the nerve is localized, inject a defined volume of the local anesthetic solution.
-
Start the stopwatch immediately upon injection.
-
Assess the motor block at regular intervals by observing the animal's ability to move the affected limb.
-
Assess the sensory block at regular intervals using a noxious stimulus (e.g., thermal or mechanical) and observing the withdrawal reflex.
-
Record the time to onset of complete motor and sensory block.
-
Continue monitoring to determine the duration of the block (time until the return of normal motor and sensory function).
-
To determine the ED50 (the dose required to produce a block in 50% of the animals), a dose-response study is conducted using the up-and-down method.
In Vitro Characterization of Sodium Channel Block: Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effect of a local anesthetic on sodium currents in isolated neurons or cells expressing specific sodium channel isoforms.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Cell culture of neurons (e.g., dorsal root ganglion neurons) or a cell line expressing a specific sodium channel isoform (e.g., HEK293 cells).
-
External and internal pipette solutions.
-
Test compounds at various concentrations.
-
Data acquisition and analysis software.
Procedure:
-
Prepare a cell culture dish with isolated cells for recording.
-
Position a glass micropipette filled with internal solution onto a single cell to form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarizing step to a potential that activates the channels (e.g., -10 mV).
-
Record the baseline sodium current in the absence of any drug.
-
Perfuse the cell with the external solution containing the local anesthetic at a known concentration.
-
Record the sodium current in the presence of the drug. The reduction in current amplitude reflects the degree of channel block.
-
To study state-dependent block, vary the holding potential and the frequency of the depolarizing pulses.
-
Construct a concentration-response curve by testing a range of drug concentrations to determine the IC50 (the concentration that inhibits 50% of the sodium current).
Determination
Recreating Historical Alpha-Eucaine Preparations: Application Notes and Protocols for Researchers
For research purposes only. Alpha-Eucaine is a historical local anesthetic and is not approved for human or veterinary use. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
This compound, first synthesized by Georg Merling around 1895, represents a significant milestone in the history of pharmacology as one of the earliest synthetic substitutes for cocaine.[1] Developed to mimic the local anesthetic properties of cocaine without its significant side effects, this compound paved the way for the development of modern local anesthetics.[1][2] These application notes provide detailed protocols for the historical synthesis of this compound, its characterization using modern analytical techniques, and an overview of its mechanism of action for research and drug development professionals.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [3] |
| Molecular Formula | C₁₉H₂₇NO₄ | [3] |
| Molar Mass | 333.42 g/mol | [3] |
| CAS Number | 470-68-8 | [3] |
| Appearance | White, crystalline solid | [4] |
Table 1: Chemical Properties of this compound
Experimental Protocols
I. Historical Synthesis of this compound
The following protocol is based on the synthetic route described for this compound.[3] Researchers should consult original late 19th and early 20th-century chemical literature for precise historical details where possible.
Materials:
-
Ammonia
-
Methyl iodide
-
Sodium cyanide
-
Benzoyl chloride
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
N-methylation of Triacetonamine (B117949): The secondary amine of triacetonamine is methylated using methyl iodide to yield 1,2,2,6,6-pentamethylpiperidin-4-one.
-
Formation of the Cyanohydrin: The ketone is converted to a cyanohydrin by reaction with sodium cyanide, followed by acidification.
-
Esterification of the Tertiary Alcohol: The tertiary alcohol of the cyanohydrin is esterified with benzoyl chloride.
-
Pinner Reaction to form this compound: The nitrile is converted to the methyl ester via a Pinner reaction with acidified ethanol. The reaction mixture is then neutralized and the product extracted.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
II. Characterization of Synthesized this compound
Modern analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants should be consistent with the structure of methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate. The spectra of piperidine (B6355638) derivatives can be complex, and 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full assignment.[5][6]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the synthesized this compound and identify any potential impurities.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent such as methanol (B129727) or dichloromethane.
-
GC Conditions (suggested starting point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: The retention time and mass spectrum of the major peak should be consistent with that of this compound. The mass spectrum will show characteristic fragmentation patterns for the piperidine ring and the benzoate (B1203000) ester group.[7][8][9]
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Prepare a standard solution of the synthesized product of known concentration in the mobile phase.
-
HPLC Conditions (suggested starting point):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to a slightly acidic or neutral range.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main peak corresponding to this compound.[4][10][11][12][13]
| Analytical Technique | Parameter | Expected Outcome |
| ¹H NMR | Chemical Shifts, Integration, Coupling Constants | Spectrum consistent with the proposed structure of this compound. |
| ¹³C NMR | Chemical Shifts | Number of signals and their chemical shifts consistent with the proposed structure. |
| GC-MS | Retention Time, Mass Spectrum | A major peak with a mass spectrum showing the molecular ion and characteristic fragments of this compound. |
| HPLC | Retention Time, Peak Area | A single major peak, allowing for quantification of purity. |
Table 2: Summary of Analytical Characterization
Signaling Pathway and Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking nerve impulses. The primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2]
Mechanism:
-
Diffusion and Binding: The uncharged form of the this compound molecule diffuses across the nerve sheath and the neuronal membrane. Once inside the neuron, it exists in equilibrium between its charged (protonated) and uncharged forms. The charged form is believed to be the more active species.
-
Sodium Channel Blockade: The charged this compound molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.
-
Inhibition of Nerve Conduction: By blocking the influx of sodium, this compound raises the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately prevents the action potential from reaching the threshold for firing. This results in a reversible block of nerve conduction and a loss of sensation in the area supplied by the nerve.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for characterization.
Caption: Mechanism of action of this compound.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Eucaine - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Cocaine | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Ethical Research of Historical Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of historical pharmaceutical compounds, including those that were withdrawn from the market, abandoned during development, or used in traditional medicine, presents a unique and valuable opportunity for modern drug discovery. These compounds often have a significant amount of preclinical and, in some cases, clinical data, which can de-risk and accelerate the development of new therapies. However, their investigation is fraught with complex ethical considerations that must be carefully navigated to ensure the protection of human subjects, respect for intellectual property, and equitable benefit-sharing.
These application notes and protocols provide a framework for conducting ethically sound research on historical pharmaceutical compounds. They are intended to guide researchers through the necessary ethical considerations, from the initial stages of compound selection to preclinical and clinical evaluation.
Ethical Framework for Researching Historical Pharmaceutical Compounds
The ethical conduct of research involving historical pharmaceutical compounds is grounded in the core principles of respect for persons, beneficence, and justice, as outlined in the Belmont Report. These principles must be applied throughout the research lifecycle.
Key Ethical Considerations:
-
Informed Consent: The process of obtaining informed consent is paramount, particularly when dealing with compounds that have a history of adverse effects. Participants must be fully informed about the compound's history, including reasons for its withdrawal or abandonment, and any known risks. The voluntary nature of participation must be emphasized.
-
Risk-Benefit Analysis: A thorough risk-benefit analysis is crucial. The potential benefits of the research must outweigh the foreseeable risks to participants. For compounds with a known history of toxicity, this analysis must be particularly rigorous.
-
Justice and Equitable Subject Selection: The selection of research participants must be fair and equitable, avoiding the exploitation of vulnerable populations. The burdens and benefits of the research should be distributed justly.
-
Data Integrity and Transparency: All research findings, both positive and negative, must be reported accurately and transparently to contribute to the overall scientific knowledge base and to avoid repeating past mistakes.
-
Benefit-Sharing: When research involves traditional knowledge or genetic resources from specific communities, a clear and fair benefit-sharing agreement should be established. This ensures that the communities who have contributed to the knowledge or resources share in any benefits that may arise from the research.
Institutional Review Board (IRB) Application Protocol for Historical Compound Research
All research involving human subjects must be reviewed and approved by an Institutional Review Board (IRB). The following protocol outlines the key components of an IRB application for research on historical pharmaceutical compounds.
Protocol Steps:
-
Complete the Standard IRB Application Form: This includes details about the principal investigator, research personnel, study sites, and funding sources.
-
Develop a Detailed Research Protocol: This document should include:
-
Scientific Background: A comprehensive review of the historical compound, including its original indication, mechanism of action, reasons for withdrawal or abandonment, and any previous clinical or preclinical data.
-
Study Objectives: Clearly stated primary and secondary objectives of the proposed research.
-
Study Design and Methodology: A detailed description of the study design (e.g., randomized controlled trial, observational study), participant recruitment and selection criteria, study procedures, and data collection methods.
-
Informed Consent Process: A description of how informed consent will be obtained, including the content of the informed consent form. The form must explicitly detail the compound's history and known risks.
-
Risk-Benefit Assessment: A thorough analysis of potential risks to participants and the anticipated benefits of the research.
-
Data and Safety Monitoring Plan: A plan for monitoring the safety of participants throughout the study.
-
-
Submit Supporting Documents:
-
Informed Consent Form(s): The complete informed consent document that will be provided to potential participants.
-
Investigator's Brochure (if available): A compilation of the clinical and non-clinical data on the investigational product.
-
Recruitment Materials: Any advertisements or flyers that will be used to recruit participants.
-
Data Collection Instruments: Copies of any questionnaires or surveys that will be used.
-
Documentation of Previous Research: Any available publications or reports on the historical compound.
-
Quantitative Data on Repurposed Historical Pharmaceutical Compounds
The following tables summarize quantitative data from clinical studies on repurposed historical pharmaceutical compounds. This data is provided for illustrative purposes and to highlight the importance of rigorous clinical evaluation.
Table 1: Efficacy of Repurposed Historical Pharmaceutical Compounds
| Compound | Original Indication | Repurposed Indication | Key Efficacy Endpoint | Observed Efficacy |
| Thalidomide | Sedative/antiemetic | Multiple Myeloma | Overall Response Rate | 30-50% in relapsed/refractory multiple myeloma |
| Sildenafil | Angina | Erectile Dysfunction | Improvement in erectile function score | Significant improvement compared to placebo |
| Amantadine | Antiviral (Influenza A) | Parkinson's Disease | Reduction in Parkinsonian symptoms | Modest improvement in motor symptoms |
Table 2: Adverse Effects of Repurposed Historical Pharmaceutical Compounds
| Compound | Repurposed Indication | Common Adverse Effects | Serious Adverse Effects |
| Thalidomide | Multiple Myeloma | Drowsiness, constipation, peripheral neuropathy | Teratogenicity, deep vein thrombosis |
| Sildenafil | Erectile Dysfunction | Headache, flushing, dyspepsia | Vision changes, priapism (rare) |
| Amantadine | Parkinson's Disease | Dizziness, insomnia, nausea | Livedo reticularis, hallucinations (in elderly) |
Preclinical Safety Assessment Protocol for Historical Compounds
Prior to re-introducing a historical compound into human clinical trials, a thorough preclinical safety assessment is required, even if previous human data exists. This is to ensure that the compound meets current safety standards and to re-evaluate its toxicological profile.
Methodology:
-
Literature Review and Data Compilation:
-
Gather all available preclinical and clinical data on the compound, including its pharmacokinetics, pharmacodynamics, and toxicology.
-
Identify the reasons for its previous withdrawal or discontinuation, paying close attention to any safety concerns.
-
-
In Vitro Toxicity Studies:
-
Genotoxicity Assays: Conduct a battery of tests to assess the compound's potential to damage genetic material (e.g., Ames test, chromosomal aberration test).
-
Cardiotoxicity Assays: Evaluate the compound's effect on cardiac ion channels (e.g., hERG assay) to assess the risk of arrhythmias.
-
Hepatotoxicity Assays: Use in vitro liver models (e.g., primary hepatocytes, liver spheroids) to assess the potential for liver injury.
-
-
In Vivo Toxicology Studies:
-
Animal Species Selection: Select at least two relevant animal species for toxicity testing, one rodent and one non-rodent.
-
Dose Range-Finding Studies: Conduct studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.
-
Repeat-Dose Toxicity Studies: Administer the compound to animals for a duration relevant to the proposed clinical use to evaluate its effects on major organs and physiological systems.
-
Safety Pharmacology Studies: Assess the compound's effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicology Studies: If the compound is intended for use in women of childbearing potential, conduct studies to assess its potential for teratogenicity and other reproductive toxicities.
-
Visualizations
Signaling Pathway of Thalidomide and its Analogs
Troubleshooting & Optimization
Technical Support Center: Understanding and Mitigating Tissue Irritation with alpha-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing alpha-Eucaine in their experiments. Given that this compound is historically known for causing significant tissue irritation, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and potentially mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it known to cause tissue irritation?
This compound is an early synthetic local anesthetic, developed as an analog of cocaine.[1] Its clinical use has been largely discontinued (B1498344) due to its propensity to cause significant tissue irritation.[2] While the precise molecular mechanisms of this irritation are not extensively documented, it is understood to be a significant limitation of the compound.[2] As a benzoate (B1203000) ester, its chemical properties may contribute to local tissue responses.[3]
Q2: What are the visible signs of tissue irritation in my in vivo model after this compound administration?
Common signs of tissue irritation at the injection site include redness (erythema), swelling (edema), and localized pain.[4] In more severe cases, you may observe tissue sloughing or the formation of a sterile abscess.[4] Histological analysis can reveal inflammatory cell infiltration and other cellular changes.
Q3: Can the concentration of this compound be adjusted to reduce irritation?
Yes, the cytotoxicity of local anesthetics is generally concentration-dependent.[5][6] We recommend performing a dose-response study to determine the minimum effective concentration of this compound that achieves the desired anesthetic effect while minimizing tissue irritation. See the "Experimental Protocols" section for a cell viability assay protocol.
Q4: Are there any formulation strategies to reduce the local irritation of this compound?
While specific data for this compound is limited, formulating local anesthetics with agents that reduce inflammation could be a potential strategy. However, any modification to the formulation would require thorough validation to ensure it does not compromise the anesthetic efficacy or introduce other confounding factors.
Q5: How can I differentiate between an allergic reaction and tissue irritation?
Tissue irritation is a direct, non-immunological response to the chemical properties of this compound.[7] An allergic reaction is an immune-mediated response (Type I or Type IV hypersensitivity) and may present with systemic symptoms like urticaria, bronchospasm, or even anaphylaxis in severe cases, which are rare for local anesthetics.[8][9] Mild allergic reactions can manifest as rashes, itching, and angioedema.[9] If an allergic reaction is suspected, further immunological testing is required.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on tissue irritation.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in tissue inflammation between subjects. | Inconsistent injection technique leading to variable drug deposition. | Ensure a standardized injection protocol, including needle gauge, depth, and volume. |
| Individual differences in inflammatory response. | Use a sufficient number of subjects to account for biological variability and ensure statistical power. | |
| Unexpectedly high levels of cell death in in vitro assays. | This compound concentration is too high. | Perform a dose-response curve to determine the EC50 and select appropriate concentrations for your experiments. |
| Prolonged exposure time. | Optimize the incubation time to achieve the desired effect without causing excessive cell death. The toxicity of local anesthetics is time-dependent.[5] | |
| Inconsistent anesthetic effect. | Degradation of this compound solution. | Prepare fresh solutions for each experiment and store them appropriately, protected from light and heat. |
| pH of the solution. | The pH of the anesthetic solution can affect its efficacy. Ensure the pH is within the optimal range for this compound's activity. | |
| Observed tissue necrosis in in vivo experiments. | High concentration of this compound leading to severe cytotoxicity. | Lower the concentration of this compound used. Consider co-administration with a vasoconstrictor to localize the anesthetic and reduce systemic absorption, but be aware that vasoconstrictors themselves can sometimes contribute to local ischemia. |
Data Presentation: Comparative Cytotoxicity of Local Anesthetics
| Local Anesthetic | Chemical Class | Hypothetical LD50 on Fibroblasts (mM) * | Observed In Vivo Irritation |
| This compound | Benzoate Ester | 1.5 | High[2] |
| Lidocaine | Amide | 10 | Low[7] |
| Bupivacaine | Amide | 5 | Moderate[5][7] |
| Procaine | Ester | 15 | Low |
*LD50 (Lethal Dose, 50%) values are hypothetical and intended for comparative illustration of potential cytotoxicity.
Mandatory Visualization
Signaling Pathways in Local Anesthetic-Induced Cytotoxicity
Local anesthetic-induced tissue irritation and cytotoxicity can involve multiple cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, research on other local anesthetics suggests the involvement of apoptosis and inflammatory signaling cascades.[10][11]
Caption: Putative signaling pathways in this compound-induced cytotoxicity.
Experimental Workflow: Assessing Tissue Irritation
A multi-step approach is necessary to thoroughly evaluate the tissue irritation potential of this compound.
Caption: Experimental workflow for assessing this compound tissue irritation.
Experimental Protocols
In Vitro Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxicity of this compound on a relevant cell line (e.g., human dermal fibroblasts or a neuronal cell line) in a dose-dependent manner.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a serial dilution of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the LD50.
In Vivo Tissue Irritation Assessment: Histological Analysis
Objective: To evaluate the inflammatory response and tissue damage caused by subcutaneous injection of this compound in a rodent model.
Methodology:
-
Animal Model: Use adult male Wistar rats or a similar model.
-
Injection: Administer a subcutaneous injection of a defined concentration of this compound solution into the dorsal skin. Use a saline injection as a control.
-
Observation: Monitor the injection site for macroscopic signs of irritation (redness, swelling) at regular intervals (e.g., 24, 48, and 72 hours).
-
Tissue Collection: At predetermined time points, euthanize the animals and excise the skin tissue from the injection site.
-
Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[13]
-
Analysis: Evaluate the stained sections for signs of inflammation, such as the presence of neutrophils, lymphocytes, and macrophages, as well as for evidence of edema, hemorrhage, and necrosis.
Measurement of Inflammatory Cytokines: ELISA
Objective: To quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cell cultures or tissue homogenates following exposure to this compound.
Methodology:
-
Sample Collection:
-
In Vitro: Collect the supernatant from cell cultures treated with this compound.
-
In Vivo: Homogenize the collected tissue samples in an appropriate lysis buffer containing protease inhibitors.
-
-
ELISA Procedure: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-1β). Follow the manufacturer's protocol.[10][14]
-
Plate Coating: Coat a 96-well plate with the capture antibody.
-
Sample Addition: Add the collected supernatants or tissue homogenates to the wells.
-
Detection: Add the detection antibody, followed by a substrate solution to produce a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Inflammatory cytokine expression in the skin of patients with postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. [PDF] Time-dependent Inhibition of G Protein–coupled Receptor Signaling by Local Anesthetics | Semantic Scholar [semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Comparative analysis of tissue reactions to anesthetic solutions: histological analysis in subcutaneous tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
historical attempts to reduce the side effects of alpha-Eucaine
Technical Support Center: α-Eucaine
This technical support center provides historical and scientific context for alpha-Eucaine, an early synthetic local anesthetic. The information is intended for researchers, scientists, and drug development professionals interested in the history of pharmacology and anesthetic development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use? A: this compound was one of the first synthetic substitutes for cocaine, synthesized in 1895 by German chemist Georg Merling.[1] It was developed as a local anesthetic to interrupt the transmission of pain signals to the brain.[1] Its primary applications were in eye, ear, nose, and throat surgery, as well as in dentistry.[1]
Q2: What were the known advantages of this compound over cocaine at the time of its development? A: As a synthetic compound, this compound offered several advantages over cocaine. It was cheaper to produce, more stable in boiling water (allowing for sterilization), and was non-addictive. These factors were significant improvements over cocaine, which had concerning adverse effects and could not be easily sterilized by boiling.[1]
Q3: What were the primary side effects and user complaints associated with this compound? A: The most significant drawback of this compound was that it was a potent irritant.[1] Injections often caused a smarting or burning sensation and the injection sites could remain sore long after the anesthetic effect had subsided. This tissue irritation was a major limiting factor in its clinical utility.[1]
Q4: What was the primary historical solution to the side effects of this compound? A: The primary solution was the development of its isomer, beta-Eucaine, introduced in 1896.[1] Beta-Eucaine was found to be significantly less irritating to tissues while retaining the anesthetic properties and stability of the alpha-isomer.[1] For this reason, beta-Eucaine quickly superseded this compound in clinical use.[1]
Q5: Why is this compound no longer in clinical use? A: this compound was rendered obsolete first by the less irritating beta-Eucaine and subsequently by the development of even safer and more effective local anesthetics, most notably procaine (B135) (Novocain), which was synthesized in 1905.[1] These newer agents offered a better therapeutic profile with fewer side effects.
Troubleshooting Guides for Historical Experiments
This section addresses issues a researcher in the late 19th or early 20th century might have encountered while experimenting with this compound.
| Problem Encountered | Probable Cause(s) | Historically Attempted Solution / Mitigation |
| Significant tissue irritation, inflammation, and post-injection soreness. | This compound is inherently irritating to tissues. This was its most noted side effect.[1] | The primary mitigation was to cease the use of this compound and switch to the less irritating isomer, beta-Eucaine , which was introduced the following year.[1] Using beta-Eucaine as a lactate (B86563) salt was also reported to reduce irritation. |
| Inconsistent or shorter-than-expected duration of anesthesia. | The anesthetic solution may be diffusing away from the injection site too rapidly due to vasodilation. | While not widely documented for Eucaine itself, a technique developed for other local anesthetics of the era was the co-administration with a vasoconstrictor like epinephrine. This would reduce blood flow, localizing the anesthetic and prolonging its effect. |
| Systemic toxic effects observed (e.g., central nervous system or cardiovascular symptoms). | This could result from an accidental intravascular injection, or the administration of too high a dose, leading to excessive plasma concentrations.[2] | Reduce the concentration of the this compound solution. Ensure the injection is not administered directly into a blood vessel. For systemic toxicity, the only recourse at the time was supportive care. The development of less toxic alternatives like beta-Eucaine and later procaine was the definitive solution.[1][3] |
Quantitative Data Summary
Direct quantitative comparisons from the 1890s are scarce. The following table summarizes the known qualitative and relative properties of this compound compared to its predecessor (Cocaine) and successor (beta-Eucaine).
| Property | Cocaine | This compound | beta-Eucaine | Reference |
| Anesthetic Potency | Standard Reference | Roughly equivalent to Cocaine | Roughly equivalent to Cocaine | [1] |
| Tissue Irritation | Moderate | High / Severe | Low / Less Irritating | [1] |
| Systemic Toxicity | High (CNS effects, addictive) | Less toxic than Cocaine | Less toxic than this compound | [1] |
| Stability to Heat (Sterilization) | Unstable (decomposes) | Stable | Stable | [1] |
| Addiction Potential | High | None Reported | None Reported | [1] |
| Vasoconstrictive Properties | Yes | No | No | [1] |
Historical Experimental Protocols
The Frog Sciatic Nerve Block Preparation
This ex vivo model was a foundational method for directly assessing a compound's ability to block nerve conduction.
Methodology:
-
Animal Preparation: A frog is doubly pithed (a procedure to destroy the brain and spinal cord) to eliminate pain sensation.
-
Nerve Dissection: The sciatic nerve is carefully dissected from the leg. The nerve must be kept moist with Ringer's solution to maintain its viability.
-
Experimental Setup: The isolated nerve is placed in a nerve chamber equipped with stimulating and recording electrodes.
-
Application of Anesthetic: A solution of this compound at a specific concentration is applied to the segment of the nerve between the stimulating and recording electrodes.
-
Measurement: The nerve is stimulated, and the resulting compound action potential (CAP) is recorded. A reduction in the amplitude of the CAP signifies a nerve conduction block. Key parameters measured are the time to onset of the block and the duration of the block after washing the nerve with fresh Ringer's solution.[4]
The Guinea Pig Intradermal Wheal Test
This in vivo model was used to assess the efficacy and local irritant effects of an anesthetic when injected into the skin.
Methodology:
-
Animal Preparation: The hair on the back of a guinea pig is clipped short to expose the skin.
-
Intradermal Injection: A small, precise volume of the this compound solution is injected intradermally to create a raised wheal. A control injection of saline is made in a different location for comparison.
-
Assessment of Anesthesia: At set time intervals post-injection, the center of the wheal is mechanically stimulated with a sharp object (e.g., a pin). The absence of a flinch or vocal response from the animal indicates successful local anesthesia.
-
Assessment of Irritation: The injection site is visually inspected over several hours for signs of erythema (redness) and edema (swelling) compared to the saline control site. This was the test where this compound would have shown significantly more irritation than beta-Eucaine.[4]
Visualizations (Graphviz)
Caption: Drug development from Cocaine to the Eucaine isomers.
Caption: Historical workflow for testing nerve conduction block.
References
Technical Support Center: Optimizing the Synthesis of alpha-Eucaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of alpha-Eucaine and minimizing impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield in the Aldol (B89426) Condensation of Acetone (B3395972) to Mesityl Oxide
| Potential Cause | Recommended Solution |
| Inadequate Catalyst Concentration: The concentration of the acid or base catalyst is crucial for this reaction. | Optimize the catalyst concentration. For acid catalysis (e.g., H₂SO₄), start with a lower concentration and gradually increase it. For base catalysis (e.g., NaOH), ensure the concentration is sufficient to deprotonate acetone but not so high as to cause excessive side reactions. |
| Suboptimal Reaction Temperature: The temperature affects the reaction rate and the formation of byproducts. | Experiment with a temperature range of 20-30°C. Lower temperatures may slow the reaction, while higher temperatures can lead to the formation of higher-order condensation products like isophorone.[1] |
| Presence of Water: Water can inhibit the reaction and lead to lower yields. | Use anhydrous acetone and ensure all glassware is thoroughly dried before use. |
| Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction time can increase the formation of byproducts. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
Problem 2: Formation of Isophorone as a Major Impurity
| Potential Cause | Recommended Solution |
| High Reaction Temperature: Elevated temperatures favor the formation of isophorone, a common side-product of the aldol condensation of acetone.[1] | Maintain a controlled reaction temperature, preferably below 30°C. Use an ice bath to manage any exothermic reactions. |
| High Catalyst Concentration: A high concentration of the catalyst can promote further condensation reactions. | Reduce the catalyst concentration to the minimum required for the efficient conversion of acetone to mesityl oxide. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of isophorone. | Stop the reaction once the formation of mesityl oxide has maximized, as determined by reaction monitoring. |
Problem 3: Incomplete Pinner Reaction and Formation of Amide Impurity
| Potential Cause | Recommended Solution |
| Presence of Moisture: The Pinner reaction is highly sensitive to water, which can hydrolyze the intermediate imino ester to an amide.[2] | Ensure all reactants (nitrile, alcohol) and the solvent are strictly anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature: The temperature needs to be carefully controlled to prevent the decomposition of the Pinner salt.[3] | Conduct the reaction at low temperatures (e.g., 0-5°C) to ensure the stability of the intermediate. |
| Insufficient Acid Catalyst: An inadequate amount of acid catalyst (e.g., dry HCl gas) will result in an incomplete reaction. | Ensure a sufficient and continuous supply of the acid catalyst throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise at various stages of the synthesis:
-
Aldol Condensation: Isophorone is a significant byproduct.[1]
-
Ammonolysis: Unreacted mesityl oxide and di- and tri-acetonamine may be present.
-
N-Methylation: Under- or over-methylated piperidone derivatives can occur.
-
Cyanohydrin Formation: Unreacted ketone and byproducts from side reactions of the cyanide ion.
-
Esterification: Unreacted tertiary alcohol and benzoic acid.
-
Pinner Reaction: Amide impurities due to the presence of water.[2]
Q2: How can I monitor the progress of the reactions and the purity of the intermediates?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the presence of major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile intermediates and impurities, providing both separation and identification.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the quantitative analysis of the final product and non-volatile intermediates and impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of the desired product and any impurities.
Q3: What are the critical parameters to control for optimizing the overall yield of this compound?
A3: Key parameters to control throughout the synthesis include:
-
Purity of starting materials: Using high-purity reagents is essential to minimize the introduction of impurities.
-
Reaction temperature: Each step has an optimal temperature range that needs to be maintained to maximize yield and minimize side reactions.
-
Catalyst concentration: The type and concentration of catalysts must be carefully optimized for each reaction.
-
Reaction time: Monitoring the reaction to determine the optimal endpoint is crucial to prevent the formation of degradation products.
-
Anhydrous conditions: For moisture-sensitive steps like the Pinner reaction, maintaining a dry environment is critical.
Data Presentation
Table 1: Illustrative Data for Optimizing the Aldol Condensation Step
| Catalyst Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Mesityl Oxide Yield (%) | Isophorone Impurity (%) |
| 1 | 20 | 4 | 65 | 5 |
| 1 | 30 | 4 | 75 | 10 |
| 2 | 20 | 4 | 80 | 8 |
| 2 | 30 | 4 | 85 | 15 |
| 2 | 25 | 6 | 90 | 7 |
Note: This data is illustrative and intended to demonstrate the impact of reaction parameters. Actual results may vary.
Table 2: Illustrative HPLC Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (%) | Impurity A (%) | Impurity B (%) |
| AE-001 | 5.2 | 98.5 | 0.8 | 0.7 |
| AE-002 | 5.2 | 99.2 | 0.5 | 0.3 |
| AE-003 | 5.2 | 99.7 | 0.2 | 0.1 |
Note: This data is for illustrative purposes. Impurity profiles should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Mesityl Oxide from Acetone (Aldol Condensation)
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of acetone.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 5 mL of concentrated sulfuric acid dropwise over 30 minutes while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate (B1210297) 9:1).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude mesityl oxide.
-
Purify the crude product by fractional distillation.
Protocol 2: Purity Assessment of this compound by HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.0) in a 60:40 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the main component to the total peak area. Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the purification of alpha-Eucaine in early manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of alpha-Eucaine during early manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the typical synthesis pathway, common impurities may include unreacted starting materials such as 2,2,6-trimethyl-4-oxopiperidine, residual benzoyl chloride, and by-products from side reactions. Hydrolysis of the ester linkage can also lead to the formation of the corresponding carboxylic acid and alcohol. Incomplete methylation can result in the secondary amine precursor.
Q2: How can I effectively remove residual solvents from my purified this compound hydrochloride?
A2: Residual solvents are best removed by drying the final product under vacuum at an elevated temperature, provided the compound is thermally stable. The choice of temperature should be below the compound's melting or decomposition point. Techniques like lyophilization can also be effective if the product is dissolved in a suitable solvent system. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying residual solvents.
Q3: My this compound hydrochloride is precipitating as an oil instead of a crystalline solid. What can I do?
A3: Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:
-
Solvent System: Experiment with different solvent or anti-solvent systems. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) can often promote crystallization.
-
Cooling Rate: A slower cooling rate can encourage the formation of well-ordered crystals. Try cooling the solution in a controlled manner.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Concentration: The concentration of the solution is critical. Try adjusting the concentration to find the optimal range for crystallization.
Q4: What is the significance of diastereomeric purity for this compound?
A4: this compound possesses two stereocenters, meaning it can exist as a mixture of diastereomers. Different diastereomers can have different pharmacological and toxicological profiles. Therefore, it is crucial to either control the synthesis to produce a single diastereomer or to separate the diastereomers during purification to ensure a consistent and safe final product.
Troubleshooting Guides
Issue 1: Poor Separation of this compound Diastereomers by HPLC
Symptoms:
-
Broad or overlapping peaks for the this compound diastereomers on the HPLC chromatogram.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate HPLC Column | Use a chiral HPLC column specifically designed for separating stereoisomers. Polysaccharide-based chiral stationary phases are often effective.[1][2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal-phase HPLC, vary the ratio of hexane/alkanol. For reversed-phase, adjust the acetonitrile/water or methanol/water gradient and the pH.[3] |
| Temperature Effects | Temperature can influence chiral recognition. Experiment with running the separation at different temperatures (both sub-ambient and elevated). |
| Flow Rate | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Issue 2: High Levels of Process-Related Impurities in the Final Product
Symptoms:
-
Multiple impurity peaks observed in the HPLC analysis of the final product.
-
Failure to meet the desired purity specifications.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Crystallization | Optimize the crystallization process. This includes solvent selection, cooling profile, and agitation. A well-optimized crystallization is a powerful purification step.[4] |
| Inadequate Washing | Ensure the filter cake is washed with an appropriate solvent that dissolves the impurities but not the desired product. |
| Co-precipitation of Impurities | If impurities have similar solubility to the product, they may co-precipitate. Consider an additional purification step such as column chromatography. |
| Degradation of the Product | This compound, being an ester, can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Ensure processing conditions are controlled. |
Data Presentation
Table 1: Illustrative Impurity Profile of Crude vs. Purified this compound HCl
| Impurity | Retention Time (min) | Crude Product (% Area) | After Recrystallization (% Area) |
| Starting Material A | 4.2 | 1.5 | < 0.1 |
| By-product B | 5.8 | 2.3 | 0.2 |
| Diastereomer 1 | 8.1 | 48.5 | 99.5 |
| Diastereomer 2 | 8.5 | 47.7 | 0.2 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Diastereomeric Purity of this compound
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two diastereomers should be resolved into two distinct peaks. Calculate the percentage of each diastereomer based on the peak area.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a poor solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Visualizations
Caption: General workflow for the purification of this compound HCl by recrystallization.
Caption: Decision tree for troubleshooting crystallization issues.
Caption: Logical relationship between purification and analytical steps.
References
- 1. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
addressing the instability of alpha-Eucaine in aqueous solutions
Welcome to the technical support center for alpha-Eucaine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over a short period. What is the likely cause?
A1: The most probable cause of potency loss in aqueous solutions of this compound is hydrolysis of its ester bond. This compound is a benzoate (B1203000) ester, and this functional group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. This degradation leads to the formation of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid methyl ester and benzoic acid, which are inactive.
Q2: What are the optimal pH and temperature conditions for storing an aqueous solution of this compound?
A2: While specific stability studies on this compound are not extensively published, based on the behavior of similar ester-containing local anesthetics like procaine (B135) and cocaine, the pH of maximum stability is typically in the acidic range, around pH 3 to 5. Alkaline conditions significantly accelerate the rate of hydrolysis. For storage, refrigeration at 2-8°C is recommended to slow down the degradation process. Avoid freezing, as this can cause the drug to precipitate.
Q3: I've noticed a discoloration in my this compound solution when exposed to light. What is happening?
A3: Discoloration upon exposure to light suggests photodegradation. Pharmaceutical compounds, especially those with aromatic rings like the benzoate group in this compound, can be susceptible to degradation when exposed to UV or visible light.[1] It is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping the container in a light-blocking material.[1]
Q4: Can I use a buffer to maintain the pH of my this compound solution?
A4: Yes, using a buffer is highly recommended to maintain a stable pH. A citrate (B86180) or acetate (B1210297) buffer in the pH range of 3-5 would be a suitable starting point. However, be aware that some buffer species can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis.[2] Therefore, it is advisable to use the lowest effective buffer concentration.
Q5: Are there any other potential degradation pathways besides hydrolysis?
A5: Besides hydrolysis and photodegradation, oxidation is another potential degradation pathway, particularly at the tertiary amine of the piperidine (B6355638) ring.[3] The presence of dissolved oxygen or trace metal ions can promote oxidative degradation. To mitigate this, consider deoxygenating your solvent by sparging with nitrogen and using a chelating agent like edetate disodium (B8443419) (EDTA) to sequester metal ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration | Hydrolysis of the ester linkage. | Adjust the pH of the solution to the acidic range (pH 3-5) using a suitable buffer. Store the solution at refrigerated temperatures (2-8°C). |
| Formation of precipitate in the solution | The pH of the solution may be too high, causing the free base to precipitate. Alternatively, degradation products may be insoluble. | Ensure the pH is maintained in the acidic range where the hydrochloride salt is soluble. If precipitation persists, analyze the precipitate to identify its composition. |
| Solution turns yellow or brown | Photodegradation or oxidation. | Protect the solution from light at all times by using amber vials or light-blocking film. To prevent oxidation, consider preparing the solution with deoxygenated water and adding an antioxidant or a chelating agent. |
| Inconsistent results in analytical assays | Incomplete resolution of this compound from its degradation products. | Develop and validate a stability-indicating analytical method, such as an HPLC method, that can separate the parent drug from all potential degradation products. |
Quantitative Data (Illustrative Examples)
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various conditions. These are not based on published experimental results for this compound and should be used for guidance purposes only.
Table 1: Illustrative Effect of pH on the Pseudo-First-Order Rate Constant (k) for this compound Degradation at 40°C
| pH | k (days⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.020 | 34.7 |
| 8.0 | 0.150 | 4.6 |
| 10.0 | 1.200 | 0.6 |
Table 2: Illustrative Effect of Temperature on the Shelf-Life (t₉₀) of an this compound Solution at pH 4.0
| Temperature (°C) | Shelf-life (t₉₀) (days) |
| 4 | 365 |
| 25 | 90 |
| 40 | 21 |
| 60 | 5 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase (starting conditions): A gradient elution with Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile). A typical starting gradient could be 95:5 (A:B) to 50:50 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (likely around 230 nm for the benzoate chromophore).
-
Procedure: a. Prepare a standard solution of this compound in the mobile phase. b. Generate degradation products by subjecting this compound to forced degradation conditions (see Protocol 2). c. Inject the degraded samples and the standard solution into the HPLC system. d. Adjust the mobile phase composition and gradient to achieve baseline separation of the this compound peak from all degradation product peaks. e. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]
Protocol 2: Forced Degradation Study
-
Objective: To identify the potential degradation products of this compound and to demonstrate the specificity of the analytical method.[6][7]
-
Procedure: Expose a solution of this compound (e.g., 1 mg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify and quantify the degradation products.
Protocol 3: Kinetic Study of Hydrolysis
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.[8][9]
-
Procedure: a. Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 8, 10). b. Prepare a stock solution of this compound. c. At time zero, add a small aliquot of the stock solution to each buffered solution in a constant temperature bath (e.g., 40°C). d. At predetermined time intervals, withdraw samples from each buffered solution and immediately quench the degradation by diluting with a cold mobile phase. e. Analyze the samples using the validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: a. For each pH, plot the natural logarithm of the this compound concentration versus time. b. If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line is equal to -k (the pseudo-first-order rate constant).[2] c. Plot the log(k) versus pH to generate a pH-rate profile, which can be used to identify the pH of maximum stability.
Visualizations
Caption: Hypothetical hydrolysis of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing this compound instability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 3. biosynce.com [biosynce.com]
- 4. ijlpr.com [ijlpr.com]
- 5. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in the analysis of alpha-Eucaine from historical artifacts
Technical Support Center: Analysis of Alpha-Eucaine from Historical Artifacts
Welcome to the technical support center for the analysis of this compound from historical artifacts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in these unique samples.
Disclaimer: this compound is a historical local anesthetic, and as such, specific analytical methodologies for its extraction from museum artifacts are not widely documented. The information and protocols provided herein are based on established methods for analogous compounds, such as cocaine and other local anesthetics, and general principles of analytical chemistry for complex matrices.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in historical artifacts challenging?
A1: this compound is a synthetic analog of cocaine, historically used as a local anesthetic.[1][3] Analyzing it in historical artifacts is challenging due to the complex and often unknown composition of the artifact's matrix, which can include materials like wood, textiles, ceramics, and various preservative agents. These matrix components can interfere with the analysis, causing what are known as "matrix effects." Additionally, the age of the artifacts means that this compound may have undergone significant degradation.[4]
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's signal in an analytical instrument by co-extracted compounds from the sample matrix.[5][6] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of this compound.[6][7] In mass spectrometry, this is often due to competition for ionization in the instrument's source.[6]
Q3: What are the first steps I should take to minimize matrix effects?
A3: The most critical step is effective sample preparation to remove interfering components from the matrix before analysis.[8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for this purpose.[8][9] Additionally, optimizing your chromatographic method to separate this compound from co-eluting matrix components is crucial.[8]
Q4: Should I use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis?
A4: Both techniques are suitable, but each has its considerations.
-
LC-MS/MS is highly sensitive and specific and can often analyze this compound directly without chemical modification (derivatization).[9][10] It is generally preferred for its ability to handle complex samples with less extensive cleanup.
-
GC-MS offers excellent chromatographic separation but will likely require a derivatization step to increase the volatility and thermal stability of this compound, which contains polar functional groups.[4][11] Derivatization can also improve peak shape and detector response.[11]
Q5: How can I compensate for matrix effects that I cannot eliminate through sample preparation?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[6] An ideal SIL-IS for this compound would be, for example, this compound-d3. Since a specific SIL-IS for this compound may not be commercially available, a closely related labeled compound could be used. The SIL-IS is added to the sample at the beginning of the extraction process and is affected by the matrix in the same way as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, the matrix effects can be normalized. Alternatively, the method of standard additions can be employed, where known amounts of a standard are added to the sample extracts to create a calibration curve within the sample matrix.[5][12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound from historical artifacts.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in LC or GC | 1. Interaction of this compound with active sites in the chromatographic system. 2. Co-elution with a matrix component. 3. Inappropriate mobile/carrier gas or column conditions. | 1. For GC, ensure proper derivatization to block active functional groups. 2. Optimize the chromatographic gradient (LC) or temperature program (GC) to improve separation. 3. Use a different column chemistry (e.g., a phenyl column instead of a C18 for LC). 4. Ensure the sample solvent is compatible with the mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction from the artifact matrix. 2. Incomplete elution from the SPE cartridge. 3. Analyte degradation during sample preparation. | 1. Test different extraction solvents and consider techniques like sonication to improve extraction efficiency. 2. Optimize the SPE elution solvent; a stronger or different solvent may be needed. 3. Minimize sample exposure to high temperatures and extreme pH. Consider the stability of ester-containing compounds, which can be susceptible to hydrolysis.[4] |
| High Signal Variability Between Replicate Injections | 1. Significant and variable matrix effects (ion suppression/enhancement). 2. Inconsistent sample preparation. 3. Instrument instability. | 1. Implement a more rigorous sample cleanup method (e.g., combining LLE and SPE). 2. Use a stable isotope-labeled internal standard to correct for variability. 3. Ensure consistent and precise execution of the sample preparation protocol. 4. Check instrument performance with a system suitability test. |
| No Analyte Detected | 1. Concentration of this compound is below the limit of detection (LOD). 2. Complete degradation of the analyte in the historical artifact. 3. Severe ion suppression in the mass spectrometer. | 1. Increase the amount of sample extracted or concentrate the final extract. 2. Analyze for potential degradation products of this compound. 3. Dilute the sample extract to reduce the concentration of interfering matrix components and reassess. 4. Use a more sensitive analytical instrument or detection mode (e.g., Multiple Reaction Monitoring - MRM in MS/MS). |
Quantitative Data Summary for Analogous Compounds
The following tables summarize recovery data for local anesthetics and cocaine from various matrices using common sample preparation techniques. This data can serve as a benchmark for what to expect when developing a method for this compound.
Table 1: Recovery of Local Anesthetics from Human Plasma using Magnetic Solid-Phase Extraction (MSPE) [8]
| Analyte | Spiked Concentration (mg/L) | Recovery (%) |
| Procaine | 0.1 | 82.0 |
| 1.0 | 91.0 | |
| 4.0 | 94.1 | |
| Lidocaine | 0.1 | 91.0 |
| 1.0 | 95.7 | |
| 4.0 | 99.8 | |
| Tetracaine | 0.1 | 82.8 |
| 1.0 | 90.0 | |
| 4.0 | 94.7 |
Table 2: Extraction Efficiency of Cocaine and Metabolites from Various Matrices using Mixed-Mode Solid-Phase Extraction (SPE) [13]
| Analyte | Matrix | Extraction Efficiency (%) |
| Cocaine | Meconium | 58.1 - 99.7 |
| Blood | 95.6 - 124.0 | |
| Plasma | 86.9 - 128.9 | |
| Benzoylecgonine (B1201016) | Meconium | 65.2 - 103.4 |
| Blood | 101.2 - 118.9 | |
| Plasma | 92.3 - 115.6 |
Experimental Protocols
Protocol 1: Sample Extraction from a Solid Historical Artifact
-
Sample Collection: Carefully collect a small, representative sample from the artifact (e.g., scrapings, a small fragment, or a swab of the surface). The amount will depend on the expected concentration and the sensitivity of the analytical method.
-
Sample Preparation: If the sample is solid, pulverize it to increase the surface area for extraction.
-
Extraction:
-
Place the prepared sample (e.g., 10-50 mg) into a clean glass vial.
-
Add a suitable extraction solvent. A common choice for alkaloids is methanol (B129727) or acetonitrile. Start with 1 mL.
-
Add the internal standard at this stage if one is being used.
-
Vortex the sample for 1 minute.
-
Place the vial in an ultrasonic bath for 15-30 minutes to enhance extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new vial for cleanup.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Cleanup
This protocol is designed to separate acidic, neutral, and basic compounds. As this compound is basic, it will be extracted into the organic phase after pH adjustment.
-
Initial State: Take the supernatant from Protocol 1.
-
pH Adjustment: Add 1 mL of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 8-9) to the supernatant. This will ensure that the basic this compound is in its neutral, uncharged form.
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully collect the top organic layer, which now contains the this compound.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS).
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol uses a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) for a more selective cleanup.
-
Sample Preparation: Take the supernatant from Protocol 1 and dilute it with a weak buffer (e.g., 1% formic acid in water) to ensure the analyte is charged for ion exchange.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., a C18 with cation exchange) by passing 1 mL of methanol followed by 1 mL of the weak buffer through the cartridge.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of the weak buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, uncharged interferences.
-
-
Elution: Elute the this compound from the cartridge using 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base will neutralize the charged analyte, releasing it from the ion-exchange sorbent.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for your analysis.
Protocol 4: GC-MS Analysis with Derivatization
-
Sample Preparation: Use the cleaned and reconstituted sample extract from Protocol 2 or 3. Ensure the sample is completely dry, as silylation reagents are sensitive to moisture.
-
Derivatization:
-
Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) to the dry sample residue.
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[14]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detection: Use either full scan mode for initial identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the analysis of this compound. The request for "signaling pathways" has been interpreted as a need for logical flow diagrams relevant to the analytical process.
Caption: Experimental workflow for the analysis of this compound from historical artifacts.
Caption: Decision tree for troubleshooting matrix effects in analytical experiments.
References
- 1. This compound [medbox.iiab.me]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. α-Eucaine - Wikipedia [en.wikipedia.org]
- 4. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
improving the resolution in chromatographic separation of alpha- and beta-Eucaine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of α- and β-Eucaine.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of α- and β-Eucaine.
Issue 1: Poor or No Resolution Between α- and β-Eucaine Peaks
-
Question: My HPLC method is showing co-eluting or poorly resolved peaks for α- and β-Eucaine. What are the primary causes and how can I improve the separation?
-
Answer: Poor resolution between these stereoisomers is a common challenge. The primary factors influencing resolution are efficiency (N), selectivity (α), and the retention factor (k).[1][2][3] To improve separation, a systematic approach to optimizing your method is recommended.
-
Strategy 1: Optimize Mobile Phase Composition
-
Adjust pH: The pKa of β-Eucaine is approximately 9.4.[3] Operating the mobile phase pH at least 2 units below this (e.g., pH 3-5) will ensure both isomers are consistently protonated, which can improve peak shape and selectivity on a reversed-phase column.
-
Modify Organic Solvent: If you are using acetonitrile, switching to methanol (B129727) or a combination of the two can alter the selectivity (α) of the separation.[4]
-
Incorporate Additives: For basic compounds like the Eucaines, adding a competing base such as triethylamine (B128534) (TEA) to the mobile phase can reduce peak tailing by masking active silanol (B1196071) sites on the stationary phase.[5]
-
-
Strategy 2: Evaluate the Stationary Phase
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity through π-π and dipole-dipole interactions.[5] For chiral separations, specialized columns are necessary.
-
Particle Size and Column Length: Increasing column length or decreasing the particle size of the stationary phase can increase the efficiency (N) of the separation, leading to sharper peaks and better resolution.[1][2]
-
-
Strategy 3: Adjust Chromatographic Conditions
-
Issue 2: Excessive Peak Tailing for One or Both Isomers
-
Question: My chromatogram shows significant peak tailing for the Eucaine isomers. What is causing this and how can it be fixed?
-
Answer: Peak tailing for basic analytes like α- and β-Eucaine is often due to secondary interactions with acidic silanol groups on the silica (B1680970) backbone of the stationary phase.[5]
-
Solutions:
-
Lower Mobile Phase pH: As mentioned previously, operating at a lower pH (e.g., < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5]
-
Use a Base-Deactivated Column: Modern columns that are "end-capped" or specifically designed for the analysis of basic compounds will have fewer free silanol groups and can significantly improve peak shape.[5]
-
Mobile Phase Additives: A small concentration of an amine modifier like triethylamine (TEA) in the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the Eucaine isomers.[5]
-
-
Issue 3: Inconsistent Retention Times
-
Question: I am observing significant drift in the retention times for α- and β-Eucaine between injections. What could be the cause?
-
Answer: Fluctuating retention times can be caused by several factors related to the stability of the chromatographic system.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in the mobile phase composition over time can affect retention.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can lead to shifts in retention.
-
Pump Performance: Check the HPLC pump for pressure fluctuations, which could indicate a leak or a problem with the check valves.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing an HPLC method for the separation of α- and β-Eucaine?
-
A1: Based on methods for similar tropane (B1204802) alkaloids, a reversed-phase HPLC method would be a logical starting point.[2][7] Consider the initial conditions outlined in the experimental protocol section below.
-
-
Q2: Are α- and β-Eucaine enantiomers or diastereomers?
-
A2: α- and β-Eucaine are stereoisomers, specifically diastereomers. This means a chiral stationary phase is necessary to achieve separation.
-
-
Q3: Can Gas Chromatography (GC) be used to separate these isomers?
-
Q4: What type of sample preparation is recommended for analyzing Eucaine isomers in a complex matrix?
-
A4: For complex matrices like biological fluids or plant material, a sample cleanup step is crucial. Common techniques include:
-
Experimental Protocols
As specific literature on the separation of α- and β-Eucaine is limited, the following hypothetical protocols are based on established methods for structurally related tropane alkaloids and cocaine isomers.
Hypothetical HPLC-UV Method for α- and β-Eucaine Separation
This method provides a starting point for achieving chiral separation of the two isomers.
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Essential for separating stereoisomers. |
| Mobile Phase | Isocratic: 80:20 (v/v) Acetonitrile: 20mM Phosphate Buffer with 0.1% TEA | A common mobile phase for tropane alkaloids, with TEA to improve peak shape. |
| pH | 3.5 (adjusted with phosphoric acid) | Ensures protonation of the analytes and suppresses silanol interactions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C | A controlled temperature ensures reproducible retention. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 230 nm | Based on the benzoyl chromophore present in the Eucaine structure. |
Hypothetical GC-MS Method for α- and β-Eucaine Analysis
This method would be suitable for confirmation and quantification, likely requiring derivatization.
| Parameter | Condition | Rationale |
| GC Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | A common, robust column for a wide range of analytes. |
| Derivatization Agent | BSTFA with 1% TMCS | Silylating agent to increase volatility and thermal stability. |
| Injector Temperature | 250°C | To ensure complete volatilization of the derivatized analytes. |
| Oven Program | 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Scan Range | 50-450 m/z | To capture the mass fragments of the derivatized Eucaine isomers. |
Visualizations
Caption: General experimental workflow for the chromatographic analysis of α- and β-Eucaine.
Caption: Logical troubleshooting workflow for improving the resolution of Eucaine isomers.
References
- 1. [Study on separation and determination of four tropane alkaloids in crude drugs by micellar HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-Eucaine [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-chemical ionization mass spectrometry of cocaine and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of alpha-Eucaine in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of alpha-Eucaine in experimental buffers.
Troubleshooting Poor this compound Solubility
Low solubility of this compound can significantly impact experimental reproducibility and outcomes. This guide provides a systematic approach to diagnosing and resolving common solubility challenges.
Initial Assessment and Diagnosis
Poor solubility often manifests as a cloudy or precipitated solution after attempting to dissolve this compound. The first step is to determine the likely cause.
-
Is the buffer pH appropriate for this compound? this compound is a weak base. Its solubility is highly dependent on the pH of the buffer.
-
Is the concentration of this compound too high? Every compound has a solubility limit in a given solvent system.
-
Are there interactions with buffer components? Some buffer species can interact with the compound, affecting its solubility.
The following flowchart outlines a troubleshooting workflow for addressing poor this compound solubility.
Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound that affect its solubility?
This compound is a weak base with a tertiary amine within a piperidine (B6355638) ring structure.[1][2] Its solubility is primarily governed by its pKa and the pH of the solvent. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their non-ionized (free base) form.[3]
-
Ionized Form (Protonated): More water-soluble.
-
Non-ionized Form (Free Base): Less water-soluble, but more lipid-soluble.[4]
The relationship between pH, pKa, and the ionization state of a weak base like this compound is described by the Henderson-Hasselbalch equation.[5]
2. How does buffer choice impact the solubility of this compound?
The primary role of the buffer is to maintain a stable pH. For this compound, a buffer with a pH well below its estimated pKa of 8.7 is crucial for ensuring it remains in its more soluble, protonated form.
| Buffer System | Typical pH Range | Considerations for this compound |
| Phosphate (B84403) Buffer | 5.8 - 8.0 | A good choice for maintaining a pH where this compound is soluble (e.g., pH 6.0-7.0). |
| Acetate Buffer | 3.6 - 5.6 | Suitable for creating acidic conditions that will fully protonate and solubilize this compound. |
| HEPES Buffer | 6.8 - 8.2 | While in the appropriate range, ensure the final pH is adjusted to the lower end (e.g., 6.8-7.2) for better solubility. |
| TRIS Buffer | 7.5 - 9.0 | Generally not recommended as its buffering range is close to the pKa of this compound, where solubility is significantly reduced. |
3. What is a reasonable starting concentration for dissolving this compound?
The solubility of this compound will be significantly higher at a lower pH. As a starting point, it is recommended to work with concentrations at or below 1-10 mM, especially when the buffer pH is closer to 7.
The table below provides estimated solubility of this compound hydrochloride at different pH values. These are theoretical calculations based on an estimated intrinsic solubility of the free base and should be confirmed experimentally.
| Buffer pH | Estimated Maximum Soluble Concentration (mg/mL) | Estimated Maximum Soluble Concentration (mM) |
| 5.0 | > 100 | > 300 |
| 6.0 | ~50 | ~150 |
| 7.0 | ~5 | ~15 |
| 7.4 | ~2 | ~6 |
| 8.0 | ~0.6 | ~1.8 |
4. What alternative methods can be used to improve the solubility of this compound?
If adjusting the pH and concentration is not sufficient or not compatible with your experimental design, consider the following strategies:
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can increase the solubility of the non-ionized form of this compound. Start with a low percentage (e.g., 1-5%) and increase if necessary, keeping in mind the potential for the co-solvent to affect your experimental system.
-
Use of this compound Hydrochloride Salt: this compound is often available as a hydrochloride salt. Salts of weak bases are generally more water-soluble than the free base form.[2][6] Ensure you are using the hydrochloride salt for aqueous buffer preparations.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to overcome the initial energy barrier for dissolution. However, be cautious about potential degradation of this compound, especially at higher temperatures and more alkaline pH.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Appropriate Buffer
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in a phosphate buffer at pH 6.5.
Materials:
-
This compound hydrochloride (Molar Mass: ~369.9 g/mol )
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
Procedure:
-
Prepare a 0.1 M Phosphate Buffer (pH 6.5):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
To a beaker, add a volume of the 0.1 M sodium phosphate monobasic solution.
-
While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH of the mixture reaches 6.5, as measured by a calibrated pH meter.
-
Transfer the buffer to a volumetric flask and add deionized water to the final desired volume.
-
-
Prepare a 10 mM this compound Hydrochloride Stock Solution:
-
Weigh out the required amount of this compound hydrochloride. For 10 mL of a 10 mM solution, you will need approximately 3.7 mg.
-
Add the weighed this compound hydrochloride to a volumetric flask.
-
Add a portion of the 0.1 M phosphate buffer (pH 6.5) to the flask (e.g., 7-8 mL for a 10 mL final volume).
-
Gently swirl or sonicate the solution until the this compound hydrochloride is fully dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, add the phosphate buffer to the final volume mark.
-
Mix the solution thoroughly. This is your 10 mM stock solution.
-
Protocol 2: Determination of Apparent Solubility of this compound in a Selected Buffer
This protocol outlines the shake-flask method for determining the apparent solubility of this compound in your experimental buffer.
Materials:
-
This compound hydrochloride
-
Your chosen experimental buffer
-
Small vials or tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Spectrophotometer or HPLC for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of your experimental buffer (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vials and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
The determined concentration represents the apparent solubility of this compound in that specific buffer at that temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
mitigating the degradation of alpha-Eucaine during analytical sample preparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of alpha-Eucaine during analytical sample preparation.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.
Issue 1: Low or Inconsistent Recovery of this compound
-
Potential Cause: Degradation of this compound due to inappropriate pH during sample preparation. As an ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Recommended Solution:
-
Maintain a slightly acidic pH (ideally between 4 and 6) for all aqueous solutions and buffers used during sample preparation.
-
Avoid strongly acidic or alkaline conditions. If such conditions are necessary for a specific extraction step, minimize the exposure time and keep the sample at a low temperature.
-
For biological samples, consider the use of buffered collection tubes to maintain a stable pH upon collection.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Potential Cause: Formation of degradation products from this compound. The primary degradation product is likely the result of hydrolysis of the ester linkage.
-
Recommended Solution:
-
Conduct a forced degradation study to identify the retention times of potential degradation products. This involves intentionally degrading this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
The primary hydrolysis product of this compound is ecgonine (B8798807) methyl ester and benzoic acid.
-
Ensure your analytical method is "stability-indicating," meaning it can resolve the intact this compound from its degradation products.
-
Issue 3: Decreasing Analyte Concentration in Stored Samples
-
Potential Cause: Ongoing degradation of this compound in prepared samples, even at refrigerated temperatures.
-
Recommended Solution:
-
Analyze samples as quickly as possible after preparation.
-
If storage is necessary, store samples at ultra-low temperatures (-80 °C) to significantly slow down the degradation rate.
-
Ensure the storage solvent is slightly acidic and anhydrous, if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of its ester functional group. This reaction is catalyzed by both acidic and basic conditions and results in the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.
Q2: How does pH affect the stability of this compound?
A2: this compound, like other ester-containing local anesthetics, is most stable in slightly acidic conditions (pH 4-6). In alkaline environments, the rate of hydrolysis increases significantly. While it is more stable in acidic than in alkaline conditions, very strong acidic conditions can also promote hydrolysis.
Q3: What is the impact of temperature on this compound degradation?
A3: The rate of hydrolysis of this compound increases with temperature. For every 10°C increase in temperature, the rate of degradation can increase by a factor of 2 to 4. Therefore, it is crucial to keep samples cool during preparation and storage.
Q4: Which solvents are recommended for preparing and storing this compound samples?
A4: Acetonitrile (B52724) and methanol (B129727) are common solvents for the preparation of this compound standards and samples for chromatographic analysis. To minimize hydrolysis, ensure that the solvents are of high purity and have a low water content. If aqueous solutions are necessary, use a slightly acidic buffer.
Q5: How can I develop a stability-indicating method for this compound?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for this compound, you should perform forced degradation studies to generate the potential degradation products. Then, develop a chromatographic method (e.g., HPLC) that can separate the intact this compound from all the generated degradation products. Method validation should include specificity tests to demonstrate this separation.
Data Presentation
The following tables provide illustrative data on the stability of a typical ester-containing local anesthetic like this compound under various conditions. Note: This is generalized data, and it is highly recommended to perform specific stability studies for this compound in your specific sample matrix.
Table 1: Effect of pH on the Stability of an Ester-Based Local Anesthetic at 25°C
| pH | Approximate Half-life (t½) |
| 2.0 | 30 days |
| 4.0 | 150 days |
| 6.0 | 90 days |
| 7.4 | 10 days |
| 9.0 | 12 hours |
Table 2: Effect of Temperature on the Stability of an Ester-Based Local Anesthetic at pH 7.4
| Temperature (°C) | Approximate Half-life (t½) |
| 4 | 40 days |
| 25 | 10 days |
| 40 | 2 days |
| 60 | 6 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Before injection into an HPLC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the stressed samples along with a non-stressed control sample.
Protocol 2: Recommended HPLC Method for the Analysis of this compound
This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 4.5) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. If the sample is in a complex matrix (e.g., biological fluid), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For LLE, adjust the sample pH to be slightly basic (around 8-9) to ensure this compound is in its free base form for efficient extraction into an organic solvent like diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol. After extraction, the organic layer should be evaporated and the residue reconstituted in the mobile phase.
Mandatory Visualization
Caption: this compound degradation pathway and mitigation strategies.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
accounting for the historical variability in alpha-Eucaine purity in research
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the historical variability in alpha-Eucaine purity. The following information is intended to aid in experimental design, troubleshooting, and data interpretation when working with historical samples or data related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when was it used?
This compound is an early synthetic local anesthetic, designed as an analog of cocaine.[1][2] It was first synthesized in 1896 and was used in the late 19th and early 20th centuries, primarily in ophthalmology, otolaryngology, and dentistry.[3] It was eventually superseded by less irritating and more stable compounds like beta-Eucaine and later, procaine.[3][4]
Q2: Why is historical purity a concern for this compound?
The purity of this compound from its period of use can be highly variable due to several factors:
-
Synthesis Methods: Early multi-step synthesis processes were prone to side reactions and incomplete purification, leaving residual starting materials and byproducts in the final product.[1]
-
Analytical Techniques: The analytical methods of the era, such as melting point determination and titration, were not as sensitive or specific as modern techniques like HPLC or GC-MS. This means that significant impurities could go undetected.
-
Degradation: As an ester-based compound, this compound is susceptible to degradation over time, especially when exposed to heat, light, or moisture.[5][6][7]
Q3: What are the likely impurities in historical this compound samples?
While specific batch records are scarce, based on its synthesis pathway and the common practices of the time, historical this compound samples could contain a variety of impurities. These can be broadly categorized as synthesis-related impurities and degradation products.
Q4: How can historical impurities affect my research results?
Impurities can have a significant impact on experimental outcomes by:
-
Altering Potency: The presence of less active or inactive substances will lower the effective concentration of this compound, leading to an underestimation of its potency.
-
Introducing Confounding Pharmacological Effects: Some impurities may have their own biological activity, which could lead to unexpected or misinterpreted results. For example, irritant properties of early local anesthetics were a significant clinical issue.[3]
-
Causing Toxicity: Certain impurities or degradation products could be more toxic than the parent compound.
Q5: My experimental results with an old sample of this compound are inconsistent. What could be the cause?
Inconsistent results when using historical samples are often attributable to a lack of homogeneity in the sample due to degradation or the presence of multiple impurities. As an ester, this compound is particularly prone to hydrolysis, which can be accelerated by inappropriate storage conditions (e.g., exposure to moisture or non-neutral pH).[5][6] It is also sensitive to heat and light.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound samples, particularly those of historical origin.
Issue 1: Broad or Depressed Melting Point
-
Observation: The sample melts over a wide temperature range or at a temperature significantly lower than the expected value for pure this compound.
-
Potential Cause: This is a classic indicator of the presence of impurities.
-
Troubleshooting Steps:
-
Modern Purity Analysis: Subject the sample to analysis by HPLC-UV, GC-MS, or LC-MS to identify and quantify the impurities.
-
Recrystallization: Attempt to purify a portion of the sample through recrystallization to see if the melting point sharpens and elevates.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
-
Observation: Your chromatogram shows multiple peaks in addition to the main this compound peak.
-
Potential Cause: These peaks represent either synthesis-related impurities or degradation products.
-
Troubleshooting Steps:
-
Mass Spectrometry: Use a mass spectrometer coupled to your chromatograph (LC-MS or GC-MS) to determine the molecular weights of the unknown peaks. This can help in their identification by comparing them to the masses of suspected impurities (see Table 1).
-
Forced Degradation Study: To distinguish between synthesis impurities and degradation products, perform a forced degradation study on a modern, high-purity standard of this compound. Expose the standard to heat, acid, base, and light, and then analyze the resulting solutions. The peaks that appear in the chromatograms of the stressed samples are likely degradation products.
-
Issue 3: Low Potency or Unexpected Biological Activity
-
Observation: The observed biological effect of the this compound sample is lower than expected based on its weighed amount, or there are unexpected side effects.
-
Potential Cause: The sample likely contains a significant percentage of inactive or less active impurities, or the impurities themselves have confounding biological activity.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated quantitative method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard, to determine the exact purity of your sample.
-
Dose Adjustment: Adjust the dosage in your experiments based on the determined purity to ensure you are administering the correct amount of the active compound.
-
Impurity Identification: If unexpected activity is observed, prioritize the identification of the major impurities, as they are the most likely source of the confounding effects.
-
Data Presentation
Table 1: Potential Impurities in Historical this compound
| Impurity Type | Potential Compound | Likely Origin | Potential Impact on Experiments |
| Synthesis-Related | Isophorone | Side-product from acetone (B3395972) condensation[1] | Unknown, potentially toxic |
| Diacetonamine | Unreacted starting material[1] | Likely inactive, reduces potency | |
| Triacetonamine | Intermediate in synthesis[1] | Likely inactive, reduces potency | |
| Other Local Anesthetics (e.g., Procaine, Benzocaine) | Adulterants or cross-contamination | Confounding anesthetic effects | |
| Degradation Products | Benzoic Acid | Hydrolysis of the ester linkage | Inactive, reduces potency |
| 1,2,2,6,6-pentamethyl-4-hydroxypiperidine-4-carbonitrile | Hydrolysis of the ester linkage | Inactive, reduces potency |
Table 2: Comparison of Historical vs. Modern Analytical Techniques for Purity Assessment
| Technique | Principle | Historical (c. 1900) Application & Limitations | Modern Application & Advantages |
| Melting Point | Determination of the temperature range over which a solid transitions to a liquid. | Widely used. Impurities cause depression and broadening of the range. Not specific and cannot resolve multiple impurities. | Used as a preliminary check of purity. |
| Titration | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Used to determine the amount of basic substance (alkaloid). Non-specific and would titrate other basic impurities as well. | Rarely used for purity; may be used for assay of the bulk drug substance. |
| Colorimetric Tests | Reaction of the analyte with a reagent to produce a colored product. | Used for qualitative identification. Prone to interference from other substances. | Generally not used for purity assessment. |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Not available. | The gold standard for purity analysis. Highly sensitive and specific, allows for quantification of individual impurities. |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Not available. | Excellent for identifying volatile impurities and degradation products. Provides structural information. |
| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Not available. | Provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard for each impurity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose method for the purity analysis of an this compound sample. Method development and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program to elute this compound and any impurities.
-
Record the chromatogram.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify its potential degradation products.
-
Materials: High-purity this compound standard, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light chamber, oven.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to intense UV/visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (as per Protocol 1). Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Visualizations
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
- 8. m.youtube.com [m.youtube.com]
strategies to prevent the hydrolysis of the ester group in alpha-Eucaine
Technical Support Center: Alpha-Eucaine Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the ester group in this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ester group susceptible to hydrolysis?
A1: this compound is a synthetic compound, previously used as a local anesthetic, that belongs to the ester class of anesthetics.[1][2] Its chemical name is methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate.[1][3] The structure contains a benzoate (B1203000) ester linkage (-COO-), which is susceptible to hydrolysis. Hydrolysis is a chemical reaction where a water molecule breaks this ester bond, splitting this compound into its constituent carboxylic acid (benzoic acid) and alcohol (methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate).[4][5] This degradation leads to a loss of the compound's activity.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of ester hydrolysis is primarily influenced by three factors: pH, temperature, and the presence of enzymes (in biological systems).
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters.[5] The stability of ester-containing local anesthetics is often greatest in the slightly acidic pH range.
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including hydrolysis.[6]
-
Enzymes: In vivo, ester-type local anesthetics are rapidly metabolized by plasma pseudocholinesterases, which are enzymes that efficiently catalyze their hydrolysis.[7]
Troubleshooting Guide
Q3: My this compound solution is showing signs of degradation. How can I troubleshoot this?
A3: Unexpected degradation is almost always due to hydrolysis. Use the following workflow to identify and mitigate the cause.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. medistudygo.com [medistudygo.com]
Technical Support Center: Revitalizing Alpha-Eucaine for Modern Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with alpha-Eucaine. Given its limited commercial availability, this guide focuses on addressing the practical challenges of its synthesis, characterization, and experimental use, with a particular emphasis on mitigating its known tissue-irritating effects.
Frequently Asked Questions (FAQs)
This compound is one of the earliest synthetic local anesthetics, developed as an analogue of cocaine.[1] Historically, it was used for local anesthesia but was quickly superseded by less irritating alternatives like beta-Eucaine.[1][2] Its limited availability today is due to its historical replacement in clinical practice and the consequently low commercial demand. Researchers interested in studying its unique properties or using it as a scaffold for novel compound development typically need to synthesize it in-house.
Q2: What is the primary mechanism of action for this compound?
Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3] By inhibiting sodium influx, it prevents the depolarization necessary for the generation and conduction of nerve impulses, resulting in a loss of sensation.
Q3: What causes the tissue irritation associated with this compound?
The precise molecular mechanism of this compound-induced tissue irritation is not extensively documented. However, it is likely related to general mechanisms of local anesthetic cytotoxicity, which can include:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[4][5]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and function, leading to apoptosis.[4][5]
-
Apoptosis and Necrosis: Induction of programmed cell death (apoptosis) or uncontrolled cell death (necrosis) at the injection site.[2][4][6]
The chemical properties of the this compound molecule likely contribute to these effects.
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound can be challenging for researchers unfamiliar with the specific reaction steps. Below is a summary of the synthesis pathway and common issues that may be encountered.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process, adapted from historical literature.[5][7]
-
Step 1: Synthesis of Triacetonamine (B117949): This is typically achieved through the reaction of acetone (B3395972) and ammonia.
-
Step 2: N-methylation of Triacetonamine: The secondary amine of triacetonamine is methylated to yield 1,2,2,6,6-pentamethylpiperidin-4-one.
-
Step 3: Cyanohydrin Formation: The ketone is converted to a cyanohydrin.
-
Step 4: Esterification: The tertiary alcohol of the cyanohydrin is esterified with benzoyl chloride.
-
Step 5: Pinner Reaction: The nitrile is converted to a methyl ester using acidified methanol.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield in N-methylation | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a suitable methylating agent and optimize reaction time and temperature.[8] |
| Difficulty with Pinner Reaction | Steric hindrance from the quaternary carbon adjacent to the nitrile. The Pinner reaction can be sensitive to sterically hindered nitriles.[9][10] | Use a strong acid catalyst (e.g., dry HCl gas) and anhydrous alcohol. A longer reaction time or higher temperature may be necessary. Consider alternative methods for nitrile to ester conversion if the Pinner reaction consistently fails.[11][12] |
| Product Purification Challenges | Presence of unreacted starting materials and side products. | Utilize column chromatography for purification. The choice of solvent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent can also be effective for final purification. |
Diagrams
Caption: A logical workflow for researchers working with this compound.
Caption: Inferred signaling pathway for this compound-induced tissue irritation.
Data Presentation
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic (meta) | 7.4 - 7.6 | Triplet | 2H |
| Aromatic (para) | 7.5 - 7.7 | Triplet | 1H |
| O-CH₃ (ester) | 3.6 - 3.8 | Singlet | 3H |
| N-CH₃ | 2.2 - 2.4 | Singlet | 3H |
| Piperidine (B6355638) CH₂ | 1.5 - 2.5 | Multiplet | 4H |
| C(CH₃)₂ | 1.1 - 1.4 | Singlet | 12H |
Note: Predicted shifts can vary based on the solvent and the specific prediction software used. These values are for guidance only.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (benzoate) | 165 - 167 |
| C=O (methyl ester) | 170 - 172 |
| Aromatic (quaternary) | 130 - 132 |
| Aromatic (CH) | 128 - 133 |
| Piperidine (quaternary) | 80 - 85 |
| Piperidine (C(CH₃)₂) | 55 - 60 |
| Piperidine (CH₂) | 40 - 50 |
| O-CH₃ | 50 - 55 |
| N-CH₃ | 30 - 35 |
| C(CH₃)₂ | 20 - 30 |
Note: These are estimated chemical shifts and should be confirmed with experimental data.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis of synthesized this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0) gradient.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm and 275 nm.
-
Injection Volume: 10 µL
This method should be validated for linearity, precision, and accuracy.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 333. Key fragmentation patterns would likely involve:
-
Loss of the methoxycarbonyl group (-COOCH₃)
-
Loss of the benzoyloxy group (-OOCC₆H₅)
-
Cleavage of the piperidine ring
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound, which is crucial for evaluating its tissue-irritating potential and for testing the efficacy of mitigating formulations.
-
Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts or a neuronal cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for 15 minutes with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
This protocol can be adapted to test different formulations of this compound (e.g., with buffering agents) to assess their potential to reduce cytotoxicity.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. α-Eucaine - Wikipedia [en.wikipedia.org]
- 8. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Nitrile to Ester - Common Conditions [commonorganicchemistry.com]
managing the hygroscopic nature of alpha-Eucaine hydrochloride powder
Welcome to the technical support center for alpha-Eucaine hydrochloride powder. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound hydrochloride to be hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[1] For this compound hydrochloride, this means the powder can attract and retain water molecules, which may lead to changes in its physical and chemical properties.[2] This can impact its stability, potency, and handling characteristics during experiments.[2]
Q2: What are the potential consequences of moisture absorption by this compound hydrochloride powder?
A2: Moisture absorption can lead to several issues, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability, which can affect accurate weighing and dispensing.[3][4]
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, potentially reducing the purity and potency of the compound.[3][4]
-
Altered Dissolution Rates: Changes in the physical state of the powder due to moisture can affect its solubility and dissolution profile.[2]
-
Inaccurate Dosing: Poor flowability and clumping can lead to inconsistencies in dosage preparation.[3]
Q3: How can I determine the moisture content of my this compound hydrochloride powder?
A3: Several analytical methods can be used to determine the water content in pharmaceutical powders. Common techniques include:
-
Karl Fischer Titration: This is a highly accurate and specific method for water content determination.[]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, which can be used to determine the amount of volatile components like water.
-
Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive method that can be calibrated to measure moisture content.[6]
Q4: What are the ideal storage conditions for this compound hydrochloride powder?
A4: To minimize moisture absorption, this compound hydrochloride powder should be stored in a tightly sealed container in a controlled, low-humidity environment. The use of desiccants within the storage container or a desiccator cabinet is highly recommended.[2] Storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) provides the best protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Powder is clumped or caked | High ambient humidity during handling or improper storage. | 1. Gently break up clumps with a clean, dry spatula before weighing. 2. Dry the powder under vacuum at a mild temperature (verify temperature stability of the compound first). 3. For future use, handle the powder in a low-humidity environment (e.g., glove box or fume hood with dehumidifier). |
| Inconsistent results in experiments | Moisture-induced degradation or inaccurate weighing due to poor flowability. | 1. Determine the moisture content of your powder batch before use. 2. Implement stringent environmental controls during handling. 3. Prepare solutions fresh for each experiment. |
| Difficulty in achieving complete dissolution | The powder has undergone physical changes due to moisture, affecting its solubility. | 1. Use sonication or gentle heating (if the compound is heat-stable) to aid dissolution. 2. Consider using a different solvent or adjusting the pH of the solution. 3. Ensure the powder is finely dispersed before adding the bulk of the solvent. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound hydrochloride powder.
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as anhydrous methanol.
-
Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a certified water standard.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh a sample of this compound hydrochloride powder.
-
Titration: Quickly transfer the weighed powder to the titration vessel.
-
Analysis: Start the titration process. The instrument will automatically determine the endpoint when all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.
Protocol 2: Gravimetric Sorption Analysis for Hygroscopicity Classification
Objective: To assess the hygroscopic nature of this compound hydrochloride powder by measuring its moisture uptake at a specific relative humidity.
Methodology:
-
Sample Preparation: Place a known weight of the powder in a tared, shallow weighing dish.
-
Drying: Dry the sample to a constant weight in a vacuum oven at a suitable temperature to establish a baseline dry weight.
-
Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated salt solution that maintains a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at room temperature).
-
Equilibration: Allow the sample to equilibrate at this constant humidity for 24 hours.
-
Weight Measurement: After 24 hours, re-weigh the sample.
-
Calculation: Calculate the percentage increase in weight due to moisture sorption. This value can be used to classify the hygroscopicity of the powder according to pharmacopeial standards.
Visualizations
References
Technical Support Center: Accurate Identification of alpha-Eucaine in Complex Historical Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately identify alpha-Eucaine in complex historical mixtures. The following resources are designed to address common challenges and provide clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of historical mixtures might it be found?
A1: this compound is a synthetic local anesthetic, historically used as a substitute for cocaine in the late 19th and early 20th centuries.[1][2] It was one of the first synthetic anesthetics to see general use.[1] You may encounter this compound in historical pharmaceutical preparations such as topical solutions, ointments, or powders for dental or minor surgical procedures. These mixtures could contain other active ingredients like antiseptics, vasoconstrictors (e.g., epinephrine), or other analgesics, as well as various excipients common to the era, such as vegetable oils, lanolin, or simple powders.
Q2: What are the primary chemical identifiers for this compound?
A2: Key chemical identifiers for this compound are summarized in the table below. These are crucial for configuring analytical instrumentation and interpreting data.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₄ |
| Molar Mass | 333.428 g/mol [1] |
| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate[1] |
| CAS Number | 470-68-8[1] |
Q3: What are the main analytical challenges in identifying this compound in historical samples?
A3: The primary challenges include:
-
Matrix Interference: Historical samples are often complex, containing numerous compounds that can interfere with the analysis.[3]
-
Presence of Isomers and Analogs: Beta-Eucaine, a structurally similar and less toxic isomer, was also used and can be difficult to distinguish from this compound without appropriate chromatographic separation.
-
Degradation: Over time, this compound may have degraded, primarily through ester hydrolysis, leading to the formation of benzoic acid and an alcohol moiety. This can complicate identification and quantification.
-
Low Concentration: The concentration of this compound in the original product may have been low, and it may have further decreased due to degradation.
Q4: Which analytical techniques are most suitable for the identification of this compound?
A4: The most suitable techniques are modern chromatographic and mass spectrometric methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural information, making it a strong choice for unambiguous identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, which is particularly useful for analyzing complex mixtures with low analyte concentrations.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique, though it may be less selective than mass spectrometry-based methods.
Troubleshooting Guides
Issue 1: No peak corresponding to this compound is observed in the chromatogram.
-
Question: I have extracted a historical sample, but I do not see a peak where I expect this compound to elute. What could be the problem?
-
Answer:
-
Inefficient Extraction: The extraction protocol may not be suitable for this compound or the sample matrix. As an alkaloid, this compound's solubility is pH-dependent. Ensure your extraction protocol involves an appropriate pH adjustment to bring this compound into a soluble form. Consider a liquid-liquid extraction with a pH adjustment step or a solid-phase extraction (SPE) designed for basic compounds.
-
Analyte Degradation: this compound may have completely degraded in the sample. Look for potential degradation products, such as benzoic acid, which would suggest the original presence of the analyte.
-
Insufficient Sensitivity: The concentration of this compound may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive technique like LC-MS/MS.
-
Incorrect Instrument Parameters: Verify your chromatographic conditions (column, mobile phase, temperature) and detector settings.
-
Issue 2: A peak is present, but its mass spectrum does not match the expected spectrum for this compound.
-
Question: I have a peak at the expected retention time, but the mass spectrum is not a clear match for this compound. How should I proceed?
-
Answer:
-
Co-elution with an Interfering Compound: The peak may be a composite of this compound and a matrix component. Improve your chromatographic separation by adjusting the gradient, flow rate, or changing the column. A high-resolution mass spectrometer can also help to distinguish between compounds with very similar masses.
-
Presence of an Isomer: You may be detecting beta-Eucaine, which has the same mass as this compound. The fragmentation patterns in the mass spectrum might be very similar. A high-efficiency chromatographic separation is essential to resolve these isomers.
-
In-source Fragmentation or Adduct Formation: The mass spectrum might be dominated by an unusual fragment or an adduct (e.g., with sodium or potassium). Review the full mass spectrum for the expected molecular ion and common fragments. Adjusting the ionization source parameters may help to reduce in-source fragmentation.
-
Issue 3: High background noise or matrix effects are obscuring the signal.
-
Question: My chromatogram has a very high baseline, or I suspect ion suppression in my LC-MS analysis. What can I do?
-
Answer:
-
Improve Sample Cleanup: The most effective solution is to implement a more rigorous sample preparation procedure. Solid-phase extraction (SPE) is highly recommended for cleaning up complex samples before analysis.
-
Use a Divert Valve: If using LC-MS, program a divert valve to send the highly retained, non-polar components of the sample matrix to waste instead of into the mass spectrometer.
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your historical sample to compensate for matrix effects.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response. If one is not available, a structurally similar compound that is not present in the sample can be used.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Solubilization: Accurately weigh a portion of the historical mixture. Dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. Gentle heating or sonication may aid dissolution.
-
pH Adjustment: Adjust the pH of the sample solution to approximately 9-10 with a dilute base (e.g., ammonium (B1175870) hydroxide). This will ensure that this compound is in its free base form.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the pH-adjusted sample solution onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences. Follow with a wash using a weak organic solvent (e.g., ethyl acetate) to remove moderately polar interferences.
-
Elution: Elute the this compound from the cartridge using a small volume of a basic organic solvent, such as 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for your chromatographic analysis.
Protocol 2: GC-MS Analysis
-
Column: A non-polar or moderately polar capillary column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Splitless injection at 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 400.
Protocol 3: LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 334. Product ions would need to be determined by infusing a standard, but likely candidates would result from the fragmentation of the ester linkages.
Quantitative Data Summary
The following table provides predicted analytical data for this compound based on its structure and the analysis of similar compounds. Note: These values should be experimentally verified with a certified reference standard.
| Analytical Technique | Parameter | Predicted Value |
| GC-MS | Retention Index | 2300 - 2500 on a DB-5 column |
| Key m/z fragments | 333 (M⁺), 318, 274, 212, 105, 77 | |
| LC-MS/MS | Precursor Ion [M+H]⁺ | 334.2 |
| Product Ions | To be determined experimentally | |
| HPLC-UV | λmax | ~230 nm and ~274 nm (characteristic of the benzoyl group) |
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Troubleshooting decision tree for a missing this compound peak.
References
Technical Support Center: Stable Formulations of alpha-Eucaine for In Vitro Research
Welcome to the technical support center for utilizing alpha-Eucaine in your in vitro research. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you develop stable formulations and navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for in vitro research?
This compound is a synthetic, ester-type local anesthetic, one of the first to be developed as an alternative to cocaine.[1][2][3] Like other ester-based local anesthetics, its primary stability concern is its susceptibility to hydrolysis, where the ester bond is broken, leading to loss of activity.[4] This degradation is significantly influenced by the pH and temperature of the solution, which is a critical consideration for preparing and storing stock solutions and for its use in buffered cell culture media.[3]
Q2: What are the primary degradation products of this compound?
As an ester-type local anesthetic, this compound is expected to hydrolyze into its constituent carboxylic acid and alcohol. Based on its structure (methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate), the primary degradation products would be benzoic acid and methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate.[1][5] The formation of these products leads to a loss of anesthetic activity.
Q3: What is the optimal pH for storing an this compound stock solution?
To maximize stability and shelf-life, commercial local anesthetic solutions are typically acidic, with a pH between 3 and 6.[3][6] In this acidic range, the this compound molecule is predominantly in its protonated, charged form, which is more stable against hydrolysis. For long-term storage of a concentrated stock solution, it is recommended to maintain a slightly acidic pH.
Q4: Can I dissolve this compound directly in my cell culture medium?
It is not recommended to dissolve this compound directly in cell culture medium for making a stock solution. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which can accelerate the hydrolysis of ester-type local anesthetics. It is best practice to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO, ensuring the final DMSO concentration in the culture is non-toxic, typically <0.1%) at a slightly acidic pH and then dilute it to the final working concentration in the cell culture medium immediately before use.[6]
Q5: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
While the primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels, they have been shown to have off-target effects.[7] These can include interactions with other ion channels (potassium and calcium), effects on mitochondrial function, and interference with cellular signaling pathways, which can lead to cytotoxicity or other unexpected cellular responses.[8][9][10] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Solution
Symptoms:
-
Cloudiness or visible particulate matter in the stock solution or after dilution in cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High pH | Local anesthetics are weak bases and are less soluble at higher pH.[11][12] If the pH of your solution is too high, the uncharged form of this compound may precipitate. Ensure your stock solution is slightly acidic. When diluting in buffered media, prepare fresh and use immediately. |
| Interaction with other compounds | Some components of cell culture media or other additives could potentially interact with this compound and cause precipitation.[13] Prepare a fresh stock solution and test its compatibility with your specific medium by adding a small amount and observing for any precipitation. |
| Low Temperature | Solubility can decrease at lower temperatures. If you are storing your solutions at 4°C, allow them to come to room temperature before use and check for any precipitate. |
Troubleshooting Workflow for Precipitation Issues
Caption: A logical flowchart for troubleshooting precipitation of this compound solutions.
Issue 2: Unexpected Cytotoxicity or Low Cell Viability
Symptoms:
-
Increased number of dead or dying cells in culture after treatment with this compound.
-
Reduced cell proliferation compared to controls.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration | All local anesthetics can be cytotoxic at high concentrations.[14] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. |
| Degradation Products | The hydrolysis products of this compound may have their own cytotoxic effects. Ensure you are using a freshly prepared solution to minimize the concentration of these degradants. |
| Off-Target Effects | This compound may be affecting cellular pathways essential for cell survival.[8] Consider assays to investigate apoptosis or mitochondrial dysfunction. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%).[6] Always include a solvent-only control in your experiments. |
Potential Off-Target Signaling Pathways Affected by Local Anesthetics
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
- 5. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of local anesthetics on cell morphology and membrane-associated cytoskeletal organization in BALB/3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Offers Clues About Anesthesia's Effect on Cellular Communication | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precipitation profile of the intravenous induction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of alpha-Eucaine and beta-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of two isomeric local anesthetics, alpha-Eucaine and beta-Eucaine. As synthetic analogs of cocaine, both compounds were historically used for local anesthesia, but their distinct toxicological characteristics led to differing clinical fates. This document summarizes available quantitative toxicity data, outlines plausible experimental methodologies of the era, and illustrates the generally accepted mechanism of action and toxicity for this class of drugs.
Executive Summary
This compound and beta-Eucaine, while structurally similar, exhibit notable differences in their toxicity. Historical data indicates that this compound is significantly more toxic than its beta isomer, with a toxicity profile comparable to that of cocaine. In contrast, beta-Eucaine is reported to be approximately three times less toxic than cocaine. Furthermore, this compound was observed to be a greater irritant to tissues, a factor that limited its clinical utility. The primary mechanism of toxicity for both compounds is believed to be similar to that of cocaine, involving the blockade of sodium channels leading to local anesthesia and, at higher doses, central nervous system (CNS) and cardiovascular toxicity.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and beta-Eucaine. It is important to note that much of this data is historical, with some values for this compound being estimated based on its reported equivalence in toxicity to cocaine. The LD50 (median lethal dose) and MLD (minimum lethal dose) values are presented for various animal models and routes of administration.
| Compound | Animal Model | Route of Administration | Toxicity Value (mg/kg) | Value Type | Reference |
| This compound | Mouse | Intraperitoneal (IP) | ~95.1 | Estimated LD50 | [1] |
| beta-Eucaine | Frog | Subcutaneous (s.c.) | 1300 | MLD | [2] |
| Rabbit | Subcutaneous (s.c.) | 400-500 | MLD | [2] | |
| Rat | Intravenous (i.v.) | 15-25 | MLD | [2] | |
| Cat | Intravenous (i.v.) | 10.0-12.5 | MLD | [2] | |
| Guinea Pig | Subcutaneous (s.c.) | 310 | MLD | [2] | |
| Guinea Pig | Intraperitoneal (i.p.) | 180 | MLD | [2] | |
| Guinea Pig | Intravenous (i.v.) | 30 | MLD | [2] | |
| Cocaine (for comparison) | Mouse | Intraperitoneal (IP) | 95.1 | LD50 | [1] |
Experimental Protocols
While the precise, detailed experimental protocols from the early 20th-century studies on Eucaine toxicity are not extensively documented in accessible modern literature, a general methodology for determining the lethal dose of a substance in that era can be described.
Determination of Minimum Lethal Dose (MLD) and LD50 (Circa Early 20th Century):
A typical protocol for determining the lethal dose of a substance like alpha- or beta-Eucaine would have involved the following steps:
-
Animal Selection: A cohort of a specific animal species (e.g., mice, rabbits, guinea pigs) of a consistent weight and sex would be chosen for the experiment.
-
Dose Preparation: A series of graded doses of the Eucaine salt (e.g., hydrochloride) would be prepared by dissolving the compound in a suitable solvent, likely water or a saline solution.
-
Route of Administration: The prepared solutions would be administered to different groups of animals via a specific route, such as subcutaneous, intraperitoneal, or intravenous injection.
-
Observation: Following administration, the animals would be observed for a set period for signs of toxicity and mortality. The observation period would be crucial for determining the acute toxicity.
-
Data Collection: The number of deceased animals in each dose group would be recorded.
-
Calculation of MLD/LD50:
-
The Minimum Lethal Dose (MLD) would be identified as the lowest dose that resulted in the death of any animal in a group.
-
For the Median Lethal Dose (LD50) , a statistical method, such as the probit method developed later, would be used to estimate the dose required to kill 50% of the animals in a test group.
-
Mechanism of Toxicity: A Signaling Pathway Perspective
The primary mechanism of action for local anesthetics like the Eucaines is the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses. At toxic doses, this same mechanism can lead to severe systemic effects.
The following diagram illustrates the general mechanism of local anesthetic toxicity, which is applicable to alpha- and beta-Eucaine.
At therapeutic concentrations, the blockade of sodium channels results in localized anesthesia. However, with systemic absorption of high doses, this channel blockade in the central nervous system can lead to initial CNS excitation (restlessness, tremors) followed by depression (convulsions, respiratory depression). In the cardiovascular system, sodium channel blockade can disrupt cardiac conduction, leading to arrhythmias and, ultimately, cardiac arrest.
Conclusion
The available evidence, though largely historical, clearly indicates that beta-Eucaine possesses a more favorable toxicity profile than this compound. The significantly lower toxicity and reduced tissue irritation of beta-Eucaine made it a more viable, albeit now obsolete, local anesthetic. The higher toxicity of this compound, comparable to that of cocaine, was a major factor in its disuse. For researchers in drug development, the case of the Eucaine isomers serves as a compelling example of how subtle structural differences can profoundly impact the toxicological properties of a compound.
References
A Comparative Guide to the Analytical Validation of alpha-Eucaine: Historical vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the historical and modern analytical methods for the validation of alpha-Eucaine, an early synthetic local anesthetic. By examining the evolution of analytical techniques, this document offers insights into the advancements in precision, sensitivity, and specificity in pharmaceutical analysis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the analytical lifecycle of pharmaceutical compounds.
From Basic Purity Tests to Advanced Chromatographic Separations
The validation of this compound, first synthesized in the late 19th century, has evolved dramatically. Early methods relied on fundamental chemical and physical tests to ensure identity and purity, reflecting the standards of the time. In contrast, contemporary analytical chemistry employs highly sophisticated chromatographic and spectrometric techniques, providing a much more detailed and quantitative assessment of the compound.
Data Presentation: A Tale of Two Eras in Analytical Precision
The following tables summarize the key performance characteristics of historical and modern analytical methods for this compound. The historical data is based on typical performance of methods from the early 20th century for similar alkaloidal substances, while the modern data is derived from current validation standards for local anesthetics using advanced instrumentation.
Table 1: Comparison of Historical and Modern Analytical Methodologies for this compound Validation
| Parameter | Historical Methods (circa early 20th Century) | Modern Methods (HPLC-UV, GC-MS, CE) |
| Principle | Relied on basic physical and chemical properties such as melting point, solubility, and colorimetric reactions. Purity was often inferred from these collective observations. | Based on the differential partitioning of the analyte between a mobile and stationary phase (chromatography) or its electrophoretic mobility, coupled with specific detection. |
| Specificity | Low. Methods were often general for alkaloids and could be affected by the presence of structurally similar impurities. | High. Chromatographic techniques provide excellent separation of this compound from its impurities and degradation products. Mass spectrometry offers definitive identification. |
| Sensitivity | Low. Required milligram quantities of the analyte for detection. | High. Capable of detecting and quantifying this compound at microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) levels. |
| Quantitation | Primarily qualitative or semi-quantitative. Titrimetric methods offered some quantitative data but with lower precision. | Highly quantitative with excellent accuracy and precision. Provides reliable data for pharmacokinetic and quality control studies. |
| Sample Throughput | Low. Methods were manual and time-consuming. | High. Automated systems allow for the rapid analysis of a large number of samples. |
Table 2: Quantitative Performance Comparison
| Metric | Historical Methods | Modern HPLC-UV Method | Modern GC-MS Method | Modern Capillary Electrophoresis Method |
| Limit of Detection (LOD) | Not formally defined; detection in the mg range. | ~0.05 µg/mL | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Not formally defined; quantitation in the mg range. | ~0.15 µg/mL | ~0.03 µg/mL | ~0.3 µg/mL |
| Linearity (R²) | Not applicable. | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | Highly variable, often not determined. | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | >10% for titrations. | <2% | <3% | <5% |
Experimental Protocols: A Glimpse into the Laboratory, Then and Now
The methodologies employed for the validation of this compound have undergone a profound transformation. Early 20th-century protocols were characterized by manual, wet-chemistry techniques, while modern methods are instrument-intensive and automated.
Historical Analytical Protocol (circa 1910)
This protocol is a composite of typical analytical practices of the era for alkaloidal substances, guided by early pharmacopeial standards.
1. Identification
-
Melting Point Determination: A small amount of the this compound hydrochloride powder was packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melted was observed and compared to the established standard.
-
Solubility Tests: The solubility of this compound hydrochloride was tested in water and ethanol. A specified amount of the substance was added to a defined volume of the solvent at a controlled temperature to observe for complete dissolution.
-
Colorimetric Assay (Mayer's Test): A small amount of this compound was dissolved in dilute acid. A few drops of Mayer's reagent (potassium mercuric iodide solution) were added. The formation of a cream-colored precipitate indicated the presence of an alkaloid.[1]
2. Purity Assessment (Semi-Quantitative)
-
Titration with Mayer's Reagent: A known weight of this compound was dissolved in water and titrated with a standardized solution of Mayer's reagent. The endpoint was determined by the cessation of precipitate formation, providing a semi-quantitative measure of the alkaloid content.
Modern Analytical Protocols
The following are representative protocols for the validation of this compound using modern analytical instrumentation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Analysis: Injection of a fixed volume (e.g., 10 µL) of the sample and standards into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for amine analysis (e.g., DB-5ms) is used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, ramped to 280°C.
-
Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: The this compound sample is dissolved in a volatile organic solvent (e.g., methanol). Derivatization may be employed to improve volatility and peak shape.
-
Analysis: A small volume (e.g., 1 µL) is injected into the GC. The retention time and mass spectrum are used for identification, and the peak area of a specific ion is used for quantification.
3. Capillary Electrophoresis (CE)
-
Instrumentation: A capillary electrophoresis system with a fused-silica capillary and a UV detector.
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate buffer at a low pH.
-
Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.
-
Detection: On-column UV detection at 214 nm.
-
Sample Introduction: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Analysis: The migration time of the analyte is used for identification, and the peak area is used for quantification.
Visualizing the Workflow: From Benchtop to Automated Analysis
The following diagrams, generated using the DOT language, illustrate the stark contrast between the historical and modern analytical workflows for the validation of this compound.
Conclusion
The journey of analytical methods for this compound from the early 20th century to the present day showcases the remarkable progress in analytical science. The shift from subjective, manual techniques to objective, automated, and highly sensitive instrumental methods has fundamentally transformed the standards of drug quality and safety. This comparative guide highlights the importance of continuous innovation in analytical chemistry for ensuring the efficacy and safety of pharmaceutical products.
References
A Cross-Referential Analysis of Historical and Modern Analytical Data on α-Eucaine
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed comparison of historical and modern analytical data for the early synthetic local anesthetic, α-Eucaine. Designed for researchers, scientists, and drug development professionals, this document cross-references early twentieth-century characterization data with the capabilities of modern analytical techniques. Due to the limited availability of recent, direct analysis of α-Eucaine, this guide will utilize historical data and illustrate modern analytical approaches with a closely related, well-characterized local anesthetic, Lidocaine, as a representative example. This comparative approach offers a valuable perspective on the evolution of pharmaceutical analysis and quality control.
Historical and Modern Physicochemical and Spectroscopic Data
The following table summarizes the known quantitative data for α-Eucaine from historical sources and provides a comparative framework for the types of data obtained through modern analytical methods, illustrated with data for Lidocaine.
| Parameter | Historical Data (α-Eucaine) | Modern Analytical Data (Lidocaine - Illustrative) |
| Melting Point | α-Eucaine (base): 103-104°C | Lidocaine (base): 68-69°C |
| α-Eucaine Hydrochloride: Decomposes at ~200°C | Lidocaine Hydrochloride: 77-78°C | |
| Solubility | α-Eucaine (base): | |
| - Water: Sparingly soluble | - Water: Practically insoluble | |
| - Alcohol: Readily soluble | - Alcohol: Freely soluble | |
| - Ether: Readily soluble | - Ether: Freely soluble | |
| α-Eucaine Hydrochloride: | Lidocaine Hydrochloride: | |
| - Water: 1 part in 10 | - Water: Freely soluble | |
| - Alcohol: 1 part in 30 | - Alcohol: Very soluble | |
| Spectroscopy | ||
| - Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra provide detailed structural information, including chemical shifts and coupling constants for each proton and carbon atom, confirming the molecular structure. | |
| - Mass Spectrometry (MS) | High-resolution mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structure. | |
| - Infrared (IR) Spectroscopy | IR spectroscopy identifies characteristic functional groups present in the molecule, such as C=O (ester and amide), C-N, and aromatic ring vibrations. |
Experimental Protocols
Historical Methods for α-Eucaine Characterization (circa 1901)
The experimental protocols of the early 20th century were reliant on fundamental physical and chemical tests to identify and characterize compounds. These methods, while less precise than modern techniques, formed the basis of pharmaceutical quality control.
1. Melting Point Determination:
The melting point of α-Eucaine and its hydrochloride salt was likely determined using a capillary tube method. A small, powdered sample of the compound would be packed into a thin-walled glass capillary tube, which was then attached to a mercury-in-glass thermometer. This assembly was then immersed in a heated bath of a high-boiling liquid, such as concentrated sulfuric acid or paraffin (B1166041) oil. The bath was heated slowly and stirred to ensure uniform temperature distribution. The temperatures at which the substance began to melt and at which it became completely liquid were observed and recorded as the melting point range.
2. Solubility Determination:
Solubility was determined by systematically dissolving a known weight of the solute (α-Eucaine or its hydrochloride) in a measured volume of a solvent (water, alcohol, ether) at a specific temperature. The process likely involved adding the solvent portion-wise to the solute with agitation until complete dissolution was observed. The solubility would then be expressed as the number of parts of the solvent required to dissolve one part of the solute.
Modern Analytical Methods for Local Anesthetic Characterization (Illustrative Example: Lidocaine)
Modern analytical chemistry employs a suite of sophisticated instrumental techniques to provide unambiguous identification, structural elucidation, and quantification of pharmaceutical compounds.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate, identify, and quantify the components in a mixture.
-
Methodology: A solution of the sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid solvent (mobile phase) is pumped through the column at high pressure. The components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluted component.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate and identify volatile and semi-volatile compounds.
-
Methodology: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column and carries the sample components. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the detailed molecular structure of a compound.
-
Methodology: A sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses. The nuclei of certain atoms (e.g., ¹H, ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of each atom, allowing for the complete elucidation of the molecular structure.
4. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in a molecule.
-
Methodology: A beam of infrared light is passed through the sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum shows absorption bands that are characteristic of specific functional groups (e.g., C=O, N-H, O-H).
Visualizing Analytical Workflows and Mechanisms
To better illustrate the processes involved in both the historical and modern analysis of a pharmaceutical compound, as well as its mechanism of action, the following diagrams are provided.
Caption: A comparison of historical and modern analytical workflows.
Caption: Signaling pathway of local anesthetics.
comparative study of the sodium channel blocking activity of alpha-Eucaine and lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sodium channel blocking properties of α-Eucaine and lidocaine (B1675312). While lidocaine is a well-characterized amide local anesthetic, α-Eucaine is an older, ester-based local anesthetic with limited available data. This comparison leverages data from related ester-based compounds to provide a functional context for α-Eucaine's likely activity relative to the extensively studied lidocaine.
Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Both α-Eucaine and lidocaine exert their local anesthetic effects by blocking voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[1] The primary mechanism of action is a state-dependent blockade, meaning the affinity of the drug for the sodium channel is dependent on the channel's conformational state (resting, open, or inactivated).[2][3]
Local anesthetics, being weak bases, exist in both charged (cationic) and uncharged (neutral) forms at physiological pH.[4] The neutral form is lipid-soluble and can cross the neuronal membrane.[4] Once inside the neuron, an equilibrium is established, and the cationic form binds to a specific receptor site within the inner pore of the sodium channel.[4][5] This binding effectively occludes the channel, preventing the influx of sodium ions and thereby blocking nerve impulse transmission.[1][5]
Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2][3] This property leads to "use-dependent" or "phasic" block, where the blocking effect is more pronounced in rapidly firing neurons, a characteristic that is therapeutically advantageous.[6][7]
Data Presentation: A Comparative Look at Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for tonic and inactivated state block of sodium channels for lidocaine and representative ester-based local anesthetics. Lower IC50 values indicate higher potency.
| Compound | Chemical Class | Tonic Block IC50 (µM) | Inactivated State Block IC50 (µM) | Reference(s) |
| Lidocaine | Amide | 204 - 210 | 60 | [10][11] |
| α-Eucaine | Ester | Data not available | Data not available | |
| Cocaine | Ester | ~328 | 3.4 - 8 | [12][13] |
| Procaine | Ester | 60 - 200 | Data not available | [10] |
| Tetracaine (B1683103) | Ester | 0.7 | 5.2 | [10][14] |
Data for cocaine, procaine, and tetracaine are provided to contextualize the likely potency of the ester-based α-Eucaine.
Based on the data from related compounds, ester-based local anesthetics can exhibit a wide range of potencies. Tetracaine is notably more potent than lidocaine in tonic block, while cocaine shows a high affinity for the inactivated state.[10][13][14] It is plausible that α-Eucaine's potency lies within this range. Amide local anesthetics like lidocaine generally have a longer duration of action due to their hepatic metabolism, whereas ester-based anesthetics are rapidly hydrolyzed by plasma esterases.[4][15]
Experimental Protocols
The characterization of sodium channel blocking activity is primarily conducted using electrophysiological techniques, with the patch-clamp method being the gold standard.[16][17]
1. Cell Preparation:
-
Experiments are typically performed on isolated neurons (e.g., dorsal root ganglion neurons) or cell lines (e.g., HEK293) stably expressing specific subtypes of voltage-gated sodium channels.[18]
2. Whole-Cell Voltage-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.[16]
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the transmembrane ion currents.[19]
-
A patch-clamp amplifier and data acquisition system are used to record sodium currents elicited by specific voltage protocols.[19]
3. Voltage Protocols for Assessing State-Dependent Block:
-
Tonic Block (Resting State):
-
The cell is held at a hyperpolarized membrane potential (e.g., -100 mV to -120 mV) where most sodium channels are in the resting state.[18]
-
Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
The drug is applied at various concentrations, and the reduction in the peak sodium current is measured to determine the IC50 for the resting state.[18]
-
-
Use-Dependent Block (Open State):
-
The cell is held at a hyperpolarized potential.
-
A train of repetitive depolarizing pulses (e.g., at 5 Hz or 10 Hz) is applied to induce channel opening.
-
The progressive decrease in the peak sodium current during the pulse train in the presence of the drug indicates use-dependent block.[6]
-
-
Inactivated State Block:
-
A long depolarizing prepulse (e.g., 500 ms (B15284909) to several seconds) is applied to move the channels into the inactivated state.[6]
-
A subsequent test pulse is applied to measure the fraction of available channels.
-
The shift in the voltage-dependence of inactivation in the presence of the drug is used to calculate the affinity for the inactivated state.[6]
-
Visualizing the Mechanism and Workflow
Mechanism of Local Anesthetic Action on Sodium Channels.
Workflow for Electrophysiological Characterization.
Conclusion
Lidocaine is a well-understood sodium channel blocker with a moderate potency and a preference for inactivated channels. While direct experimental data for α-Eucaine is scarce, its classification as an ester-based local anesthetic suggests it likely shares the fundamental mechanism of state-dependent sodium channel blockade. The potency of α-Eucaine can be expected to fall within the range observed for other ester local anesthetics, some of which are significantly more potent than lidocaine. A key differentiator between the two is their metabolic pathway, with the ester linkage of α-Eucaine rendering it susceptible to rapid plasma hydrolysis, likely resulting in a shorter duration of action compared to the more stable amide structure of lidocaine. Further electrophysiological studies on α-Eucaine are warranted to definitively characterize its sodium channel blocking properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medistudygo.com [medistudygo.com]
- 6. Commentary: A Revised View of Local Anesthetic Action: What Channel State Is Really Stabilized? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nysora.com [nysora.com]
- 8. α-Eucaine - Wikipedia [en.wikipedia.org]
- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of cocaine-induced block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine binds to a common site on open and inactivated human heart (Nav1.5) sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Charged tetracaine as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. personal.utdallas.edu [personal.utdallas.edu]
- 18. benchchem.com [benchchem.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
A Comparative Analysis of Alpha-Eucaine and Procaine in Early 20th Century Clinical Practice
In the annals of local anesthesia, the transition from the naturally derived cocaine to synthetic alternatives marked a pivotal moment in surgical and dental practices. Among the earliest contenders to replace the toxic and addictive cocaine were alpha-Eucaine and procaine (B135). This guide provides a comparative overview of their efficacy, drawing upon available historical clinical and experimental data from the late 19th and early 20th centuries.
Quantitative Data Summary
Direct quantitative comparisons from single, controlled studies of the early 20th century are scarce in readily available literature. However, a synthesis of historical accounts allows for a comparative summary of their key properties.
| Feature | This compound | Procaine (Novocain) |
| Year of Synthesis | c. 1896 | 1905 |
| Anesthetic Potency | Effective, comparable to cocaine | Less potent than cocaine |
| Onset of Action | Reportedly rapid | Relatively slow |
| Duration of Action | Short | Short, significantly prolonged with epinephrine (B1671497) |
| Toxicity | Less toxic than cocaine | Significantly less toxic than cocaine |
| Vasoconstrictive Properties | None (vasodilator) | None (vasodilator) |
| Tissue Irritation | Significant, a major drawback | Minimal, well-tolerated |
| Addiction Potential | None reported | None |
| Primary Clinical Use | Initially in ophthalmology and dentistry | Dentistry, minor and major surgery (with epinephrine) |
| Key Disadvantage | Caused significant local irritation and pain upon injection | Short duration of action without a vasoconstrictor |
Experimental Protocols in Historical Context
The evaluation of local anesthetics in the late 19th and early 20th centuries relied on a combination of animal experiments and clinical observations, often including self-experimentation by the researchers themselves.
Animal Studies
-
Corneal Anesthesia in Rabbits: A common method involved applying a solution of the anesthetic to a rabbit's cornea. The loss of the blink reflex upon touching the cornea with a fine hair or probe indicated the onset and duration of anesthesia.
-
Sensory Block in Frogs: The reflex withdrawal of a frog's leg from a weak acid solution was observed. The anesthetic was injected into the dorsal lymph sac, and the time taken to block this reflex was recorded.
-
Toxicity Studies (Lethal Dose Determination): Varying doses of the anesthetic were administered to animals (e.g., guinea pigs, rabbits) via subcutaneous or intravenous injection to determine the minimum lethal dose (LD50), providing a quantitative measure of toxicity.
Human and Clinical Studies
-
Infiltration Anesthesia: The anesthetic was injected subcutaneously into a small area of the forearm. The subsequent loss of sensation was tested by pricking with a needle or measuring the response to a mild electrical stimulus. The area and duration of anesthesia were recorded.
-
Nerve Block Anesthesia: The anesthetic was injected near a specific nerve trunk, and the resulting sensory and sometimes motor blockade in the innervated area was observed. This was a common method of evaluation in dental and surgical applications.
-
Observation of Side Effects: Clinicians meticulously documented any local or systemic side effects, such as pain on injection, tissue irritation, swelling, and systemic effects on heart rate and respiration. These qualitative observations were crucial in determining the clinical viability of a new anesthetic.
Visualizing the Scientific Process and Mechanisms
Experimental Workflow for Early Local Anesthetic Evaluation
Caption: Generalized workflow for the evaluation of early local anesthetics.
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics at the nerve cell membrane.
Concluding Remarks
The development of this compound represented a crucial first step away from the reliance on cocaine for local anesthesia. However, its significant drawback of causing tissue irritation limited its widespread clinical adoption. The subsequent synthesis of procaine by Alfred Einhorn in 1905, and its introduction into clinical practice by Heinrich Braun, marked a significant advancement.[1] Procaine, particularly when combined with epinephrine to prolong its action, offered a much safer and better-tolerated alternative, despite being less potent than cocaine.[1] It quickly became the gold standard for local anesthesia for several decades. The historical comparison of this compound and procaine underscores the iterative nature of drug development, where initial discoveries pave the way for safer and more effective therapeutic agents.
References
Validating the Structure of Historical alpha-Eucaine Samples Using Modern Spectroscopy: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the chemical structure of historical samples of alpha-Eucaine, an early synthetic local anesthetic, using modern spectroscopic techniques. As historical samples may have undergone degradation or may have been synthesized with impurities, robust structural verification is crucial for any contemporary research or use. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose, offering detailed experimental protocols and expected data for a pure this compound sample.
Introduction to this compound
This compound, with the chemical formula C₁₉H₂₇NO₄ and a molar mass of 333.428 g·mol⁻¹, was one of the first synthetic substitutes for cocaine, developed in the late 19th century.[1][2] Its synthesis involved a multi-step process starting from acetone.[1] Given the historical context of its synthesis, variations in purity and the presence of isomers or byproducts in historical samples are plausible. Modern spectroscopic methods provide the precision necessary to unequivocally confirm the structure and purity of such samples.
Comparative Analysis of Spectroscopic Techniques
The structural elucidation of a small organic molecule like this compound is most effectively achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
| Spectroscopic Technique | Information Provided | Expected Results for this compound |
| ¹H NMR Spectroscopy | Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. | Predicted spectrum would show distinct signals for the aromatic protons of the benzoate (B1203000) group, the methyl and methylene (B1212753) protons of the piperidine (B6355638) ring, the N-methyl group, and the methyl ester group. |
| ¹³C NMR Spectroscopy | Reveals the number of different types of carbon atoms in the molecule and their electronic environments. | Predicted spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring and its substituents. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation. | The molecular ion peak [M]⁺ is expected at m/z 333. Key fragments would likely correspond to the loss of the methoxycarbonyl group and the benzoate group. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | The spectrum would exhibit strong absorption bands for the ester carbonyl (C=O) groups, C-O stretching of the esters, and aromatic C-H and C=C bonds. The absence of N-H stretching bands would confirm the tertiary amine. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a historical this compound sample. Adjustments may be necessary based on the specific instrumentation and the condition of the sample.
Sample Preparation
A small, representative portion of the historical this compound sample should be dissolved in an appropriate solvent. For NMR analysis, deuterated chloroform (B151607) (CDCl₃) is a suitable choice. For Mass Spectrometry and IR Spectroscopy, a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) can be used.
¹H and ¹³C NMR Spectroscopy
-
Dissolution: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
-
Sample Infusion: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile. Infuse the solution directly into the mass spectrometer's source at a flow rate of 5-10 µL/min.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Fragmentation Analysis (MS/MS): To further confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 333) to observe its characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal for solid samples and requires minimal preparation. Place a small amount of the powdered this compound sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 7.4 | Multiplet | 5H | Aromatic protons (benzoate) |
| 3.7 | Singlet | 3H | Methyl ester (-COOCH₃) |
| 2.5 - 1.8 | Multiplets | 4H | Piperidine ring methylene protons (-CH₂-) |
| 2.3 | Singlet | 3H | N-methyl group (-NCH₃) |
| 1.5 - 1.2 | Singlets | 12H | Gem-dimethyl and other methyl groups on piperidine ring |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Ester carbonyl (-COO-) |
| ~165 | Benzoate carbonyl (-OOC-Ph) |
| 133 - 128 | Aromatic carbons |
| ~80 | Quaternary carbon C4 |
| ~60 | Piperidine ring carbons adjacent to N |
| ~52 | Methyl ester carbon (-COOCH₃) |
| ~40 | N-methyl carbon (-NCH₃) |
| ~30 - 20 | Other aliphatic carbons |
Table 3: Predicted Mass Spectrometry Data for this compound (ESI+)
| m/z | Interpretation |
| 334 | [M+H]⁺ (Protonated molecular ion) |
| 333 | [M]⁺ (Molecular ion) |
| 274 | [M - COOCH₃]⁺ |
| 212 | [M - OOCPh]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch (methyl ester) |
| ~1715 | Strong | Ester C=O stretch (benzoate) |
| ~1600, ~1450 | Medium | Aromatic C=C stretch |
| 1270-1250 | Strong | C-O stretch (benzoate ester) |
| 1150-1100 | Strong | C-O stretch (methyl ester) |
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a historical this compound sample.
Caption: Workflow for the structural validation of historical this compound samples.
Conclusion
The structural integrity of historical chemical samples like this compound can be rigorously assessed using a combination of modern spectroscopic techniques. By comparing the experimental data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with the predicted spectral data for a pure sample, researchers can confidently validate the structure and identify potential impurities or degradation products. This comprehensive analytical approach is essential for ensuring the reliability of any subsequent scientific investigations involving such historical compounds.
References
A Comparative Guide to the In Vitro Nerve Block Duration of Alpha-Eucaine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vitro nerve block duration of alpha-Eucaine and its structural analogs. Due to a lack of publicly available direct comparative studies on the in vitro nerve block duration of this compound and its specific analogs, this document focuses on the foundational principles of local anesthetic action and structure-activity relationships (SAR) to infer potential differences. Furthermore, a detailed experimental protocol for a standard in vitro nerve block assay is provided to enable researchers to generate this comparative data.
Introduction to this compound
This compound is a synthetic local anesthetic, one of the earliest developed as an alternative to cocaine.[1][2] Historically, it and its isomer, beta-Eucaine, were used in medical and dental procedures.[3] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the propagation of action potentials and results in a loss of sensation.[4][5]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The duration of a nerve block is intrinsically linked to how long a local anesthetic molecule remains bound to its target, the voltage-gated sodium channel. The key factors influencing this are the drug's physicochemical properties, which are dictated by its molecular structure.
Local anesthetics exist in equilibrium between a charged (cationic) and an uncharged (base) form. The uncharged form is more lipid-soluble and can cross the nerve membrane. Once inside the neuron, the cationic form is thought to be the primary species that binds to the sodium channel from the intracellular side.[6] The affinity of this binding and the rate of dissociation are critical determinants of the duration of action.[7]
Structure-Activity Relationship (SAR) of Piperidine-Based Local Anesthetics
This compound is a piperidine-based local anesthetic. The structure-activity relationships for this class of compounds provide insights into how modifications to the this compound molecule would likely affect its nerve block duration.[8][9]
-
Lipophilic Group (Aromatic Ring): Increased lipid solubility generally enhances the potency and duration of action as it allows the molecule to better penetrate the nerve membrane. Modifications to the benzene (B151609) ring, such as the addition of alkyl groups, can increase lipophilicity.
-
Intermediate Chain (Ester Linkage): The nature of the intermediate chain influences the metabolic stability of the drug. Ester-type local anesthetics like this compound are typically hydrolyzed by plasma esterases, which can lead to a shorter duration of action compared to amide-type anesthetics.
-
Hydrophilic Group (Amine): The amine group is crucial for the water solubility of the molecule and its interaction with the sodium channel. Increasing the size of the alkyl substituents on the nitrogen atom can increase both the duration of action and the toxicity.[8] For instance, in the mepivacaine (B158355) series, increasing the N-alkyl chain length up to four or five carbons led to an increased duration of the local anesthetic effect.[8]
Based on these principles, it can be hypothesized that analogs of this compound with increased lipophilicity or a more sterically hindered ester linkage would exhibit a longer in vitro nerve block duration. Conversely, analogs with reduced lipophilicity would likely have a shorter duration of action.
Quantitative Comparison of In Vitro Nerve Block Duration
| Compound | Concentration (mM) | Onset of Block (min) | Duration of Complete Block (min) | Time to 50% Recovery (min) |
| This compound | e.g., 1.0 | |||
| Analog A | e.g., 1.0 | |||
| Analog B | e.g., 1.0 | |||
| Control (e.g., Lidocaine) | e.g., 1.0 |
Experimental Protocols
In Vitro Sciatic Nerve Block Assay (Isolated Nerve Preparation)
This protocol describes a standard method for assessing the in vitro nerve block duration of local anesthetics using an isolated frog or rat sciatic nerve preparation.
1. Materials and Reagents:
-
Isolated sciatic nerve from a frog (Rana species) or rat (Rattus norvegicus).
-
Ringer's solution (for amphibians) or Krebs-Ringer solution (for mammals), continuously gassed with 95% O2 / 5% CO2.
-
This compound and its analogs, dissolved in the appropriate Ringer's solution to the desired concentrations.
-
Suction electrodes for stimulation and recording.
-
Nerve chamber with separate compartments for stimulation, recording, and drug application.
-
Preamplifier and amplifier.
-
Oscilloscope and data acquisition system.
-
Stimulator capable of delivering supramaximal stimuli.
2. Experimental Workflow:
3. Detailed Procedure:
-
Nerve Preparation: Euthanize the animal according to approved ethical protocols. Dissect the sciatic nerve, ensuring minimal stretching or damage.
-
Mounting: Place the nerve in a nerve chamber. The stimulating electrodes should be placed on the proximal end of the nerve, and the recording electrodes on the distal end. A small section of the nerve between the stimulating and recording electrodes is placed in a separate compartment for drug application.
-
Equilibration: Perfuse the nerve with oxygenated Ringer's solution for at least 60 minutes to allow it to stabilize.
-
Baseline Recording: Stimulate the nerve with supramaximal stimuli (e.g., 0.1 ms (B15284909) duration, 1 Hz frequency) and record the compound action potential (CAP). The amplitude of the CAP reflects the number of conducting nerve fibers. Record stable baseline CAPs for 10-15 minutes.
-
Drug Application: Replace the Ringer's solution in the drug application compartment with the solution containing the test compound (this compound or an analog) at a known concentration.
-
Monitoring Block Onset and Depth: Continue to stimulate the nerve and record the CAP. The time taken for the CAP amplitude to decrease by a certain percentage (e.g., 50% or 100%) is the onset time.
-
Determining Duration of Block: Once the CAP is completely or maximally blocked, continue recording. The duration of the block is the time from the onset of complete block until the CAP begins to recover.
-
Washout and Recovery: To measure recovery, replace the drug solution with fresh Ringer's solution. Monitor the return of the CAP amplitude to its baseline level. The time to 50% or 90% recovery of the baseline CAP amplitude is a key measure of the duration of action.
-
Data Analysis: Measure the CAP amplitude at various time points. Plot the percentage of CAP block against time. From this plot, determine the onset time, duration of complete block, and time to 50% recovery.
This standardized protocol will allow for the direct comparison of the in vitro nerve block duration of this compound and its analogs, providing valuable data for drug development and research in the field of local anesthesia.
References
- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Eucaine - Wikipedia [en.wikipedia.org]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the duration of local anaesthesia: structure/activity relationships in a series of homologous local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Side-by-Side Comparison of the Chemical Stability of alpha-Eucaine and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of alpha-Eucaine and cocaine, two local anesthetics with related chemical structures. While cocaine's instability is well-documented, quantitative data on this compound remains limited. This document summarizes the available information, highlights knowledge gaps, and presents detailed experimental protocols for a comprehensive side-by-side stability assessment.
Executive Summary
Cocaine, a tropane (B1204802) ester alkaloid, is known for its susceptibility to hydrolysis, particularly at its two ester linkages, a process significantly influenced by pH and temperature. This degradation leads to the formation of benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME), among other minor degradation products. In contrast, this compound, a synthetic piperidine-based ester anesthetic, is qualitatively reported to be more stable than cocaine, with historical accounts noting its ability to withstand boiling without decomposition. However, a thorough quantitative comparison of their stability under various stress conditions is lacking in the current scientific literature. This guide outlines the known degradation pathways and provides a framework for conducting direct comparative stability studies.
Data Presentation: Quantitative Stability Data
Due to a lack of direct comparative studies, a quantitative side-by-side comparison table cannot be fully populated with experimental data for this compound. The following table summarizes the known stability profile of cocaine and provides a template for the data that should be generated for this compound to enable a direct comparison.
| Stability Parameter | Cocaine | This compound |
| Hydrolytic Stability | ||
| Acidic Conditions (pH < 4) | Susceptible to hydrolysis. | Reported to be stable, but quantitative data is unavailable. |
| Neutral Conditions (pH 6-8) | Spontaneous hydrolysis to benzoylecgonine occurs at physiological pH.[1] | No quantitative data available. |
| Alkaline Conditions (pH > 8) | Rapidly hydrolyzes. | No quantitative data available. |
| Thermal Stability | Decomposes at elevated temperatures, with one study noting the formation of volatile compounds at 350°C.[2] Smoking "crack" cocaine leads to the formation of anhydroecgonine (B8767336) methyl ester (AEME).[1] | Historically reported to be stable to boiling, suggesting higher thermal stability than cocaine.[3] Quantitative data is unavailable. |
| Photostability | Data not readily available in the provided search results. | Data not readily available. |
| Oxidative Stability | Can undergo N-demethylation to norcocaine.[1] | No quantitative data available. |
| Key Degradation Products | Benzoylecgonine (BE), Ecgonine methyl ester (EME), Ecgonine.[1] | Expected to be the corresponding piperidine (B6355638) derivatives, but this has not been experimentally verified. |
Degradation Pathways
The degradation of cocaine primarily proceeds through the hydrolysis of its ester bonds. The following diagram illustrates the main degradation pathways of cocaine. A similar pathway can be hypothesized for this compound, although this requires experimental confirmation.
References
- 1. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. marshall.edu [marshall.edu]
Validation of α-Eucaine as a Certified Reference Material for Forensic Science: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for α-Eucaine as a certified reference material (CRM) for forensic science applications. It outlines the necessary experimental protocols and presents a comparative analysis of its analytical data against other common local anesthetics, including cocaine, lidocaine, and procaine. The validation of CRMs is paramount in forensic science to ensure the accuracy, reliability, and traceability of analytical results, which are often critical in legal proceedings.
Introduction to Certified Reference Materials in Forensic Science
Certified Reference Materials are highly characterized and homogenous materials with established property values and associated uncertainties. In forensic drug analysis, CRMs serve as the benchmark for the calibration of analytical instruments, the validation of analytical methods, and for quality control purposes. The use of CRMs ensures that analytical measurements are traceable to a recognized standard, thereby providing confidence in the identity and purity of a seized substance. The validation of a new CRM, such as α-Eucaine, involves a rigorous process to establish its suitability for its intended use.
The Validation Workflow for a Certified Reference Material
The validation of a CRM follows a structured workflow to ensure its quality and reliability. This process typically involves the characterization of the material's identity, purity, homogeneity, and stability. Each of these parameters is assessed using a variety of analytical techniques.
Experimental Protocols
The validation of α-Eucaine as a CRM requires the application of various analytical techniques to confirm its identity, purity, and other critical characteristics. The following are detailed methodologies for key experiments.
Identity Confirmation
The identity of the α-Eucaine candidate material is unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (¹H) and Carbon-¹³ (¹³C) NMR: High-resolution ¹H and ¹³C NMR spectra are acquired on a calibrated spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts (δ), coupling constants (J), and multiplicity of the signals are compared with the known chemical structure of α-Eucaine. Two-dimensional NMR techniques, such as COSY and HSQC, may be employed for unambiguous assignment of all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. The sample is introduced into the GC, and the resulting mass spectrum of the eluting peak corresponding to α-Eucaine is recorded. The molecular ion peak (M⁺) and the fragmentation pattern are compared to reference spectra or predicted fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which should be consistent with the elemental composition of α-Eucaine (C₁₉H₂₇NO₄) with a high degree of accuracy (typically within 5 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
An FTIR spectrometer is used to obtain the infrared spectrum of the solid α-Eucaine sample, typically using an Attenuated Total Reflectance (ATR) accessory. The positions and relative intensities of the absorption bands corresponding to the functional groups present in the molecule (e.g., C=O of the ester, C-N of the amine, aromatic C-H) are compared to a reference spectrum or theoretical predictions.
-
Purity Determination
The purity of the CRM is a critical parameter and is determined using quantitative analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
A validated HPLC method is used for the quantitative determination of α-Eucaine and for the detection and quantification of any impurities. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID):
-
A GC-FID method can also be used for purity assessment, particularly for volatile impurities. A suitable capillary column (e.g., DB-5ms) is used, and the method is validated for its quantitative performance.
-
-
Quantitative NMR (qNMR):
-
qNMR is a primary ratio method that can be used to determine the purity of α-Eucaine by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard with a known purity.
-
Homogeneity and Stability Studies
-
Homogeneity: The homogeneity of the CRM batch is assessed by analyzing a statistically relevant number of randomly selected units from the batch. The property value (e.g., purity) is determined for each unit, and the between-unit variation is evaluated using statistical methods such as analysis of variance (ANOVA).
-
Stability: The stability of the CRM is evaluated under different storage conditions (e.g., temperature, humidity, light exposure) over a defined period. The property value is monitored at regular intervals to establish the shelf-life of the CRM.
Comparative Analysis of α-Eucaine and Other Local Anesthetics
The following tables provide a comparison of the key analytical parameters of α-Eucaine with those of commonly encountered local anesthetics in forensic casework. Note: As experimental data for α-Eucaine is limited, some values are predicted or estimated based on its chemical structure.
Table 1: General and Chromatographic Properties
| Parameter | α-Eucaine | Cocaine | Lidocaine | Procaine |
| Chemical Formula | C₁₉H₂₇NO₄ | C₁₇H₂₁NO₄ | C₁₄H₂₂N₂O | C₁₃H₂₀N₂O₂ |
| Molecular Weight ( g/mol ) | 333.43 | 303.35 | 234.34 | 236.31 |
| HPLC Column | C18 | C18 | C18 | C18 |
| Mobile Phase (typical) | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer |
| Retention Time (min) | To be determined | Variable | Variable | Variable |
| Detection Wavelength (nm) | ~230 | ~230 | ~210 | ~290 |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| α-Eucaine | 333 (predicted) | 318, 212, 196, 122, 105, 82 (predicted) |
| Cocaine | 303 | 182, 122, 105, 82, 77 |
| Lidocaine | 234 | 86, 58 |
| Procaine | 236 | 164, 120, 92, 86 |
Table 3: ¹H-NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Assignment | α-Eucaine (Predicted) | Cocaine | Lidocaine | Procaine |
| Aromatic-H | 7.4-8.1 | 7.4-8.1 | 7.0-7.1 | 6.6-7.8 |
| N-CH₃ | ~2.3 | 2.5 | - | - |
| O-CH₃ | ~3.7 | 3.7 | - | - |
| Piperidine/Alkyl-H | 1.2-2.5 | 1.8-3.6 | 1.1 (t), 2.6 (q), 3.2 (s) | 1.1 (t), 2.7 (q), 2.9 (t), 4.3 (t) |
Table 4: FTIR Spectroscopy - Key Absorption Bands (cm⁻¹)
| Functional Group | α-Eucaine (Predicted) | Cocaine | Lidocaine | Procaine |
| C=O (Ester) | ~1720 | ~1735, ~1715 | - | ~1680 |
| C=O (Amide) | - | - | ~1650 | - |
| Aromatic C=C | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1490 | ~1600, ~1500 |
| C-N Stretch | ~1200 | ~1270 | ~1200 | ~1275 |
| Aromatic C-H Bend | ~710 | ~715 | ~760 | ~840 |
Logical Relationships in Analytical Data Interpretation
The combination of data from multiple analytical techniques provides a high degree of confidence in the identification and purity assessment of a CRM. The logical flow of data interpretation is crucial for a robust validation.
Conclusion
The validation of α-Eucaine as a certified reference material for forensic science necessitates a thorough and systematic approach, employing a suite of validated analytical techniques. This guide provides a framework for such a validation, highlighting the key experimental protocols and comparative data required. By establishing α-Eucaine as a CRM, forensic laboratories would gain a valuable tool for ensuring the quality and reliability of their analytical results in cases involving this substance. The presented data, including predicted values for α-Eucaine, serves as a template for the comprehensive characterization required for any new CRM. Further experimental work is needed to fully validate and certify α-Eucaine according to international standards.
Comparative Binding Assays of Alpha-Eucaine and Alternatives to Neuronal Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of alpha-Eucaine and other local anesthetics to key neuronal receptors. Due to the limited availability of recent quantitative binding data for this compound in the scientific literature, this guide focuses on a comparative analysis of structurally and functionally related local anesthetics, including cocaine, procaine, lidocaine, and tetracaine. The data presented is supported by detailed experimental protocols and visual representations of relevant biological pathways.
Comparative Analysis of Binding Affinities
The primary mechanism of action for many local anesthetics, including the cocaine analog this compound, involves the blockade of voltage-gated sodium channels. Additionally, many of these compounds interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which contributes to their complex pharmacological profiles.
The following table summarizes the available quantitative data for the binding affinity (Ki) or inhibitory concentration (IC50) of cocaine and other selected local anesthetics at the dopamine transporter. This data is crucial for understanding the potential psychoactive and reinforcing effects of these compounds.
| Compound | Receptor/Transporter | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| Cocaine | Dopamine Transporter (DAT) | 600 | 700 | Rat | [1] |
| Dimethocaine | Dopamine Transporter (DAT) | 1400 | 1200 | Rat | [1] |
| Tetracaine | Dopamine Transporter (DAT) | - | 27,000 | Rat | [2] |
| Lidocaine | Dopamine Transporter (DAT) | - | 190,000 | Rat | [2] |
| Procaine | Dopamine Transporter (DAT) | - | 500,000 | Rat | [2] |
Experimental Protocols
The determination of binding affinities for compounds like this compound and its alternatives is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for performing such assays for the dopamine, norepinephrine, and serotonin transporters.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
Membrane Preparation: Synaptosomal membranes prepared from rat striatum or membranes from cells recombinantly expressing the human dopamine transporter (hDAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909).
-
Test Compounds: Serial dilutions of the test compounds (e.g., this compound, cocaine, procaine).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration Apparatus (Cell Harvester)
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation to the wells.
-
Non-specific Binding: Add 50 µL of the unlabeled ligand, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
Protocol 2: Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay follows a similar principle to the DAT binding assay, with the following key differences:
-
Radioligand: [³H]Nisoxetine is a commonly used selective radioligand for NET.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human norepinephrine transporter (hNET) or from brain regions rich in NET, such as the thalamus or hypothalamus.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known NET inhibitor (e.g., 1 µM desipramine).
Protocol 3: Serotonin Transporter (SERT) Radioligand Binding Assay
This assay also follows the same general protocol, with these specific reagents:
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55 are suitable high-affinity radioligands for SERT.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human serotonin transporter (hSERT) or from brain regions with high SERT density, such as the raphe nuclei or platelets.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a selective serotonin reuptake inhibitor (SSRI) (e.g., 1 µM fluoxetine).
Visualizing Key Biological Processes
To aid in the understanding of the experimental context and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
validating the reported melting point and other physical constants of alpha-Eucaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported physical constants of alpha-Eucaine, a historically significant local anesthetic, alongside other well-established anesthetic agents. Due to the limited availability of recent experimental data for this compound, this report also outlines the standard experimental protocols for determining key physicochemical properties, enabling researchers to validate and expand upon the existing data.
Summary of Physical Constants
| Property | This compound | beta-Eucaine | Cocaine | Lidocaine | Procaine |
| Molecular Formula | C₁₉H₂₇NO₄[1][2] | C₁₅H₂₁NO₂[3][4] | C₁₇H₂₁NO₄[5] | C₁₄H₂₂N₂O[6][7] | C₁₃H₂₀N₂O₂[8][9] |
| Molar Mass ( g/mol ) | 333.428[1][2] | 247.33 | 303.35[5] | 234.343[6] | 236.31[9] |
| Melting Point (°C) | Data not available | 70-71[10] | 98[5] | 68-69[11] | 61[12] |
| Melting Point (°C) - Hydrochloride Salt | 103 | 277-279 (corr.)[10] | Data not available | 127-129[11] | 153-156[12] |
| Aqueous Solubility | Data not available | 1 g in 30 mL (hydrochloride)[10] | 1.8 g/L at 22 °C[5] | Insoluble (free base)[11] | 1 g in 200 mL (when freshly precipitated)[12] |
| pKa | Data not available | 9.4 (hydrochloride)[10] | 8.6 | 7.8[13] | 8.7[8] |
Experimental Protocols
Accurate determination of physicochemical constants is crucial for drug development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental property for compound identification and purity assessment.
Capillary Method:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a heating block or an oil bath apparatus equipped with a calibrated thermometer or an electronic sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Aqueous Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, aqueous solubility is a critical parameter.
Shake-Flask Method:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic drug, it indicates the pH at which the compound is 50% ionized.
Potentiometric Titration:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.
Validation Workflow
The process of validating the physical constants of a chemical compound like this compound involves a logical sequence of steps, from initial data gathering to experimental verification and comparison.
Caption: Workflow for validating the physical constants of this compound.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Eucaine | C15H21NO2 | CID 808817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eucaine - Wikipedia [en.wikipedia.org]
- 5. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. beta-Eucaine [drugfuture.com]
- 11. Lidocaine | 137-58-6 [chemicalbook.com]
- 12. Procaine [drugfuture.com]
- 13. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
a comparative review of the clinical advantages of beta-Eucaine over alpha-Eucaine
A Historical Perspective on Early Local Anesthetics
Developed in the late 19th century as synthetic alternatives to cocaine, alpha-Eucaine and its successor, beta-Eucaine, represent pivotal advancements in the history of local anesthesia.[1] While both were effective in inducing localized numbness, clinical experience and early research quickly established the superiority of beta-Eucaine, primarily due to its significantly lower propensity for causing tissue irritation. This guide provides a detailed comparative review of the clinical advantages of beta-Eucaine over this compound, supported by available historical data and an examination of their underlying mechanisms.
Physicochemical Properties
The structural differences between alpha- and beta-Eucaine, though subtle, are believed to contribute to their differing clinical profiles. The hydrochloride salts of these compounds were typically used for clinical preparations to ensure solubility in aqueous solutions.
| Property | This compound Hydrochloride | beta-Eucaine Hydrochloride |
| Chemical Formula | C₁₉H₂₈ClNO₄ | C₁₅H₂₂ClNO₂ |
| Molecular Weight | 373.9 g/mol | 283.8 g/mol |
| Melting Point | Decomposes at 297-300°C | 266-270°C |
| Solubility in Water | Soluble | 1g in 30mL |
| Appearance | White crystalline powder | White crystalline powder |
Clinical Advantages of beta-Eucaine
The primary clinical advantage of beta-Eucaine that led to its preference over this compound was its reduced local toxicity and irritant effects.
Reduced Tissue Irritation
This compound was reported to cause significant pain and irritation upon injection, a considerable drawback for a substance intended to alleviate pain.[1] In contrast, beta-Eucaine was found to be substantially less irritating to tissues, leading to improved patient comfort and acceptance.[1]
Lower Systemic Toxicity
While direct comparative LD50 values from the era are scarce, historical accounts suggest that beta-Eucaine possessed a more favorable systemic toxicity profile compared to this compound. One source reports the following minimum lethal dose (MLD) for beta-Eucaine in various animal models, offering some insight into its toxic potential.
| Animal Model | Route of Administration | Minimum Lethal Dose (MLD) of beta-Eucaine |
| Rabbit | Subcutaneous | 200 mg/kg |
| Guinea Pig | Subcutaneous | 150 mg/kg |
Anesthetic Profile
Both alpha- and beta-Eucaine were recognized for their local anesthetic properties, effectively blocking nerve conduction to produce a temporary loss of sensation. However, detailed quantitative comparisons of their potency, onset of action, and duration of anesthesia from historical sources are limited. It is generally understood that both compounds were considered to have a potent anesthetic effect, comparable to cocaine.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for both alpha- and beta-Eucaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in nerve cell membranes. By inhibiting the influx of sodium ions, these compounds prevent the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.
While the fundamental mechanism is the same, subtle differences in the molecular structure of alpha- and beta-Eucaine may influence their interaction with the sodium channel receptor, potentially contributing to the observed differences in their clinical profiles, particularly regarding local irritation.
Experimental Protocols of the Era
The late 19th and early 20th centuries saw the development of foundational methods for evaluating local anesthetics. While specific protocols for the direct comparison of alpha- and beta-Eucaine are not extensively detailed in readily available literature, the methodologies of the time likely involved the following:
-
Animal Models: Frogs, rabbits, and guinea pigs were commonly used to assess the anesthetic and toxic effects of new compounds.
-
Irritation Testing: The irritant properties of a substance were often evaluated by subcutaneous injection in animals and observation of the local tissue reaction, including inflammation, swelling, and signs of pain.
-
Anesthetic Potency: The von Anrep method, which involved applying the anesthetic solution to the cornea of a rabbit's eye and observing the loss of the corneal reflex, was a common technique for assessing anesthetic potency.
-
Toxicity Studies: The determination of the minimum lethal dose (MLD) or lethal dose 50% (LD50) involved administering escalating doses of the substance to animals via various routes (e.g., subcutaneous, intravenous) and observing the mortality rate.
Conclusion
The development of beta-Eucaine marked a significant step forward in the quest for safer and more tolerable local anesthetics. Its primary clinical advantage over this compound was its markedly reduced tendency to cause local tissue irritation, a crucial factor for patient comfort and the overall success of anesthetic procedures. While a comprehensive quantitative comparison of all pharmacodynamic and pharmacokinetic parameters is limited by the historical nature of the available data, the qualitative evidence strongly supports the clinical superiority of beta-Eucaine. The progression from alpha- to beta-Eucaine exemplifies the early, yet critical, stages of rational drug design in the field of anesthesiology, paving the way for the development of the safer and more effective local anesthetics used today.
References
quantitative comparison of the degradation pathways of alpha-Eucaine and other ester-based anesthetics
A detailed quantitative comparison of the degradation pathways of cocaine, procaine, and benzocaine (B179285), with qualitative insights into the stability of alpha-Eucaine.
The primary mechanism of degradation for these compounds is the cleavage of the ester bond, a reaction catalyzed by both chemical (acid/base) and enzymatic processes. In the physiological environment, this breakdown is predominantly mediated by plasma pseudocholinesterases and liver carboxylesterases.[1][2] This rapid metabolism is a key determinant of their short half-lives and is crucial for minimizing systemic toxicity.
Quantitative Comparison of Degradation Kinetics
The rate of degradation of ester-based anesthetics is a critical factor influencing their duration of action and potential for adverse effects. The following table summarizes available quantitative data on the hydrolysis of cocaine, procaine, and benzocaine under various conditions.
| Anesthetic | Condition | Parameter | Value | Reference |
| Cocaine | Human Butyrylcholinesterase (BChE) | k_cat | 3.9 ± 0.8 min⁻¹ | [3] |
| Aqueous Solution (Spontaneous Hydrolysis) | k₀ | 8.93 x 10⁻⁵ min⁻¹ | [3] | |
| Procaine | Plasma Cholinesterase (Homozygous Typical) | Vmax | 18.6 ± 0.9 nmol/min/ml serum | [4] |
| Aqueous Solution (pH < 3) | Activation Energy | 16.8 kcal/mol | [5] | |
| Aqueous Solution (Free Base Hydrolysis) | Activation Energy | 13.8 kcal/mol | [5] | |
| Aqueous Solution (Singly Charged Ion Hydrolysis) | Activation Energy | 12 kcal/mol | [5] | |
| Benzocaine | Acid Catalyzed Hydrolysis | Activation Energy | 18.6 kcal/mol | [5] |
| Alkaline Hydrolysis (in 1 M TEAC) | Pseudo-first-order rate constant | 0.0584 h⁻¹ | [6] | |
| Alkaline Hydrolysis (in 0.33 M Na₂SO₄) | Pseudo-first-order rate constant | 0.116 h⁻¹ | [6] |
Note: Direct comparison of all values is challenging due to the different experimental conditions. k_cat represents the turnover number of an enzyme, Vmax is the maximum rate of reaction, k₀ is the spontaneous hydrolysis rate constant, and activation energy indicates the energy barrier for the reaction.
Degradation Pathways and Products
The hydrolysis of these ester anesthetics results in the formation of specific degradation products, which are generally less active and more readily excreted.
-
Cocaine: Primarily hydrolyzes at the benzoyl ester linkage to form ecgonine (B8798807) methyl ester (EME), and to a lesser extent at the methyl ester linkage to produce benzoylecgonine (B1201016) (BE). Both EME and BE can be further hydrolyzed to ecgonine.[7] A minor pathway involves N-demethylation to norcocaine.[7]
-
Procaine: The ester bond is hydrolyzed to yield para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[8][9]
-
Benzocaine: Hydrolysis of the ester linkage results in the formation of para-aminobenzoic acid (PABA) and ethanol.[10]
-
This compound: As a benzoate (B1203000) ester, it is predicted to hydrolyze to yield benzoic acid and the corresponding amino alcohol, though specific degradation products have not been detailed in the available literature.
The following diagrams illustrate the primary degradation pathways.
Experimental Protocols
The quantitative analysis of anesthetic degradation is crucial for stability studies and formulation development. The following are summaries of typical experimental protocols used to assess the degradation of these compounds.
Protocol 1: Forced Degradation Study
This protocol is designed to accelerate the degradation of the anesthetic to identify potential degradation products and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: A stock solution of the anesthetic (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of a strong acid (e.g., 0.1 N HCl) and incubated at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).[10]
-
Base Hydrolysis: The stock solution is mixed with an equal volume of a strong base (e.g., 0.1 N NaOH) and incubated under similar conditions as acid hydrolysis.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and monitored over time.
-
-
Sample Analysis: Aliquots are withdrawn at various time points, neutralized if necessary, and analyzed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Protocol 2: Enzymatic Hydrolysis Assay
This protocol is used to determine the rate of degradation in the presence of specific enzymes.
-
Reaction Mixture Preparation: A solution of the anesthetic is prepared in a buffer system that maintains the optimal pH for the activity of the enzyme being tested (e.g., plasma cholinesterase).[8]
-
Enzyme Addition: A known concentration of the enzyme is added to the anesthetic solution to initiate the hydrolysis reaction.[8]
-
Sampling: Aliquots of the reaction mixture are taken at predetermined time intervals.[8]
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding a protein precipitating agent.
-
Analysis: The concentration of the remaining anesthetic or the formed degradation product is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4][8]
The following diagram illustrates a general experimental workflow for studying anesthetic degradation.
References
- 1. Site- and species-specific hydrolysis rates of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for alpha-Eucaine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial experiments to final disposal. Alpha-Eucaine, a synthetic analog of cocaine previously employed as a local anesthetic, requires stringent disposal protocols due to its likely classification as a controlled substance and its inherent chemical properties.[1][2] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and the substance's Safety Data Sheet (SDS). If a specific SDS for this compound is unavailable, guidance for analogous compounds, such as cocaine or other local anesthetics, should be followed, always prioritizing the most conservative safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Regulatory Compliance
As a cocaine analog, this compound is likely to be classified as a controlled substance by regulatory bodies such as the U.S. Drug Enforcement Administration (DEA). The disposal of controlled substances is strictly regulated and must be conducted in a manner that renders the substance "non-retrievable." This typically involves incineration or another DEA-approved method of destruction.
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive, step-by-step guide for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for "this compound Waste."
-
This container should be made of a material compatible with this compound and any solvents used.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection:
-
Collect all this compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips), and used PPE, in the designated waste container.
-
For liquid waste containing this compound, use a primary container that is then placed within a larger, secondary containment vessel to prevent spills.
3. Storage:
-
Store the sealed this compound waste container in a secure, designated hazardous waste storage area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
-
Access to this storage area should be restricted to authorized personnel.
4. Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company or your institution's EHS department.
-
It is imperative to use a vendor that is certified to handle and dispose of controlled substances.
-
Provide the disposal company with all necessary documentation, including a waste profile sheet. If a specific SDS for this compound is not available, communicate its identity as a cocaine analog.
5. Record Keeping:
-
Maintain meticulous records of the generation, storage, and disposal of this compound waste.
-
This documentation should include the quantity of waste, the date of generation, the date of pickup by the disposal vendor, and copies of all disposal manifests. These records are critical for regulatory audits.
Data Presentation
| Property | Value | Source/Rationale |
| Chemical Formula | C₁₉H₂₇NO₄ | [1][3][4] |
| Molar Mass | 333.42 g/mol | [1][4] |
| Likely DEA Schedule | Schedule I or II (as a cocaine analog) | Based on its structural similarity to cocaine, a Schedule II substance. Schedule I is for drugs with no currently accepted medical use and a high potential for abuse. |
| Primary Disposal Method | Incineration | Standard and recommended method for the destruction of controlled substances and many pharmaceutical wastes to ensure they are rendered non-retrievable. Studies on cocaine show incineration is a common disposal method.[5][6] |
| Potential for Chemical Neutralization | Not recommended for disposal without specific guidance | While local anesthetics like lidocaine (B1675312) can be neutralized with sodium bicarbonate to adjust pH for clinical use, this is not a validated disposal method for rendering the substance non-retrievable.[7][8][9][10] |
| Known Thermal Decomposition Products of Analogs (Cocaine) | Methane, ethylene, carbon dioxide, hydrogen cyanide, methyl chloride | [11] This highlights the importance of using a licensed incineration facility with appropriate emission controls. |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the recommended disposal method of incineration is a standard procedure for which licensed hazardous waste facilities have established protocols. The process generally involves:
-
Secure Transport: The sealed and labeled waste container is transported by a licensed hazardous waste handler to the incineration facility.
-
High-Temperature Incineration: The waste is introduced into a primary combustion chamber operating at temperatures typically between 850°C and 1,200°C.
-
Secondary Combustion: Gaseous byproducts are then passed into a secondary chamber at even higher temperatures (e.g., >1,200°C) to ensure complete destruction of any remaining organic compounds.
-
Emission Control: The resulting gases are passed through a series of scrubbers and filters to remove acidic gases, particulate matter, and other pollutants before being released into the atmosphere.
Mandatory Visualization
The logical workflow for the proper disposal of this compound is depicted in the following diagram.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to these rigorous disposal procedures, research institutions can ensure they are not only compliant with all relevant regulations but are also upholding their commitment to the safety of their personnel and the environment.
References
- 1. α-Eucaine - Wikipedia [en.wikipedia.org]
- 2. Eucaine - Wikipedia [en.wikipedia.org]
- 3. medbox.iiab.me [medbox.iiab.me]
- 4. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Brussels Times [brusselstimes.com]
- 6. The Brussels Times [brusselstimes.com]
- 7. [Neutralization of lidocaine-adrenaline. A simple method for less painful application of local anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
